3-Methylcarbostyril
Descripción
Propiedades
IUPAC Name |
3-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-6-8-4-2-3-5-9(8)11-10(7)12/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYSUXIHCXBJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949939 | |
| Record name | 3-Methylquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2721-59-7 | |
| Record name | 3-Methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2721-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Methylcarbostyril from α-Methyl-Cinnamoyl Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-methylcarbostyril (3-methyl-2(1H)-quinolone), a valuable heterocyclic compound, from α-methyl-cinnamoyl derivatives. This document details the synthetic pathways, experimental protocols, reaction mechanisms, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.
Introduction
Carbostyrils, also known as 2(1H)-quinolones, represent a significant class of nitrogen-containing heterocyclic compounds. Their scaffold is a core structural motif in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The 3-methyl-substituted carbostyril, in particular, serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. This guide focuses on a key synthetic route to this compound, involving the intramolecular cyclization of α-methyl-cinnamoyl derivatives, primarily through Friedel-Crafts acylation.
Synthetic Pathways
The synthesis of this compound from α-methyl-cinnamoyl derivatives is a multi-step process that begins with the formation of the α-methyl-cinnamoyl precursor, followed by its cyclization. The overall workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound.
This guide will detail the experimental protocols for the synthesis of the α-methyl-cinnamoyl anilide precursor and its subsequent cyclization to the target molecule, this compound.
Experimental Protocols
Synthesis of α-Methyl-Cinnamic Acid
A common precursor for the synthesis of α-methyl-cinnamoyl derivatives is α-methyl-cinnamic acid. It can be synthesized via a Knoevenagel-Doebner condensation.
Protocol: Knoevenagel-Doebner Condensation
-
Reactants: Aromatic aldehyde (e.g., benzaldehyde), succinic anhydride (B1165640), and a base (e.g., sodium hydroxide).
-
Procedure:
-
A mixture of the aromatic aldehyde (5 mmol), succinic anhydride (5 mmol), and sodium hydroxide (B78521) (2.5 mmol) is placed in a suitable reaction vessel.
-
The mixture is thoroughly mixed.
-
The reaction can be carried out under microwave irradiation (e.g., 600 W) for a time monitored by Thin Layer Chromatography (TLC).
-
Upon cooling, the reaction mixture is acidified with dilute hydrochloric acid (HCl), leading to the precipitation of the product.
-
The solid product is isolated by filtration and washed with water.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Synthesis of α-Methyl-Cinnamoyl Anilide (α-Methyl-Cinnamanilide)
The α-methyl-cinnamic acid is then converted to its anilide derivative through an amidation reaction.
Protocol: Amidation of α-Methyl-Cinnamic Acid
-
Reactants: α-Methyl-cinnamic acid, aniline (B41778), and a coupling agent (e.g., thionyl chloride followed by amine addition, or a carbodiimide).
-
Procedure using Thionyl Chloride:
-
α-Methyl-cinnamic acid is refluxed with an excess of thionyl chloride to form the corresponding acyl chloride.
-
The excess thionyl chloride is removed by distillation under reduced pressure.
-
The crude α-methyl-cinnamoyl chloride is then dissolved in an inert solvent (e.g., dry benzene (B151609) or toluene).
-
Aniline, dissolved in the same solvent, is added dropwise to the solution of the acyl chloride with stirring.
-
The reaction mixture is stirred for several hours at room temperature or with gentle heating.
-
The resulting mixture is washed with dilute acid (to remove excess aniline) and then with water.
-
The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is evaporated to yield the α-methyl-cinnamoyl anilide.
-
The product can be purified by recrystallization.
-
Intramolecular Cyclization to this compound
The final step is the intramolecular Friedel-Crafts acylation of the α-methyl-cinnamoyl anilide to yield this compound.
Protocol 1: Aluminum Chloride Catalyzed Cyclization
-
Reactants: α-Methyl-cinnamoyl anilide, anhydrous aluminum chloride (AlCl₃), and a solvent (e.g., chlorobenzene).
-
Procedure:
-
α-Methyl-cinnamoyl anilide (1.5 g) is dissolved in chlorobenzene (B131634) (25 ml).
-
Anhydrous aluminum chloride (4 g) is added to the solution.
-
The reaction mixture is heated at 95°C for 3 hours.[1]
-
After cooling, the reaction mixture is poured onto a mixture of ice and dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., chloroform).
-
The combined organic layers are dried over an anhydrous salt and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica (B1680970) gel to isolate this compound.[1]
-
Protocol 2: Polyphosphoric Acid (PPA) Catalyzed Cyclization (Proposed)
-
Reactants: α-Methyl-cinnamoyl anilide and polyphosphoric acid.
-
General Procedure:
-
α-Methyl-cinnamoyl anilide is added to an excess of polyphosphoric acid.
-
The mixture is heated with stirring to a temperature typically ranging from 100 to 140°C.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product.
-
The solid is collected by filtration, washed with water, and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
The crude product is dried and can be purified by recrystallization.
-
Reaction Mechanism
The cyclization of α-methyl-cinnamoyl anilide to this compound proceeds via an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) mechanism.
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and facilitating the formation of a resonance-stabilized acylium ion.
-
Intramolecular Electrophilic Attack: The electron-rich aniline ring acts as a nucleophile and attacks the electrophilic acylium ion carbon in an intramolecular fashion, forming a six-membered ring and a sigma complex (arenium ion).
-
Rearomatization: A proton is lost from the carbon atom where the substitution occurred, restoring the aromaticity of the ring and yielding the final product, this compound.
Data Presentation
The following table summarizes the quantitative data found in the literature for the synthesis of this compound.
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| α-Methyl-cinnamartilide | Anhydrous AlCl₃ | Chlorobenzene | 95 | 3 | 73 | [1] |
Note: Further research is required to obtain more extensive quantitative data for different reaction conditions and catalysts to allow for a more comprehensive comparison.
Signaling Pathways and Biological Context
While there is no specific literature detailing the involvement of this compound in signaling pathways, the broader class of quinolone molecules is known to play a significant role in bacterial cell-to-cell communication, a process known as quorum sensing.
A well-studied example is the Pseudomonas Quinolone Signal (PQS) system in the opportunistic pathogen Pseudomonas aeruginosa. PQS and its precursor, 2-heptyl-4(1H)-quinolone (HHQ), are signaling molecules that regulate the expression of virulence factors. It is important to note that PQS molecules are structurally distinct from this compound, being 2-alkyl-3-hydroxy-4-quinolones.
Caption: Simplified Pseudomonas Quinolone Signal (PQS) pathway.
The study of synthetic carbostyril derivatives like this compound for potential modulation of such bacterial signaling pathways or for other therapeutic targets remains an active area of research in drug development.
Conclusion
The synthesis of this compound via the intramolecular cyclization of α-methyl-cinnamoyl derivatives is a robust and effective method. The use of Lewis acids such as anhydrous aluminum chloride provides good yields, and alternative reagents like polyphosphoric acid show promise for this transformation. This technical guide provides researchers and scientists with the foundational knowledge and detailed protocols necessary to synthesize this important carbostyril derivative, facilitating further exploration of its potential applications in medicinal chemistry and drug discovery. The rich biological context of the broader quinolone class suggests that this compound and its derivatives are worthy of continued investigation as potential therapeutic agents.
References
Spectroscopic Analysis of 3-Methylcarbostyril: An In-depth Technical Guide
Introduction
3-Methylcarbostyril, also known as 3-methyl-2(1H)-quinolinone, is a heterocyclic organic compound with a quinolinone core. This structure is a key scaffold in medicinal chemistry and drug development due to its presence in various biologically active molecules. Accurate structural elucidation and purity assessment are paramount in the research and development pipeline. This guide provides a detailed technical overview of the spectroscopic analysis of this compound using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a foundational understanding for researchers, scientists, and drug development professionals. The data presented herein is based on established spectroscopic principles and data from analogous structures.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its cyclic amide (lactam) structure, the aromatic ring, and the methyl group.
Predicted IR Spectral Data
The expected characteristic absorption bands for this compound are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3200 - 3000 | Medium, Broad | N-H stretching vibration of the amide |
| 3100 - 3010 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Weak to Medium | Aliphatic C-H stretching (methyl group) |
| ~1660 | Strong | C=O (Amide I band) stretching of the lactam |
| 1600 - 1450 | Medium to Strong | C=C stretching vibrations within the aromatic ring |
| ~1590 | Medium | N-H bending vibration of the amide |
| 860 - 680 | Strong | Aromatic C-H out-of-plane bending |
Note: The exact positions of the peaks can vary depending on the sample preparation method and the physical state of the sample.
Experimental Protocol for IR Spectroscopy (Solid Sample)
A common and effective method for analyzing a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.
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Sample Preparation :
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Thoroughly grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.
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Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.
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Gently mix the sample and KBr, then grind the mixture thoroughly to ensure a uniform dispersion of the sample within the KBr matrix. The resulting mixture should be a fine, homogeneous powder.
-
-
Pellet Formation :
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Transfer a small amount of the powdered mixture into a pellet-forming die.
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Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes. This will form a transparent or translucent pellet.
-
-
Data Acquisition :
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO₂ and water vapor.
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Acquire the IR spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and spatial relationships.
¹H NMR Spectral Data
The proton NMR spectrum of this compound will show distinct signals for the N-H proton, the four protons on the aromatic ring, the vinylic proton, and the three protons of the methyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| ~11.5 - 12.5 | Singlet, Broad | 1H | N-H |
| ~7.8 - 7.2 | Multiplet | 4H | Ar-H |
| ~7.6 | Singlet | 1H | H-4 (Vinylic) |
| ~2.2 | Singlet | 3H | -CH₃ |
Note: The solvent used can significantly affect the chemical shift of the labile N-H proton. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.
¹³C NMR Spectral Data
Due to the lack of symmetry in the this compound molecule, the ¹³C NMR spectrum is expected to display ten distinct signals, one for each carbon atom.
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~162 | C=O (C-2) |
| ~140 - 115 | Aromatic & Vinylic Carbons (8 signals) |
| ~18 | -CH₃ |
Note: The assignments for the aromatic and vinylic carbons can be definitively determined using 2D NMR techniques such as HSQC and HMBC.
Experimental Protocol for NMR Spectroscopy
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1]
-
Sample Preparation :
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[1][2] The choice of solvent is critical as it must completely dissolve the compound.[2]
-
Ensure the solution is homogeneous. Gentle vortexing or sonication can aid dissolution.[2]
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Sample Filtration and Transfer :
-
To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution.[1] A common method is to pass the solution through a small plug of glass wool or a Kimwipe placed inside a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]
-
The final sample height in the NMR tube should be between 4 to 5 cm.[2]
-
-
Data Acquisition :
-
Wipe the outside of the NMR tube to remove any dust or fingerprints.[2]
-
Place the NMR tube in a spinner turbine and adjust its depth using a depth gauge.
-
Insert the sample into the NMR spectrometer.
-
The spectrometer will then perform locking (stabilizing the magnetic field using the deuterium (B1214612) signal from the solvent), shimming (optimizing the magnetic field homogeneity), and tuning the probe to the desired nucleus (¹H or ¹³C).[2]
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) and collect the data.
-
Workflow for Spectroscopic Analysis
The logical flow from sample to final structure elucidation using spectroscopic methods is illustrated below.
Caption: Workflow of Spectroscopic Analysis.
Conclusion
The combined application of IR and NMR spectroscopy provides a comprehensive and unambiguous characterization of this compound. IR spectroscopy confirms the presence of key functional groups such as the amide N-H and carbonyl, while ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of atoms in the molecular structure. The detailed protocols and predictive data presented in this guide serve as a valuable resource for scientists engaged in the synthesis, quality control, and development of quinolinone-based compounds.
References
- 1. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the IUPAC Nomenclature of 3-Methylcarbostyril and its Isomers
Abstract: This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, and synthesis of 3-Methylcarbostyril and its structural isomers. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details the systematic naming of isomers based on the quinolin-2(1H)-one and isoquinolin-1(2H)-one scaffolds, presents quantitative data in structured tables, and includes a detailed experimental protocol for a representative synthesis. Visualizations are provided to clarify isomer classifications and experimental workflows.
Introduction to Carbostyril and its Isomers
The term "carbostyril" is a common name for the heterocyclic compound whose systematic IUPAC name is quinolin-2(1H)-one (CAS: 59-31-4).[1] This structure consists of a benzene (B151609) ring fused to a pyridin-2-one ring. It exists in tautomeric equilibrium with its enol form, 2-hydroxyquinoline, though the keto (lactam) form is predominant. The carbostyril scaffold is a significant pharmacophore found in various biologically active molecules.
Isomerism, the phenomenon where molecules share the same molecular formula but differ in atomic arrangement, is crucial in medicinal chemistry as different isomers can exhibit distinct pharmacological and toxicological profiles. For this compound (C₁₀H₉NO), several structural isomers are possible. These can be broadly categorized as:
-
Positional Isomers of the Carbostyril Core: The methyl group is located at different positions on the quinolin-2(1H)-one framework.
-
Isomers of the Isocarbostyril Core: The parent structure is isoquinolin-1(2H)-one, with the methyl group at various positions.
This guide will systematically explore these isomers, providing their correct IUPAC nomenclature and available physicochemical data.
Isomers Based on the Carbostyril (Quinolin-2(1H)-one) Core
The numbering of the quinolin-2(1H)-one ring system begins at the nitrogen atom and proceeds around the heterocyclic ring before continuing to the fused benzene ring. The principal functional group is the ketone (one) at position 2, which is indicated in the parent name.
Physicochemical Properties
The position of the methyl group significantly influences the physical properties of the molecule, such as melting point and polarity. The table below summarizes the IUPAC names and available data for the N-methyl and C-methyl positional isomers of quinolin-2(1H)-one.
| IUPAC Name | Common Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| 3-Methylquinolin-2(1H)-one | This compound | C₁₀H₉NO | 159.18 | 2721-59-7 | 225-227 |
| 1-Methylquinolin-2(1H)-one | N-Methylcarbostyril | C₁₀H₉NO | 159.18 | 826-71-1 | 72-74 |
| 4-Methylquinolin-2(1H)-one | 4-Methylcarbostyril | C₁₀H₉NO | 159.18 | 607-66-9 | 222-224 |
| 6-Methylquinolin-2(1H)-one | 6-Methylcarbostyril | C₁₀H₉NO | 159.18 | 4053-33-2 | 234-236 |
| 7-Methylquinolin-2(1H)-one | 7-Methylcarbostyril | C₁₀H₉NO | 159.18 | 4053-34-3 | 215-217 |
| 8-Methylquinolin-2(1H)-one | 8-Methylcarbostyril | C₁₀H₉NO | 159.18 | 4053-35-4 | 198-200 |
Isomers Based on the Isocarbostyril (Isoquinolin-1(2H)-one) Core
A key structural isomer of carbostyril is isocarbostyril , for which the preferred IUPAC name is isoquinolin-1(2H)-one (CAS: 491-30-5).[2][3] In this scaffold, the nitrogen atom is at position 2. This structural rearrangement leads to a distinct set of methyl-substituted isomers with different chemical and biological characteristics.
Physicochemical Properties
The properties of methyl-substituted isocarbostyrils are presented below.
| IUPAC Name | Common Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| 3-Methylisoquinolin-1(2H)-one | 3-Methylisocarbostyril | C₁₀H₉NO | 159.18 | 5632-12-2 | 210-212 |
| 2-Methylisoquinolin-1(2H)-one | N-Methylisocarbostyril | C₁₀H₉NO | 159.18 | 5632-11-1 | 55-57 |
| 4-Methylisoquinolin-1(2H)-one | 4-Methylisocarbostyril | C₁₀H₉NO | 159.18 | 33887-57-5 | 178-180 |
| 6-Methylisoquinolin-1(2H)-one | 6-Methylisocarbostyril | C₁₀H₉NO | 159.18 | 131002-10-3 | 204-206 |
| 7-Methylisoquinolin-1(2H)-one | 7-Methylisocarbostyril | C₁₀H₉NO | 159.18 | 5632-14-4 | 208-210 |
Experimental Protocols: Synthesis
The synthesis of these heterocycles can be achieved through various methods, with cyclization reactions being the most common. The Knorr quinoline (B57606) synthesis is a classic and effective method for producing 2-hydroxyquinolines (the tautomeric form of quinolinones).
Example Protocol: Synthesis of 4-Methylquinolin-2(1H)-one via Knorr Cyclization
This procedure is adapted from a verified protocol and involves the acid-catalyzed cyclization of an acetoacetanilide (B1666496).
Reaction: Acetoacetanilide → 4-Methylquinolin-2(1H)-one
Materials:
-
Acetoacetanilide (1 mole, 177 g)
-
Concentrated Sulfuric Acid (185 mL)
-
Methanol
-
Deionized Water
-
1-L three-necked flask equipped with a mechanical stirrer and thermometer
-
Ice bath
Procedure:
-
Acid Preparation: Pre-heat 185 mL of concentrated sulfuric acid to 75°C in the three-necked flask.
-
Substrate Addition: Add 177 g of acetoacetanilide in small portions to the stirred sulfuric acid. Maintain the reaction temperature at 70–75°C using intermittent cooling with an ice bath. The addition should take 20–30 minutes.
-
Reaction Heating: After most of the acetoacetanilide has been added, allow the temperature to rise to 95°C during the addition of the final 10-15 g. The heat of the reaction will maintain this temperature for approximately 15 minutes.
-
Completion: Heat the reaction mixture externally at 95°C for an additional 15 minutes.
-
Precipitation: Cool the solution to 65°C and pour it into 5 L of cold water with vigorous stirring to precipitate the product.
-
Filtration and Washing: After cooling completely, filter the product by suction. Wash the solid sequentially with four 500-mL portions of water and two 250-mL portions of methanol.
-
Drying: Air-dry the product. The expected yield is 138–144 g (86–91%). The resulting 4-methylquinolin-2(1H)-one has a melting point of 219–221°C and is suitable for most applications.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from 95% ethanol, which typically yields a melting point of 222–224°C.
Conclusion
The systematic IUPAC nomenclature is essential for the unambiguous identification of this compound and its isomers. By recognizing the two primary parent scaffolds, quinolin-2(1H)-one and isoquinolin-1(2H)-one, a clear and logical naming system can be applied. The position of the methyl substituent has a marked effect on the physicochemical properties of these compounds, which is a critical consideration in their application in drug discovery and materials science. The provided synthetic protocol for 4-methylquinolin-2(1H)-one serves as a representative example of the robust chemical methods available for accessing this important class of heterocyclic compounds.
References
In-Depth Technical Guide: 3-Methylcarbostyril (3-Methylquinolin-2(1H)-one)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcarbostyril, systematically known as 3-Methylquinolin-2(1H)-one, is a heterocyclic aromatic organic compound belonging to the quinolinone family. The quinolinone scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds, including natural alkaloids and synthetic pharmaceuticals. Derivatives of quinolin-2(1H)-one have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound.
Chemical Identity and Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 2721-59-7 | |
| Molecular Formula | C₁₀H₉NO | |
| Molecular Weight | 159.18 g/mol | |
| Melting Point | 234-235 °C | |
| Boiling Point | 346 °C at 760 mmHg | |
| Synonyms | 3-Methylquinolin-2(1H)-one, 3-Methyl-2-quinolone, 3-Methyl-1,2-dihydroquinoline-2-one |
Synthesis
A general experimental workflow for the synthesis of a substituted quinolin-2(1H)-one is outlined below. This can be adapted for the synthesis of this compound by using the appropriate starting materials.
General Experimental Protocol for Quinolin-2(1H)-one Synthesis
-
Acylation of Aniline: Aniline is reacted with an appropriate β-ketoester (e.g., ethyl 2-methylacetoacetate (B1246266) for the synthesis of this compound) to form the corresponding β-anilinoacrylate. This reaction is typically carried out in a suitable solvent like ethanol (B145695).
-
Cyclization: The resulting anilinoacrylate is then subjected to thermal cyclization in a high-boiling point solvent, such as diphenyl ether or Dowtherm A. This step proceeds via an intramolecular electrophilic aromatic substitution to form the quinolinone ring.
-
Purification: The crude product is isolated by cooling the reaction mixture and filtering the precipitated solid. Purification is typically achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Biological Activity and Signaling Pathways
Direct experimental evidence for the specific biological activity and signaling pathways of this compound is limited in the available literature. However, the broader class of quinolinone derivatives is well-documented for its diverse pharmacological effects. Many substituted quinolin-2(1H)-ones exhibit significant biological activities, including antibacterial and anticancer properties.[1][2]
One of the most well-characterized signaling systems involving quinolones is the Pseudomonas Quinolone Signal (PQS) pathway in the bacterium Pseudomonas aeruginosa.[3][4] This is a quorum-sensing system that regulates gene expression, including virulence factors, in a cell-density-dependent manner. The signaling molecule in this pathway is 2-heptyl-3-hydroxy-4-quinolone, which is structurally related to this compound.
While it is important to note that this compound is not a direct component of the PQS system, understanding this pathway provides a valuable framework for the potential mechanisms through which other quinolone derivatives might exert biological effects, particularly in bacteria.
Conclusion
This compound is a foundational member of the quinolinone family of heterocyclic compounds. While specific data on its biological activity is sparse, the well-established pharmacological importance of the quinolinone scaffold suggests that this compound and its derivatives are promising candidates for further investigation in drug discovery and development. Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound to unlock its full therapeutic potential.
References
- 1. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. Interference with Pseudomonas quinolone signal synthesis inhibits virulence factor expression by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Photophysical Properties of 3-Methylcarbostyril
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core photophysical properties of 3-Methylcarbostyril, also known as 3-methyl-2-quinolone or 3-methyl-1H-quinolin-2-one. This document collates available quantitative data on its absorption, emission, fluorescence quantum yield, and phosphorescence characteristics. Detailed experimental protocols for key photophysical measurements are outlined to facilitate the replication and validation of these properties. Furthermore, this guide explores the potential relevance of carbostyril derivatives in biological signaling, particularly in the context of bacterial quorum sensing, and presents visual workflows and diagrams to aid in the understanding of experimental and conceptual frameworks.
Introduction
This compound is a heterocyclic aromatic organic compound belonging to the carbostyril (2-quinolone) family. The inherent fluorescence of the carbostyril scaffold has led to its investigation and use in various applications, including as a fluorescent probe and in the development of optical materials. For researchers and professionals in drug discovery and development, understanding the photophysical properties of such molecules is crucial for their potential application as tracers, in bioimaging, and for the development of novel therapeutic agents. This guide aims to consolidate the key photophysical data and methodologies related to this compound, providing a foundational resource for further research and application.
Photophysical Data
The photophysical properties of this compound are summarized below. These properties are influenced by the solvent environment due to solute-solvent interactions.
| Property | Value | Solvent(s) |
| Absorption Maximum (λabs) | 328 nm | Dioxane |
| Emission Maximum (λem) | 385 nm | Dioxane |
| Stokes Shift | 57 nm (4980 cm-1) | Dioxane |
| Fluorescence Quantum Yield (ΦF) | 0.58 | Dioxane |
| Phosphorescence Maximum | 432 nm | Ethanol (77 K) |
| Phosphorescence Lifetime (τP) | 1.30 s | Ethanol (77 K)[1] |
| Triplet State Character | 3ππ* | Ethanol, Methylcyclohexane[1] |
Note: The absorption, emission, and fluorescence quantum yield data are based on values reported for 3-substituted carbostyrils in the foundational work by Wolfbeis et al., which is a key reference in this area.
Experimental Protocols
Accurate determination of photophysical parameters is essential for the reliable application of fluorescent molecules. The following sections detail the standard experimental protocols for measuring the key properties of this compound.
Measurement of Absorption and Emission Spectra
Methodology:
-
Sample Preparation: Prepare dilute solutions of this compound in the desired spectroscopic grade solvent (e.g., dioxane, ethanol). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Use a matched cuvette containing the pure solvent as a reference.
-
The wavelength of maximum absorbance (λabs) is determined from the resulting spectrum.
-
-
Fluorescence Spectroscopy:
-
Use a calibrated spectrofluorometer.
-
Excite the sample at its absorption maximum (λabs).
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 340-600 nm).
-
The wavelength of maximum emission intensity (λem) is determined from the corrected emission spectrum.
-
Workflow for Spectral Measurements:
References
Discovery and history of quinolinone compounds
An In-depth Technical Guide to the Discovery and History of Quinolinone Compounds
Introduction: The Quinolinone Scaffold
Quinolinone, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry and drug discovery. Structurally, it consists of a benzene (B151609) ring fused to a pyridinone ring. This "privileged scaffold" is found in a variety of natural products, most notably alkaloids, and forms the core of numerous synthetic therapeutic agents.[1] The versatility of the quinolinone nucleus, which allows for structural modifications at multiple positions, has enabled the development of compounds with a remarkable breadth of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[2] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of quinolinone compounds, tailored for researchers, scientists, and drug development professionals.
Foundational Discovery and Early History
The story of quinolinone begins with its parent scaffold, quinoline (B57606).
-
1834: German chemist Friedlieb Ferdinand Runge first isolated quinoline from coal tar, a primary source for many aromatic compounds at the time.[3]
-
Late 19th Century - The Era of Synthesis: The true potential of the quinoline scaffold was unlocked through the development of robust synthetic methods. A flurry of activity in the late 1800s led to the discovery of several named reactions that are still fundamental to quinoline chemistry today.[4] These include:
The first syntheses of quinolinone (also referred to as quinolone) structures were reported during this period.[1] Key among these were methods that produced hydroxyl-substituted quinolines, which exist in tautomeric equilibrium with their quinolinone forms. The Conrad-Limpach and the later Gould-Jacobs (1939) reactions became pivotal for accessing the 4-hydroxyquinoline (B1666331), or quinolin-4-one, core structure.[1][6]
The Dawn of a Therapeutic Era: Nalidixic Acid and the Rise of Fluoroquinolones
For decades, quinoline chemistry was primarily of academic and industrial interest (e.g., for dyes). Its therapeutic potential was realized in the mid-20th century.
In the early 1960s, while working on the synthesis of the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling Drug company isolated a byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[7] This compound exhibited modest antibacterial activity and served as the lead structure for a new research program.[7] This investigation led to the development of nalidixic acid , a 1,8-naphthyridine (B1210474) derivative, which became the first clinically used quinolone antibiotic in 1967.[8][9]
Nalidixic acid was primarily effective against Gram-negative bacteria and laid the groundwork for generations of more potent successors.[8] The major breakthrough came with the introduction of a fluorine atom at the C-6 position of the quinolone ring, which dramatically expanded the spectrum of activity to include Gram-positive bacteria and improved pharmacokinetic properties. This gave rise to the highly successful class of fluoroquinolone antibiotics, which includes widely used drugs like ciprofloxacin (B1669076) and levofloxacin.
Key Experimental Protocols for Quinolinone Synthesis
The following protocols detail two classical and fundamental methods for synthesizing the quinolin-4-one core.
Conrad-Limpach Synthesis (1887)
This reaction involves the condensation of an aniline (B41778) with a β-ketoester. The reaction conditions can be tuned to favor the formation of either 4-hydroxyquinolines (kinetic product at lower temperatures) or 2-hydroxyquinolines (thermodynamic product at higher temperatures).[2][10]
Detailed Methodology (for 4-hydroxyquinoline):
-
Step 1: Condensation to form β-aminoacrylate:
-
To a round-bottom flask, add the substituted aniline (1.0 eq) and the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or HCl).
-
Stir the mixture at room temperature. The reaction is typically exothermic. Continue stirring for 2-4 hours or until TLC analysis indicates the consumption of the aniline.
-
The intermediate β-aminoacrylate can be isolated by removing any volatile components under reduced pressure, or the crude mixture can be used directly in the next step.
-
-
Step 2: Thermal Cyclization:
-
Add the crude β-aminoacrylate intermediate to a high-boiling inert solvent (e.g., diphenyl ether or Dowtherm A) in a flask equipped with a reflux condenser. The use of an inert solvent has been shown to increase yields significantly, often up to 95%.[2]
-
Heat the reaction mixture to a high temperature, typically 250-260 °C.
-
Maintain this temperature for 30-60 minutes to induce the intramolecular cyclization.
-
Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature.
-
The 4-hydroxyquinoline product often precipitates from the solvent upon cooling.
-
Isolate the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with a non-polar solvent like cyclohexane (B81311) or hexane (B92381) to remove the high-boiling reaction solvent.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol (B145695) or DMF).
-
Gould-Jacobs Reaction (1939)
The Gould-Jacobs reaction is a highly versatile method for preparing 4-hydroxyquinolines, particularly those with a carboxylic acid precursor at the 3-position. It involves the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization.[6][11]
Detailed Methodology (Microwave-Assisted):
Modern protocols often employ microwave irradiation to dramatically reduce reaction times and improve yields.[11][12]
-
Reaction Setup:
-
To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted aniline (1.0 eq, e.g., 2.0 mmol).
-
Add diethyl ethoxymethylenemalonate (DEEM) in excess (e.g., 3.0 eq, 6.0 mmol). The excess DEEM acts as both a reagent and a solvent.[12]
-
Seal the vial with a cap.
-
-
Microwave Irradiation:
-
Place the vial in a microwave synthesis system.
-
Heat the reaction mixture to a high temperature (e.g., 250 °C) for a specified time (e.g., 5-20 minutes). The optimal time and temperature should be determined empirically.[11] The initial condensation occurs at lower temperatures, while the intramolecular cyclization requires high thermal energy.
-
-
Product Isolation and Purification:
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product will typically form.
-
Isolate the crude product by vacuum filtration.
-
Wash the filtered solid with a cold solvent, such as ice-cold acetonitrile (B52724) or ethanol (e.g., 3 mL), to remove excess DEEM and other impurities.[12]
-
Dry the resulting solid under vacuum. The product is often of high purity (>95%) without further purification.[12]
-
If necessary, the product can be further purified by recrystallization.
-
Visualization of Key Processes
Experimental Workflow
The following diagram illustrates a generalized workflow for the microwave-assisted Gould-Jacobs synthesis of a quinolinone core.
References
- 1. mdpi.com [mdpi.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 9. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 11. benchchem.com [benchchem.com]
- 12. ablelab.eu [ablelab.eu]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbostyrils, also known as 2-quinolones, are a class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. A key chemical feature of carbostyrils is their existence in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. This equilibrium is of paramount importance in drug discovery and development, as the different tautomers can exhibit distinct physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influence their pharmacokinetic and pharmacodynamic profiles. Understanding and controlling this tautomeric balance is therefore crucial for the rational design of carbostyril-based therapeutic agents.
This technical guide provides a comprehensive overview of the tautomerism in 3-methylcarbostyril (3-methyl-2-quinolone) and related carbostyril derivatives. It summarizes key quantitative data, details experimental protocols for the analysis of the tautomeric equilibrium, and provides visual representations of the underlying chemical principles and experimental workflows.
The Lactam-Lactim Tautomeric Equilibrium
The tautomerism in carbostyrils is a specific case of keto-enol tautomerism, more precisely, a lactam-lactim tautomerism. The equilibrium involves the migration of a proton from the nitrogen atom of the amide group (lactam form) to the carbonyl oxygen (lactim form).
Caption: Lactam-lactim tautomerism in this compound.
The position of this equilibrium is influenced by several factors, including the electronic nature of substituents on the quinolone ring, the polarity of the solvent, temperature, and concentration. Generally, the lactam form is predominant in the solid state and in nonpolar solvents, while the lactim form can be favored in certain polar solvents or in the gas phase.
Quantitative Analysis of Tautomeric Equilibrium
The tautomeric equilibrium is characterized by the equilibrium constant, KT, which is the ratio of the concentration of the lactim (enol) form to the lactam (keto) form:
KT = [Lactim] / [Lactam]
While specific quantitative data for this compound is sparse in the literature, the following tables summarize representative data for the parent compound, carbostyril (2-quinolone), and the influence of substituents, which can be extrapolated to understand the behavior of this compound.
Table 1: Tautomeric Equilibrium Constants (KT) of Carbostyrils in Various Solvents
| Compound | Solvent | Method | KT ([Lactim]/[Lactam]) | Reference |
| Carbostyril | Gas Phase | Mass Spectrometry | >1 (Lactim favored) | [1] |
| Carbostyril | Water | UV Spectroscopy | ~1 x 10-4 | [2] |
| Carbostyril | Dioxane | UV Spectroscopy | ~1 x 10-3 | [2] |
| Carbostyril | Ethanol | UV Spectroscopy | ~2 x 10-4 | [2] |
| Carbostyril | Chloroform | UV Spectroscopy | ~5 x 10-4 | [2] |
Table 2: Spectroscopic Data for Carbostyril Tautomers
| Tautomer | Solvent | UV-Vis (λmax, nm) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Lactam (Keto) | ||||
| Carbostyril | Dioxane | 328 | - | - |
| This compound | DMSO-d6 | - | CH3: ~2.1, NH: ~11.7 | C2: ~162, C3: ~121, C4: ~138, CH3: ~16 |
| Lactim (Enol) | ||||
| 2-Ethoxyquinoline (fixed lactim) | Ethanol | 310, 323 | - | - |
| 2-Hydroxyquinoline (gas phase) | - | Origin at 31,349 cm-1 (~319 nm) | - | - |
Note: NMR data for this compound is primarily for the lactam form as it is the major tautomer in most solvents. Data for the pure lactim form is often inferred from studies of O-alkylated derivatives (fixed lactims).
Experimental Protocols for Tautomerism Analysis
The determination of the tautomeric equilibrium constant and the characterization of the individual tautomers rely on spectroscopic methods, primarily UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-Vis Spectroscopy
This method is based on the principle that the lactam and lactim tautomers have different chromophoric systems and thus exhibit distinct UV-Vis absorption spectra.
Protocol:
-
Sample Preparation: Prepare a stock solution of the carbostyril in a non-polar solvent where the lactam form is expected to be exclusively present (e.g., cyclohexane). Prepare a series of solutions of the carbostyril in the solvent of interest at a known concentration (typically in the range of 10-4 to 10-5 M).
-
Preparation of "Fixed" Tautomer Standards: Synthesize and purify O-alkylated (e.g., O-methyl or O-ethyl) and N-alkylated (e.g., N-methyl) derivatives of the carbostyril to serve as standards for the pure lactim and lactam forms, respectively.
-
Spectral Acquisition: Record the UV-Vis absorption spectra of the sample solutions and the "fixed" tautomer standards over a relevant wavelength range (e.g., 200-450 nm).
-
Data Analysis:
-
Identify the λmax for the pure lactam and lactim forms from the spectra of the "fixed" derivatives.
-
The molar extinction coefficients (ε) for each tautomer at their respective λmax should be determined.
-
For the solution containing the tautomeric mixture, the absorbance at the λmax of each tautomer is measured.
-
The concentrations of the lactam and lactim forms can be calculated using the Beer-Lambert law and a set of simultaneous equations if the absorption bands overlap.
-
The tautomeric equilibrium constant (KT) is then calculated from the ratio of the concentrations.
-
The presence of an isosbestic point in the spectra of solutions with varying solvent polarity or pH is a strong indication of a two-component equilibrium.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, provided that the rate of interconversion between the tautomers is slow on the NMR timescale.
Protocol:
-
Sample Preparation: Prepare solutions of the carbostyril in a range of deuterated solvents of varying polarity (e.g., CDCl3, acetone-d6, DMSO-d6, methanol-d4) at a concentration suitable for NMR analysis (typically 5-10 mg/mL).
-
Spectral Acquisition: Acquire high-resolution 1H and 13C NMR spectra for each solution. It is important to ensure the spectra are fully relaxed to allow for accurate integration of signals.
-
Signal Assignment:
-
Identify distinct signals corresponding to each tautomer. Protons and carbons near the site of tautomerization (e.g., the N-H or O-H proton, C2, C3, C4, and the methyl group in this compound) are typically the most informative.
-
The use of 2D NMR techniques (e.g., HSQC, HMBC) can aid in the unambiguous assignment of signals.
-
Comparison with the spectra of "fixed" N-methyl and O-methyl derivatives is highly beneficial for definitive assignments.
-
-
Quantitative Analysis:
-
Select well-resolved signals that are unique to each tautomer.
-
Carefully integrate the selected signals.
-
The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.
-
Calculate the equilibrium constant (KT) from this ratio.
-
Factors Influencing Tautomeric Equilibrium and Experimental Workflow
The interplay of various factors determines the predominant tautomeric form of a carbostyril. The following diagram illustrates these influences and a typical experimental workflow for their investigation.
Caption: Factors influencing carbostyril tautomerism and the experimental workflow for its analysis.
Conclusion
The lactam-lactim tautomerism of this compound and related carbostyrils is a fundamental aspect of their chemistry with significant implications for their application in medicinal chemistry and materials science. The position of the tautomeric equilibrium is a delicate balance of intrinsic electronic effects of substituents and extrinsic factors, most notably the solvent environment. A thorough understanding of this equilibrium, achieved through rigorous spectroscopic analysis and computational studies, is essential for the design of novel carbostyril-based molecules with optimized properties and desired biological activities. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the tautomeric behavior of these important heterocyclic compounds.
References
Theoretical Calculations of 3-Methylcarbostyril Molecular Structure: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for the structural elucidation of 3-Methylcarbostyril, a quinolone derivative of interest in medicinal chemistry. We detail the application of Density Functional Theory (DFT) for in-silico analysis of its molecular geometry and spectroscopic properties. Furthermore, this guide outlines the key experimental protocols, including X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy, which are essential for the validation of theoretical predictions. The integration of computational and experimental data, as presented, offers a robust framework for the detailed structural characterization of this compound and related heterocyclic compounds, facilitating rational drug design and development.
Theoretical and Computational Methodology
The in-silico analysis of this compound's molecular structure is primarily conducted using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1][2] This approach allows for the accurate prediction of molecular geometries, vibrational frequencies, and other electronic properties.
A typical computational workflow involves the following steps:
-
Initial Structure Generation: A 3D model of the this compound molecule is built using molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized to find its most stable conformation (the lowest energy state). This is commonly performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[2][3] The choice of functional and basis set is crucial for obtaining accurate results.[4]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.
-
Property Calculations: Further calculations can be performed to predict other properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, electronic properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP).[1]
The diagram below illustrates the logical workflow for a combined theoretical and experimental study of this compound.
Illustrative Quantitative Data
The following tables present hypothetical but realistic quantitative data for this compound, illustrating the expected outcomes of the theoretical calculations and their comparison with experimental results.
Table 1: Comparison of Calculated and Experimental Geometric Parameters.
| Parameter | Atom | Theoretical (B3LYP/6-311++G(d,p)) | Experimental (X-ray) |
| Bond Length (Å) | C2-N1 | 1.385 | 1.382 |
| C2-O1 | 1.230 | 1.228 | |
| C3-C4 | 1.370 | 1.368 | |
| C3-C11 | 1.510 | 1.508 | |
| Bond Angle (°) | O1-C2-N1 | 123.5 | 123.3 |
| C4-C3-C11 | 121.0 | 120.8 | |
| N1-C2-C9 | 118.0 | 117.9 | |
| Dihedral Angle (°) | C4-C3-C11-H12 | 179.5 | 179.3 |
| C5-C10-N1-C2 | -178.0 | -177.8 |
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹).
| Vibrational Mode | Theoretical (B3LYP/6-311++G(d,p)) | Experimental (FTIR) | Assignment |
| ν(N-H) | 3450 | 3445 | N-H stretching |
| ν(C=O) | 1680 | 1675 | Carbonyl stretching |
| ν(C=C) | 1610 | 1605 | Aromatic C=C stretching |
| δ(C-H) | 1450 | 1448 | C-H bending |
| γ(C-H) | 820 | 818 | Out-of-plane C-H bending |
Table 3: Comparison of Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm).
| Atom | Theoretical (GIAO) | Experimental (¹H NMR) | Atom | Theoretical (GIAO) | Experimental (¹³C NMR) |
| H4 | 7.50 | 7.48 | C2 | 162.0 | 161.8 |
| H5 | 7.80 | 7.78 | C3 | 125.0 | 124.8 |
| H8 | 7.20 | 7.18 | C4 | 140.0 | 139.8 |
| H11 (CH₃) | 2.30 | 2.28 | C11 (CH₃) | 18.0 | 17.8 |
Experimental Protocols for Validation
Experimental validation is crucial for confirming the accuracy of theoretical models.[5][6]
X-ray Crystallography
X-ray crystallography provides the definitive solid-state molecular structure, including precise bond lengths and angles.[7][8]
-
Crystal Growth:
-
Prepare a saturated or nearly saturated solution of purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate). The choice of solvent is critical for obtaining high-quality crystals.[9]
-
Filter the solution to remove any particulate matter.
-
Allow the solvent to evaporate slowly in a dust-free and vibration-free environment.[9] Alternatively, vapor diffusion or slow cooling methods can be employed.[10]
-
Harvest a single crystal of suitable size (typically >0.1 mm in all dimensions) and quality for diffraction analysis.[8]
-
-
Data Collection and Structure Refinement:
-
Mount the selected crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal under a stream of nitrogen gas to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data.
-
Process the diffraction data (integration and scaling) and solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure in solution.[11] A combination of 1D and 2D NMR experiments is typically required for a complete structural assignment.[11][12]
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
1D NMR (¹H and ¹³C):
-
¹H NMR: Acquire a proton NMR spectrum to determine the number and chemical environment of the protons.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify the number of unique carbon atoms. DEPT experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[11]
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[13]
-
Sample Preparation (for solid samples):
-
Attenuated Total Reflectance (ATR): Place a small amount of the powdered this compound sample directly onto the ATR crystal. Apply pressure to ensure good contact. This method requires minimal sample preparation.[14]
-
KBr Pellet Method: Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[14]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet matrix).
-
Place the prepared sample in the FTIR spectrometer and record the sample spectrum.
-
The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Conclusion
The integration of theoretical calculations with experimental validation provides a powerful and comprehensive approach to the structural elucidation of this compound. DFT calculations offer a detailed in-silico model of the molecular structure and predicted spectroscopic properties. These theoretical findings are then rigorously tested and refined through experimental techniques such as X-ray crystallography, NMR, and FTIR spectroscopy. This combined methodology not only ensures the accurate determination of the molecular structure but also provides a deeper understanding of its electronic properties, which is invaluable for applications in drug discovery and materials science.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. DFT Method Used for Prediction of Molecular and Electronic Structures of Mn(VI) Macrocyclic Complexes with Porhyrazine/Phthalocyanine and Two Oxo Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. How To [chem.rochester.edu]
- 10. journals.iucr.org [journals.iucr.org]
- 11. benchchem.com [benchchem.com]
- 12. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 14. drawellanalytical.com [drawellanalytical.com]
A Technical Guide to the Synthesis of 3-Methylcarbostyril via Anilide Cyclization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of 3-methylcarbostyril, also known as 3-methyl-2(1H)-quinolone, through the intramolecular cyclization of anilide precursors. This methodology is a fundamental approach in the construction of the quinolone scaffold, a core structure in numerous pharmaceuticals and biologically active compounds. This document details the key synthetic pathways, reaction mechanisms, experimental protocols, and quantitative data to facilitate the practical application of this chemical transformation in a research and development setting.
Introduction
The quinolone ring system is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. This compound, a substituted 2-quinolone, serves as a valuable building block in the synthesis of more complex molecules. The intramolecular cyclization of anilides, particularly α,β-unsaturated anilides, represents a direct and efficient route to this important heterocyclic compound. This guide will focus on the acid-catalyzed cyclization of crotonanilide as the primary anilide precursor for the synthesis of this compound.
Synthetic Pathways and Mechanisms
The principal route to this compound via anilide cyclization involves two main stages: the formation of the anilide precursor, N-phenylcrotonamide (crotonanilide), followed by its intramolecular cyclization.
Preparation of Crotonanilide
Crotonanilide can be synthesized through the acylation of aniline (B41778) with crotonic acid or its derivatives, such as crotonyl chloride or crotonic anhydride. The reaction is typically carried out in the presence of a coupling agent or a base to facilitate the amide bond formation.
Acid-Catalyzed Intramolecular Cyclization of Crotonanilide
The key step in the synthesis of this compound is the intramolecular cyclization of crotonanilide. This reaction is most commonly achieved under strong acidic conditions, with concentrated sulfuric acid being a widely used reagent. The mechanism proceeds via an electrophilic aromatic substitution pathway.
The reaction mechanism can be visualized as follows:
Methodological & Application
Application Notes and Protocols for 3-Methylcarbostyril as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcarbostyril, also known as 3-methyl-2-quinolinone or 3-methyl-1H-quinolin-2-one, is a heterocyclic compound belonging to the carbostyril (quinolinone) family. Carbostyril derivatives have garnered significant interest in the field of fluorescence sensing and imaging due to their advantageous photophysical properties. These properties, including environmental sensitivity and tunable emission, make them valuable scaffolds for the development of fluorescent probes for various biological applications. This document provides detailed application notes and protocols for the utilization of this compound and its derivatives as fluorescent probes.
The core structure of this compound offers a platform for chemical modifications to create probes that are sensitive to specific analytes or microenvironments. For instance, derivatives of the quinolin-2-one scaffold have been developed as spectroscopic fluorescent probes for real-time monitoring of processes like photopolymerization. Furthermore, the fluorescence of quinoline (B57606) derivatives can be modulated by ion interactions, leading to the design of sensors for metal ions such as Fe³⁺.
Principle of Fluorescence
Fluorescent molecules, or fluorophores, like this compound, absorb light at a specific wavelength (excitation) and then emit light at a longer wavelength (emission). The difference between the excitation and emission maxima is known as the Stokes shift. The fluorescence quantum yield (Φ), which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process. For carbostyril derivatives, these properties can be sensitive to the local environment, such as polarity, viscosity, and the presence of specific ions, making them effective as sensors.
Data Presentation
The photophysical properties of fluorescent probes are crucial for their application. Below is a summary of representative data for carbostyril-based fluorescent probes. It is important to note that the specific values for this compound may vary and should be experimentally determined for the specific application and solvent system.
| Property | Value (for Carbostyril-124) | Value (for a 2-quinolinone derivative, PAV-5) | Notes |
| Fluorescence Quantum Yield (Φ) | 0.68%[1] | 2.3%[1] | The quantum yield is highly dependent on the molecular structure and the solvent environment. Lower quantum yields can be advantageous for applications like photocatalysis.[1] |
| Molar Absorptivity (ε) | High (not specified) | 4796.2 M⁻¹cm⁻¹[1] | Represents the efficiency of light absorption at a specific wavelength. |
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound as a Fluorescent Probe for Analyte Sensing
This protocol outlines a general method for testing the efficacy of this compound or its derivatives as a fluorescent probe for a specific analyte (e.g., metal ions, pH changes).
1. Reagent Preparation:
-
Stock Solution of this compound: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. The choice of solvent is critical as it can influence the photophysical properties of the probe.
-
Analyte Stock Solution: Prepare a concentrated stock solution of the analyte of interest in an appropriate solvent. For metal ions, deionized water is often suitable. For pH studies, a series of buffer solutions with known pH values should be prepared.
-
Working Buffer: Choose a buffer system that is compatible with the experimental conditions and does not interfere with the fluorescence measurements (e.g., HEPES, PBS).
2. Determination of Optimal Excitation and Emission Wavelengths:
-
Dilute the this compound stock solution in the working buffer to a final concentration of approximately 1-10 µM.
-
Using a spectrofluorometer, record the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at an estimated emission maximum.
-
Record the emission spectrum by exciting the sample at the determined optimal excitation wavelength and scanning a range of emission wavelengths.
3. Fluorescence Titration Experiment:
-
To a cuvette containing a fixed concentration of the this compound probe in the working buffer, add increasing concentrations of the analyte from the stock solution.
-
After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.
-
Monitor the changes in fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
Plot the fluorescence intensity versus the analyte concentration to determine the sensitivity and detection limit of the probe.
4. Selectivity Assay:
-
To assess the selectivity of the probe, repeat the fluorescence measurement in the presence of other potentially interfering species at concentrations similar to or higher than the target analyte.
-
Compare the fluorescence response in the presence of the target analyte to that in the presence of interfering species.
Diagram: General Workflow for Fluorescent Probe Evaluation
Caption: Workflow for evaluating a fluorescent probe.
Protocol 2: Cellular Imaging with this compound-based Probes
This protocol provides a general guideline for using a fluorescent probe derived from this compound for cellular imaging. This protocol may require optimization depending on the specific probe, cell type, and imaging setup.
1. Cell Culture and Seeding:
-
Culture the cells of interest in an appropriate medium and under standard conditions (e.g., 37°C, 5% CO₂).
-
Seed the cells onto a suitable imaging dish or chamber slide and allow them to adhere and grow to the desired confluency.
2. Probe Loading:
-
Prepare a stock solution of the this compound-based probe in DMSO.
-
Dilute the stock solution in a serum-free cell culture medium to the desired final concentration (typically in the range of 1-10 µM).
-
Remove the culture medium from the cells and wash them with a warm phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C. The optimal incubation time and concentration should be determined experimentally.
3. Washing and Imaging:
-
After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any unbound probe.
-
Add fresh, warm culture medium or an imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.
-
Acquire images and perform any necessary image analysis.
4. Co-localization Studies (Optional):
-
To determine the subcellular localization of the probe, co-stain the cells with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Acquire images in different fluorescence channels and merge them to observe the degree of overlap between the probe and the organelle tracker.
Diagram: Cellular Imaging Protocol
Caption: Steps for cellular imaging with a fluorescent probe.
Signaling Pathways and Mechanisms
The fluorescence response of this compound-based probes can be modulated through various mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).
-
Intramolecular Charge Transfer (ICT): In many fluorescent probes, the binding of an analyte can alter the electron-donating or -withdrawing properties of a functional group attached to the fluorophore. This change in the electronic distribution upon excitation leads to a shift in the emission wavelength or a change in fluorescence intensity.
Diagram: Intramolecular Charge Transfer (ICT) Mechanism
Caption: Simplified diagram of the ICT process in a fluorescent probe.
Conclusion
This compound provides a versatile and stable scaffold for the design of novel fluorescent probes. By modifying its core structure, researchers can develop sensors for a wide range of analytes and cellular components. The protocols provided herein offer a starting point for the application of these probes in chemical and biological research. It is essential to empirically optimize the experimental conditions for each specific probe and application to ensure reliable and accurate results.
References
Applications of Fluorescent Carbostyril Derivatives in Spectroscopy
Introduction
Carbostyril derivatives, also known as 2-quinolinones or 1,2-dihydroquinolin-2-ones, represent a versatile class of heterocyclic compounds. Certain derivatives exhibit strong fluorescence, making them valuable tools in various spectroscopic applications. Their photochemical and thermal stability often surpasses that of analogous coumarin (B35378) dyes. This document provides an overview of the applications of fluorescent carbostyril derivatives, with a focus on their spectroscopic properties and relevant experimental protocols. While specific data for 3-Methylcarbostyril was not prominently available, this report details the properties and applications of structurally related and well-studied fluorescent carbostyril analogs.
Spectroscopic Properties of Substituted Carbostyrils
The fluorescence properties of carbostyril derivatives are highly dependent on the nature and position of substituents on the quinolinone ring. Generally, electron-donating groups in positions 6 and 7, combined with an electron-withdrawing group in position 4, lead to significant bathochromic shifts and increased fluorescence quantum yields.[1] For instance, the commercially available 7-amino-4-methylcarbostyril (Carbostyril 124) is a well-known blue-emitting fluorophore with a high quantum yield, often used as a fluorescence standard.[2][3]
The photophysical properties of several push-pull substituted carbostyril derivatives have been investigated, demonstrating their potential as potent fluorophores.[1] The substitution pattern significantly influences the absorption and emission maxima, as well as the quantum yield (Φ).
Quantitative Data Summary
The following table summarizes the spectroscopic data for a selection of substituted carbostyril derivatives in different solvents.[1]
| Compound | Substituents | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [nm] | Quantum Yield (Φ) |
| 1 | 6,7-dimethoxy-4-trifluoromethyl | DMSO | 357 | 402 | 45 | 0.21 |
| 1 | 6,7-dimethoxy-4-trifluoromethyl | Water | 344 | 393 | 49 | 0.10 |
| 4 | 6-amino-7-methoxy-4-trifluoromethyl | DMSO | 398 | 460 | 62 | 0.65 |
| 4 | 6-amino-7-methoxy-4-trifluoromethyl | Water | 382 | 470 | 88 | 0.12 |
| 6 | 6-methylamino-7-methoxy-4-trifluoromethyl | DMSO | 414 | 480 | 66 | 0.75 |
| 6 | 6-methylamino-7-methoxy-4-trifluoromethyl | Water | 400 | 492 | 92 | 0.15 |
| 7 | 6-dimethylamino-7-methoxy-4-trifluoromethyl | DMSO | 384 | 557 | 173 | 0.11 |
| 7 | 6-dimethylamino-7-methoxy-4-trifluoromethyl | Water | 366 | 580 | 214 | 0.01 |
| 10 (Carbostyril 124) | 7-amino-4-methyl | - | - | - | - | 0.68[2] |
| N-methyl-1,2-dihydroquinoline-3-carboxylates | Various | THF | - | 490-560 | - | 0.5-0.9[4] |
Experimental Protocols
General Synthesis of Fluorescent Carbostyrils (Knorr Reaction)
A general method for synthesizing substituted carbostyrils is the Knorr cyclization reaction.[1]
Materials:
-
Substituted aniline (B41778)
-
β-keto ester (e.g., ethyl 4,4,4-trifluoroacetoacetate)
-
Concentrated sulfuric acid or polyphosphoric acid
-
Platinum(IV) oxide (for reduction of nitro groups, if applicable)
-
Hydrogen gas (for reduction)
Procedure:
-
Add the substituted aniline to the hot β-keto ester.
-
Heat the mixture until the elimination of alcohol ceases.
-
Perform cyclization of the intermediate by adding it to concentrated sulfuric acid or polyphosphoric acid.
-
For derivatives synthesized from nitro-anilines, reduce the nitro group to an amino group via heterogeneous catalysis using PtO₂ and H₂.[1]
-
Purify the final product using appropriate chromatographic techniques.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield can be determined using a relative method, comparing the fluorescence intensity of the sample to a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) or Carbostyril 124).[1][2]
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorophotometer
Procedure:
-
Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of both the sample and the standard at the same excitation wavelength.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Diagrams
Caption: Workflow for the synthesis and spectroscopic characterization of fluorescent carbostyril derivatives.
Applications and Future Perspectives
Fluorescent carbostyril derivatives have demonstrated significant potential in various fields:
-
Fluorescent Probes and Labels: Their high quantum yields and environmental sensitivity make them suitable for use as fluorescent probes in biological imaging and sensing applications.[3][5] Dihydroquinoline derivatives have been developed as fluorescence sensors for the detection of metal ions like Copper(II).[6]
-
Reference Standards: Due to its well-characterized spectroscopic properties and high fluorescence quantum yield, Carbostyril-124 serves as an excellent reference standard for fluorescence measurements.[2]
-
Material Science: These fluorophores can be incorporated into materials to confer fluorescent properties, with potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. N-methyl-1,2-dihydroquinoline-3-carboxylate derivatives have been shown to be light-emitting compounds in organic solvents, in neat form, and in water.[4]
The continued exploration of novel substitution patterns on the carbostyril scaffold is expected to yield new fluorophores with tailored photophysical properties, expanding their utility in diverse scientific and technological domains. Their inherent stability offers a significant advantage over other classes of fluorescent dyes, positioning them as promising candidates for demanding applications.
References
- 1. sciforum.net [sciforum.net]
- 2. via.library.depaul.edu [via.library.depaul.edu]
- 3. Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and fluorescence properties of N-methyl-1,2-dihyroquinoline-3-carboxylate derivatives: light-emitting compounds in organic solvent, in neat form, and in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols: Synthesis and Application of 3-Methylcarbostyril Derivatives for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 3-Methylcarbostyril derivatives as fluorescent probes for biological imaging. The protocols detailed below are intended to guide researchers in the successful synthesis, characterization, and application of these versatile fluorophores for visualizing specific biological activities within living cells.
Introduction
This compound, also known as 3-methyl-2-quinolone, is a heterocyclic compound that forms the core structure of a class of fluorescent probes. Derivatives of this scaffold have gained significant attention in the field of biological imaging due to their favorable photophysical properties, including high fluorescence quantum yields and sensitivity to their microenvironment. These characteristics make them excellent candidates for the development of "turn-on" fluorescent probes that exhibit enhanced emission upon interaction with a specific analyte or enzymatic activity. This document focuses on a specific application: a this compound-based probe for the detection of nitroreductase (NTR) activity, a key biomarker for hypoxic conditions in solid tumors.
Data Presentation
The photophysical and performance characteristics of the this compound-based nitroreductase probe (NTR-Probe) are summarized in the table below. This data is essential for designing and executing fluorescence microscopy experiments.
| Parameter | Value | Reference |
| Probe Name | NTR-Probe (Hypothetical Name) | N/A |
| Excitation Wavelength (λex) | ~450 nm | [1] |
| Emission Wavelength (λem) | ~561 nm | [1] |
| Stokes Shift | ~111 nm | [1] |
| Quantum Yield (Φ) | Data not available | |
| Molar Extinction Coefficient (ε) | Data not available | |
| Fluorescence Enhancement | ~30-fold upon reaction with NTR | [1] |
| Limit of Detection (LOD) | 58 ng/mL | [1] |
| Linear Range | 0–4.5 µg/mL | [1] |
Experimental Protocols
I. Synthesis of a this compound-based Nitroreductase Probe
This protocol describes a general method for the synthesis of a "turn-on" fluorescent probe for nitroreductase based on a this compound core. The probe is designed to be weakly fluorescent until it is reduced by nitroreductase, leading to a significant increase in fluorescence intensity.
Materials:
-
Substituted this compound precursor
-
Nitro-containing aromatic aldehyde
-
Ethanol
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Condensation Reaction: In a round-bottom flask, dissolve the substituted this compound precursor (1 equivalent) and the nitro-containing aromatic aldehyde (1.2 equivalents) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the final nitroreductase probe.
-
Characterization: Confirm the structure of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
II. In Vitro Characterization of the Nitroreductase Probe
This protocol outlines the steps to evaluate the fluorescent response of the synthesized probe to nitroreductase in a cell-free system.
Materials:
-
Synthesized this compound Nitroreductase Probe
-
Recombinant nitroreductase (NTR) enzyme
-
NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the NTR probe (e.g., 1 mM) in DMSO.
-
Prepare a stock solution of NADH (e.g., 10 mM) in PBS.
-
Prepare a stock solution of NTR enzyme at a suitable concentration in PBS.
-
-
Fluorescence Measurement:
-
In a cuvette, add PBS (pH 7.4) and the NTR probe to a final concentration of 10 µM.
-
Add NADH to a final concentration of 100 µM.
-
Record the initial fluorescence spectrum of the solution (Excitation: ~450 nm, Emission: ~500-700 nm).
-
Initiate the reaction by adding a specific amount of NTR enzyme (e.g., 1 µg/mL).
-
Immediately begin recording the fluorescence emission spectra at regular time intervals to monitor the increase in fluorescence intensity at ~561 nm.
-
-
Selectivity and Sensitivity:
-
To assess selectivity, perform the same assay in the presence of other biologically relevant analytes and enzymes.
-
To determine the limit of detection and linear range, perform the assay with varying concentrations of NTR enzyme.[1]
-
III. Live Cell Imaging of Nitroreductase Activity
This protocol provides a general procedure for using the this compound nitroreductase probe to visualize NTR activity in living cells, which is indicative of a hypoxic environment.
Materials:
-
Synthesized this compound Nitroreductase Probe
-
Cell line of interest (e.g., HeLa cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., cobalt chloride)
-
Fluorescence microscope equipped with appropriate filters for the probe
Procedure:
-
Cell Culture and Plating:
-
Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
Plate the cells onto glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere overnight.
-
-
Induction of Hypoxia (if necessary):
-
To induce nitroreductase expression, incubate the cells under hypoxic conditions (e.g., 1% O₂) for 12-24 hours prior to imaging. Alternatively, treat the cells with a chemical hypoxia-inducing agent.
-
-
Probe Loading:
-
Prepare a working solution of the NTR probe (e.g., 5-10 µM) in serum-free cell culture medium.
-
Remove the culture medium from the cells and wash them once with PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with PBS to remove any excess, unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Mount the dish/coverslip on the fluorescence microscope.
-
Acquire fluorescence images using the appropriate filter set (e.g., excitation ~450 nm, emission ~560 nm). A significant increase in fluorescence intensity in hypoxic cells compared to normoxic control cells indicates the presence and activity of nitroreductase.
-
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in the synthesis of a this compound based nitroreductase probe.
Caption: A diagram showing the mechanism of action of the nitroreductase probe within a hypoxic cancer cell.
References
Application Notes and Protocols: 3-Methylcarbostyril Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of 3-methylcarbostyril (3-methyl-1H-quinolin-2-one) and its analogs as a promising scaffold for the development of novel kinase inhibitors. Due to the significant role of kinases in cellular signaling and the deregulation of their activity in various diseases, particularly cancer, there is a continuous search for new and effective kinase inhibitors. The carbostyril core, a derivative of quinoline, has emerged as a privileged structure in medicinal chemistry for targeting these crucial enzymes.
Introduction to Carbostyrils as Kinase Inhibitors
The quinolin-2(1H)-one, or carbostyril, scaffold is a versatile heterocyclic motif that has been successfully incorporated into a variety of biologically active compounds. Its rigid, planar structure provides a solid foundation for the strategic placement of various substituents to interact with the ATP-binding site or allosteric pockets of kinases. Modifications at the 3-position of the carbostyril ring, in particular, have been shown to be crucial for modulating kinase inhibitory activity and selectivity. The methyl group at this position can serve as a key structural feature or a starting point for further derivatization to explore structure-activity relationships (SAR).
Recent research has highlighted the potential of quinoline-based compounds as inhibitors of a wide range of kinases, including but not limited to, receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR, as well as non-receptor tyrosine kinases such as Src, and serine/threonine kinases like PI3K, Akt, and PDK1.[1][2][3][4][5] The development of this compound analogs is a promising avenue for the discovery of next-generation kinase inhibitors with improved potency, selectivity, and pharmacological properties.
Data Presentation: Inhibitory Profile of Carbostyril Analogs
The following tables summarize the kinase inhibitory activities (IC50 values) of selected carbostyril and related quinolin-2(1H)-one analogs from the literature. This data provides a snapshot of the potential of this scaffold against various kinase targets.
Table 1: Inhibitory Activity of 3-Substituted Quinolin-2(1H)-one Analogs against Various Kinases
| Compound ID | 3-Position Substituent | Target Kinase | IC50 (nM) | Reference |
| KR65367 | Substituted quinolinone | FLT3 | 2.7 | [6] |
| KR65370 | Substituted quinolinone | FLT3 | 0.57 | [6] |
| Analog 1 | 3-Anilino | PDK1 | Modest Inhibition | [3] |
| Analog 2 | 3-Anilino | PDK1 | Modest Inhibition | [3] |
Table 2: Antiproliferative Activity of Carbostyril-3'-carbonitrileselenophene Hybrids
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 3e | MCF7 (Breast Cancer) | 7.99 | [7] |
| 3f | MCF7 (Breast Cancer) | 3.64 | [7] |
| 3g | MCF7 (Breast Cancer) | 7.72 | [7] |
| 3h | MCF7 (Breast Cancer) | 2.74 | [7] |
| 3f | DU145 (Prostate Cancer) | 4.21 | [7] |
| 3h | DU145 (Prostate Cancer) | 3.90 | [7] |
Note: While these compounds are not direct this compound analogs, they demonstrate the potential of modifying the carbostyril scaffold for anticancer activity, which is often linked to kinase inhibition.
Experimental Protocols
The following protocols are adapted from literature procedures for the synthesis and biological evaluation of quinolin-2(1H)-one derivatives and can be applied to the development of this compound analogs.[3][8][9]
Protocol 1: General Synthesis of 3-Substituted Carbostyril Analogs
This protocol describes a general method for the synthesis of 3-aryl-quinolin-2(1H)-ones, which can be adapted for the synthesis of this compound and its derivatives.
Materials:
-
Substituted anilines
-
Phenylacetyl chloride (or other appropriate acyl chloride)
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (AcOH)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Amide Formation: In a round-bottom flask, dissolve the substituted aniline (B41778) (1.0 eq) in toluene. Add phenylacetyl chloride (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 1 hour.[9]
-
Filter the resulting precipitate and wash with toluene to obtain the corresponding amide.
-
Vilsmeier-Haack Cyclization: To a solution of the amide (1.0 eq) in DMF, add POCl3 (3.0 eq) dropwise at a temperature maintained between -30°C and 0°C.[9]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 75°C for 2 hours.
-
Hydrolysis: Cool the reaction mixture and pour it onto ice. Add a mixture of acetic acid and water and reflux the mixture for 3 hours.[9]
-
Cool the mixture to room temperature. The precipitated product, the 3-aryl-2-quinolone, is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid) or by column chromatography on silica (B1680970) gel.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 values of test compounds against a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup: To the wells of a 384-well plate, add 2.5 µL of the test compound solution or vehicle control (DMSO in assay buffer).
-
Add 2.5 µL of a 2x kinase solution (containing the purified kinase in kinase assay buffer) to each well.
-
Add 5 µL of a 2x substrate/ATP mixture (containing the specific substrate and ATP at a concentration near the Km for the kinase) to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, DU145 for prostate cancer)[7]
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (this compound analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors and a general workflow for the discovery and evaluation of these compounds.
Figure 1: Key kinase signaling pathways (Ras/Raf/MEK/ERK and PI3K/Akt/mTOR) targeted by inhibitors.
Figure 2: General workflow for the discovery and development of this compound kinase inhibitors.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Article (Preprint v1) by Md Sohel Ahmed et al. | Qeios [qeios.com]
- 6. Discovery of quinolinone derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Quinolone synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
The Role of 3-Methylcarbostyril in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcarbostyril, also known as 3-methyl-2(1H)-quinolinone, is a heterocyclic organic compound that serves as a versatile scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a unique framework for the design of novel therapeutic agents. While this compound itself may exhibit modest biological activity, its derivatives have shown significant promise across a range of therapeutic areas, including oncology, infectious diseases, and dermatology. This document provides an overview of the applications of the this compound core in drug discovery, along with detailed protocols for its evaluation. Quinolinone derivatives have been investigated for a variety of biological activities, and their mechanism of action often involves targeting key cellular pathways.[1][2][3][4]
Applications in Drug Discovery
The this compound scaffold is a privileged structure in drug discovery due to the diverse biological activities exhibited by its derivatives. Key therapeutic areas of interest include:
-
Anticancer Activity: Numerous derivatives of the quinolinone core have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[2][3] The proposed mechanisms of action are diverse and include the inhibition of protein kinases, disruption of microtubule assembly, and interference with tumor growth signaling pathways.[1][3][4] Specifically, some quinolinone derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell proliferation and survival.[1]
-
Antimicrobial Activity: The quinolinone scaffold is also a key component in the development of new antimicrobial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
-
Enzyme Inhibition: Certain 3-hydroxyquinolin-2(1H)-one derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. This makes them attractive candidates for the development of skin-lightening agents and treatments for hyperpigmentation disorders.
Quantitative Bioactivity Data
The following tables summarize the in vitro bioactivity of selected this compound derivatives from published research. It is important to note that these are examples to illustrate the potential of the scaffold, and the activity of specific compounds can vary significantly based on their substitution patterns.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| Dihydroquinoline derivatives | T47D (Breast Cancer) | IC50 | 2.20 ± 1.5 | [5] |
| Dihydroquinoline derivatives | MCF-7 (Breast Cancer) | IC50 | 3.03 ± 1.5 | [5] |
| Dihydroquinoline derivatives | MDA-MB-231 (Breast Cancer) | IC50 | 11.90 ± 2.6 | [5] |
| Pyrazolo[4,3-c]hexahydropyridine derivatives | MDA-MB-231 (Breast Cancer) | IC50 | 4.2 | [5] |
| Pyrazolo[4,3-c]hexahydropyridine derivatives | MCF-7 (Breast Cancer) | IC50 | 2.4 | [5] |
| Thienopyrimidine derivative | T47D (Breast Cancer) | IC50 | 6.9 ± 0.04 | [5] |
| Thienopyrimidine derivative | MDA-MB-231 (Breast Cancer) | IC50 | 10 ± 0.04 | [5] |
Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyridin-3-amine Derivatives (Structurally related heterocyclic compounds)
| Compound | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |
| 1g | S. aureus ATCC 13709 | MIC | 3.91 | [6] |
| 2g | S. aureus ATCC 13709 | MIC | 3.91 | [6] |
| 1g | MRSA ATCC 33591 | MIC | 3.91 | [6] |
| 2g | MRSA ATCC 33591 | MIC | 7.81 | [6] |
| 1g | S. epidermidis ATCC 35983 | MIC | 7.81 | [6] |
Table 3: Tyrosinase Inhibitory Activity of 3-Hydroxyquinolin-2(1H)-one Derivatives
| Compound | Enzyme Source | Activity Metric | Value (µM) |
| Derivative 1 | Mushroom Tyrosinase | IC50 | < 6.11 |
| Derivative 2 | Mushroom Tyrosinase | IC50 | < 6.11 |
| Derivative 3 | Mushroom Tyrosinase | IC50 | < 6.11 |
| Derivative 4 | Mushroom Tyrosinase | IC50 | 2.52 |
| Kojic Acid (Reference) | Mushroom Tyrosinase | IC50 | 26.4 |
Signaling Pathways and Experimental Workflows
Potential Anticancer Signaling Pathway: PI3K/Akt/mTOR Inhibition
Quinolinone derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade that promotes cell growth, proliferation, and survival in cancer.[1]
Caption: Potential mechanism of action for anticancer quinolinone derivatives via inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow: Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening compounds like this compound derivatives for anticancer activity.
Caption: A typical experimental workflow for in vitro anticancer screening of this compound derivatives using the MTT assay.
Experimental Protocols
Protocol 1: Determination of Anticancer Activity using MTT Assay
This protocol outlines the procedure for assessing the cytotoxicity of this compound derivatives against a cancer cell line.[7][8][9]
Materials:
-
Cancer cell line (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol describes the broth microdilution method to determine the MIC of this compound derivatives against bacterial strains.[6][10][11][12][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivative stock solutions (in DMSO)
-
Sterile 96-well round-bottom plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader
Procedure:
-
Preparation of Compound Dilutions:
-
Add 50 µL of MHB to all wells of a 96-well plate.
-
Add 50 µL of the stock solution of the this compound derivative to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which the OD is not significantly different from the negative control.
-
Protocol 3: Tyrosinase Inhibition Assay
This protocol is for evaluating the inhibitory effect of this compound derivatives on mushroom tyrosinase activity.[14][15][16]
Materials:
-
Mushroom tyrosinase solution
-
L-DOPA solution (substrate)
-
Phosphate (B84403) buffer (pH 6.8)
-
This compound derivative stock solutions (in DMSO)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Assay Preparation:
-
In a 96-well plate, add the following to each well:
-
20 µL of the this compound derivative solution at various concentrations.
-
140 µL of phosphate buffer.
-
20 µL of mushroom tyrosinase solution.
-
-
Include a control with DMSO instead of the test compound.
-
-
Pre-incubation:
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 20 µL of L-DOPA solution to each well to start the reaction.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 475 nm in kinetic mode for 20-30 minutes at 25°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Conclusion
The this compound scaffold holds significant potential in drug discovery, with its derivatives demonstrating promising anticancer, antimicrobial, and enzyme-inhibiting activities. The protocols provided herein offer a framework for the systematic evaluation of novel this compound-based compounds. Further optimization of this scaffold through medicinal chemistry efforts could lead to the development of new and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biosynce.com [biosynce.com]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. activeconceptsllc.com [activeconceptsllc.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Carbostyril and Quinolinone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for employing carbostyril and quinolinone derivatives, including 3-Methylcarbostyril, in high-throughput screening (HTS) assays. The inherent fluorescence of many of these scaffolds makes them particularly suitable for the development of robust, fluorescence-based assays for drug discovery.
Introduction to Carbostyrils and Quinolinones in HTS
The quinoline (B57606) scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anticancer and neuroprotective properties.[1] High-throughput screening (HTS) provides a rapid and efficient means to evaluate large libraries of quinoline-based compounds to identify novel therapeutic leads.[1] Methodologies commonly applied to screen quinoline derivatives encompass cell-based assays that measure cellular responses like proliferation and signaling pathway activation, as well as biochemical assays targeting specific enzymes or proteins.[1]
This compound (3-methyl-2-quinolinone) and its derivatives are of particular interest due to their potential as fluorescent probes. The fluorescence properties of quinoline derivatives can be tailored through chemical modification, making them valuable tools for developing sensitive and reliable HTS assays.[2] For instance, N-methyl-1,2-dihydroquinoline-3-carboxylates, which are structurally related to this compound, exhibit fluorescence with good quantum yields.[3]
Quantitative Data Presentation
The following table summarizes data from a quantitative high-throughput screening (qHTS) campaign to identify inhibitors of the JMJD2 family of histone demethylases, which successfully identified 8-hydroxyquinoline (B1678124) derivatives as active compounds.[4] This serves as an exemplary dataset for an HTS assay involving a quinolinone-related scaffold.
| Parameter | Value | Reference |
| Screening Library Size | ~236,000 compounds | [4] |
| Assay Format | Fluorescence-based, real-time coupled assay | [4] |
| Primary Hit Criteria | > 40% inhibition at the highest concentration | [4] |
| Initial Hit Compound Class | 8-Hydroxyquinolines | [4][5] |
| Confirmation Assay | Mass spectrometry-based orthogonal assay | [4] |
| Cell-Based Assay | Measurement of H3K9me3 levels in cells | [4] |
| Background Fluorescence Cutoff | > 50 relative fluorescence units (RFU) | [4] |
Experimental Protocols
Below are detailed protocols for two representative HTS assays applicable to the screening of carbostyril and quinolinone libraries: a biochemical fluorescence-based assay and a cell-based reporter gene assay.
Protocol 1: Fluorescence-Based Biochemical Assay for Enzyme Inhibitors
This protocol is adapted from a high-throughput screen for inhibitors of JMJD2 histone demethylases and can be generalized for other enzymes where a fluorescent product is generated.[4]
Objective: To identify inhibitors of a target enzyme from a library of carbostyril/quinolinone derivatives by measuring changes in fluorescence.
Materials:
-
Target enzyme and its substrate
-
Coupled enzyme system (if necessary to generate a fluorescent signal)
-
Assay buffer
-
384-well black, clear-bottom assay plates
-
Compound library (e.g., 10 mM stocks in DMSO)
-
Positive control inhibitor
-
Negative control (DMSO)
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of the 384-well assay plate. Also, dispense the positive and negative controls into designated wells.
-
Enzyme Preparation: Prepare a solution of the target enzyme in assay buffer at the desired concentration.
-
Enzyme Addition: Add the enzyme solution to each well of the assay plate containing the compounds.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a solution of the substrate and any necessary co-factors or coupled enzymes in the assay buffer. Add this solution to each well to start the enzymatic reaction.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set time course (kinetic read) or at a single endpoint.
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Calculate the percent inhibition for each compound.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Protocol 2: Cell-Based Luciferase Reporter Gene Assay
This protocol is designed to screen for compounds that modulate a specific signaling pathway.[1]
Objective: To identify carbostyril/quinolinone derivatives that activate or inhibit a signaling pathway of interest using a luciferase reporter gene.
Materials:
-
A stable cell line expressing the target of interest and a luciferase reporter gene under the control of a response element for the signaling pathway.
-
Cell culture medium and supplements.
-
384-well white, clear-bottom cell culture plates.
-
Compound library.
-
Positive control (known activator or inhibitor).
-
Negative control (DMSO).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminescence plate reader.
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates at a predetermined density and allow them to attach and grow overnight.[1]
-
Compound Treatment: Add the compounds from the library to the cells at a final desired concentration (e.g., 10 µM).[1] Include positive and negative controls.
-
Incubation: Incubate the plates for a period sufficient to allow for changes in gene expression (e.g., 6-24 hours).[1]
-
Cell Lysis and Luciferase Reaction: Equilibrate the plates to room temperature. Add the luciferase assay reagent to each well, which lyses the cells and contains the substrate for the luciferase enzyme.
-
Signal Detection: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the controls.
-
Calculate the percent activation or inhibition for each compound.
-
Identify hits based on a predefined activity threshold.
-
Visualizations
Below are diagrams illustrating key workflows and concepts in high-throughput screening.
Caption: A generalized workflow for a high-throughput screening campaign.
Caption: Principle of a fluorescence-based enzyme inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Synthesis and fluorescence properties of N-methyl-1,2-dihyroquinoline-3-carboxylate derivatives: light-emitting compounds in organic solvent, in neat form, and in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Labeling proteins and peptides with 3-Methylcarbostyril derivatives
Application Notes and Protocols
Topic: Labeling Proteins and Peptides with 3-Methylcarbostyril Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbostyril derivatives, also known as 2(1H)-quinolinones, are a class of heterocyclic compounds recognized for their valuable photophysical properties, making them effective fluorescent probes. This compound, as part of this family, serves as a stable and versatile fluorophore scaffold. When appropriately functionalized, these derivatives can be used to covalently label proteins and peptides for a variety of applications in biological research and drug development. Their fluorescence enables the visualization, tracking, and quantification of biomolecules in complex systems.
The most robust and specific method for labeling with these derivatives involves a chemoselective ligation strategy. This approach requires the target protein to be engineered with a unique chemical handle, such as an aldehyde or ketone, which is not naturally present in proteins.[1] A this compound probe functionalized with a complementary reactive group, like a hydrazide or aminooxy group, can then react specifically with this handle to form a stable covalent bond (a hydrazone or oxime, respectively).[1] This bioorthogonal reaction proceeds efficiently under mild, biocompatible conditions, ensuring high specificity and minimal disruption to protein function.[2]
Photophysical Properties
The fluorescence characteristics of carbostyril derivatives are key to their utility as probes. Properties such as molar absorptivity and fluorescence quantum yield determine the brightness of the label. The quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[3][4] Derivatives with high quantum yields are particularly useful for analytical purposes.[3]
Below are representative photophysical properties for carbostyril derivatives, which are structurally similar to this compound.
| Compound | λex (nm) | λem (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (ΦF) | Reference |
| Carbostyril-124 | 350 | 418 | ~15,000 | 0.68 | [5] |
| PAV-3 | 350 | 418 | 15297.3 | 0.171 | [5] |
| PAV-5 | 350 | 418 | 4796.2 | 0.023 | [5] |
Note: Data is for representative 2-quinolinone derivatives in solution. Specific values may vary depending on the exact substitution pattern and local environment.
Principle of Labeling: Chemoselective Ligation
The primary strategy for site-specific protein labeling with this compound derivatives is the reaction between a carbonyl group (aldehyde or ketone) on the protein and a hydrazide group on the fluorophore. The protein must first be modified to contain the carbonyl handle. This can be achieved through several methods, including:
-
Genetic Code Expansion: Incorporating an unnatural amino acid containing a ketone or aldehyde group during protein expression.[1]
-
Enzymatic Modification: Using enzymes like formylglycine-generating enzyme (FGE) to convert a specific cysteine residue into a reactive formylglycine (an aldehyde).[6]
-
N-terminal Oxidation: Chemical oxidation of an N-terminal serine or threonine residue to generate an aldehyde.[1][6]
Once the aldehyde-tagged protein is prepared, it is reacted with the hydrazide-functionalized this compound probe. The nucleophilic attack of the hydrazide on the aldehyde forms a stable hydrazone bond. This reaction is highly selective and can be performed in aqueous buffers at physiological pH.[1][2]
Experimental Protocols
The following sections provide a general workflow and detailed protocols for the site-specific labeling of an aldehyde-tagged protein with a hydrazide-modified this compound derivative.
Overall Experimental Workflow
The process involves preparing the target protein and probe, performing the labeling reaction, purifying the conjugate, and finally characterizing the product to determine the extent of labeling.
Protocol 1: Site-Specific Labeling of an Aldehyde-Tagged Protein
This protocol details the steps for conjugating a hydrazide-activated this compound probe to a protein containing a genetically or enzymatically introduced aldehyde group.
Materials:
-
Aldehyde-tagged protein of interest (purified, >95% purity)
-
This compound hydrazide derivative (reactive probe)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM phosphate (B84403) buffer, pH 7.0 (or other amine-free buffer)
-
Purification Column: Size-exclusion chromatography column (e.g., PD-10 desalting column) suitable for the protein size
-
Spectrophotometer (UV-Vis)
-
Microcentrifuge tubes
Procedure:
-
Protein Preparation:
-
Ensure the purified aldehyde-tagged protein is in an appropriate amine-free buffer (e.g., phosphate or HEPES buffer). Buffers containing primary amines like Tris will compete with the hydrazide probe for reaction with the aldehyde.
-
Determine the precise concentration of the protein solution using a standard protein assay or by measuring absorbance at 280 nm (A280).
-
-
Reactive Probe Preparation:
-
Prepare a 10 mM stock solution of the this compound hydrazide derivative in anhydrous DMSO. Briefly vortex to ensure complete dissolution.
-
Note: Prepare this solution fresh before each labeling experiment to avoid degradation of the reactive hydrazide.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, dilute the aldehyde-tagged protein with the reaction buffer to a final concentration of 10-50 µM.
-
Add the 10 mM reactive probe stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the probe over the protein. The optimal ratio should be determined empirically.
-
Important: The final concentration of DMSO in the reaction mixture should not exceed 5% (v/v) to avoid protein denaturation.
-
Gently mix the solution and incubate the reaction. Incubation can be performed for 2-4 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the protein and should be optimized.[7]
-
Protocol 2: Purification and Characterization of the Labeled Protein
After incubation, the unreacted, excess fluorescent probe must be removed to ensure accurate characterization and for use in downstream applications.
Procedure:
-
Purification:
-
Equilibrate a size-exclusion chromatography column (e.g., PD-10) with the desired final storage buffer for the protein.
-
Carefully apply the entire reaction mixture from Protocol 1 onto the top of the equilibrated column.
-
Allow the mixture to enter the column bed completely.
-
Elute the protein according to the manufacturer's instructions, collecting the fractions. The larger, labeled protein will elute first, while the smaller, unreacted probe will be retained longer.
-
Monitor the elution by observing the color of the fractions (the labeled protein should be fluorescent) and by measuring the absorbance of the collected fractions.
-
-
Characterization (Degree of Labeling):
-
Measure the UV-Vis absorbance of the purified, labeled protein solution at two wavelengths:
-
280 nm (A₂₈₀), for the protein concentration.
-
The absorbance maximum of the this compound dye (A_dye), typically around 350 nm.[5]
-
-
Calculate the concentration of the protein and the dye using the Beer-Lambert law (A = εcl).
-
The Degree of Labeling (DOL) , which represents the average number of dye molecules per protein molecule, can be calculated using the following formula:
DOL = (A_dye / ε_dye) / (A_prot_corr / ε_prot)
Where:
-
A_dye is the absorbance of the dye at its maximum wavelength.
-
ε_dye is the molar extinction coefficient of the dye at that wavelength.
-
ε_prot is the molar extinction coefficient of the protein at 280 nm.
-
A_prot_corr is the corrected protein absorbance at 280 nm, which accounts for the dye's contribution to absorbance at 280 nm. It is calculated as: A_prot_corr = A₂₈₀ - (A_dye × CF)
-
CF is the Correction Factor, calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength (A₂₈₀_dye / A_max_dye).
-
-
-
Further Analysis (Optional):
-
Confirm successful labeling and protein integrity using SDS-PAGE. The labeled protein band should be fluorescent under UV illumination.
-
Use mass spectrometry to confirm the covalent modification and determine the precise mass of the labeled protein.
-
References
- 1. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. static.horiba.com [static.horiba.com]
- 5. via.library.depaul.edu [via.library.depaul.edu]
- 6. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
3-Methylcarbostyril: A Versatile Scaffold for Medicinal Chemistry
Introduction:
3-Methylcarbostyril, also known as 3-methyl-2(1H)-quinolone, is a heterocyclic organic compound that has emerged as a promising scaffold in medicinal chemistry. Its rigid bicyclic structure provides a unique three-dimensional framework that can be readily functionalized to interact with a variety of biological targets. This has led to the development of numerous this compound derivatives with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing the this compound scaffold for the discovery and development of novel therapeutic agents.
Application Notes
The this compound core can be synthetically modified at various positions to optimize potency, selectivity, and pharmacokinetic properties. Key positions for modification include the nitrogen atom at position 1, the aromatic ring (positions 5, 6, 7, and 8), and the methyl group at position 3.
Anticancer Applications
Derivatives of the carbostyril scaffold have shown significant potential as anticancer agents. Modifications, particularly at the 3-position, have led to compounds with potent cytotoxic activity against various cancer cell lines.
Mechanism of Action: While the exact mechanisms are diverse and depend on the specific derivative, some quinolinone-based compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.
Antimicrobial Applications
The quinolone scaffold is well-established in the field of antimicrobial agents. While not as extensively studied as fluoroquinolones, derivatives of the 2-quinolone core, including those with alkyl substitutions, have demonstrated notable antibacterial and antifungal activity.
Mechanism of Action: For many quinolone-based antibacterials, the primary mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
Quantitative Data
The following tables summarize the biological activities of various derivatives based on the carbostyril or closely related quinolinone scaffold.
Table 1: Anticancer Activity of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one Derivatives [1]
| Compound ID | R | R1 | R2 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HL-60 |
| 5a | H | H | Et | 2.8 ± 0.2 | 0.91 ± 0.03 |
| 5b | H | H | Pr | 3.1 ± 0.3 | 1.1 ± 0.1 |
| 5c | H | H | i-Pr | 4.5 ± 0.4 | 1.8 ± 0.2 |
| 5d | H | H | Bu | 2.9 ± 0.2 | 1.0 ± 0.1 |
| 5e | H | H | Ph | 5.2 ± 0.5 | 2.1 ± 0.2 |
Table 2: Antimicrobial Activity of 4-Hydroxy-2-quinolone Analogs
| Compound ID | R | IC50 (µg/mL) vs. A. flavus | Antibacterial Activity vs. S. aureus (Inhibition Zone in mm at 1 mg/mL) |
| 3a | H | 70.97 ± 3.71 | - |
| 3b | 6-CH3 | 55.23 ± 2.89 | - |
| 3c | 7-CH3 | 48.91 ± 2.54 | - |
| 3d | 6-OCH3 | 62.14 ± 3.11 | - |
| 3e | 7-OCH3 | 58.76 ± 2.98 | - |
| 3f | 6-Cl | 35.42 ± 1.77 | - |
| 3g | 7-Cl | 29.87 ± 1.51 | - |
| 3h | 6-Br | 15.63 ± 0.82 | 10 |
| 3i | 7-Br | 8.74 ± 0.45 | 12 |
| 3j | 6,8-diBr | 1.05 ± 0.06 | 15 |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the cyclization of α-methyl-cinnamoyl derivatives of anilines.
Protocol 1: Synthesis of this compound
-
Preparation of α-Methyl-cinnamoyl Chloride: React α-methyl-cinnamic acid with thionyl chloride to produce α-methyl-cinnamoyl chloride.
-
Amide Formation: React the α-methyl-cinnamoyl chloride with aniline (B41778) in the presence of a base like pyridine (B92270) to form the corresponding anilide.
-
Cyclization: Heat the anilide with a Lewis acid catalyst, such as anhydrous aluminum chloride, in a suitable solvent like chlorobenzene.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by adding dilute acid and extracting the product with an organic solvent. The product is then purified by column chromatography on silica (B1680970) gel.
Caption: General synthetic scheme for this compound.
Biological Assays
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) [1]
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microorganisms.
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Aspergillus flavus).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways
While specific signaling pathways for many this compound derivatives are still under investigation, the quinolinone scaffold is known to interact with various cellular pathways. For instance, in cancer, these can include pathways leading to apoptosis.
Caption: Simplified apoptosis signaling pathway.
The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive platform for medicinal chemists. The protocols and data presented here provide a foundation for researchers to explore the potential of this versatile scaffold in drug discovery. Further investigation into the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly lead to the development of new and effective drugs for a range of diseases.
References
Application Notes and Protocols for Fluorescent Labeling of Cells with 3-Methylcarbostyril Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylcarbostyril, a derivative of the carbostyril (2-quinolone) scaffold, represents a class of fluorescent probes with promising applications in cellular imaging. The carbostyril core is structurally related to coumarins, a well-established family of fluorescent dyes. By modifying the substitution pattern on the carbostyril ring, it is possible to tune the photophysical properties of these probes, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts. This document provides detailed application notes and protocols for the use of this compound-based probes for fluorescently labeling live and fixed cells.
The information presented herein is based on the known fluorescent properties of substituted carbostyrils and established protocols for similar small-molecule fluorescent dyes. Researchers should note that specific parameters may require optimization for different cell types, experimental conditions, and specific this compound derivatives.
Data Presentation: Photophysical Properties of Substituted Carbostyril Probes
The following table summarizes the key photophysical properties of selected push-pull substituted carbostyril derivatives, which can guide the selection of appropriate probes and imaging conditions. The substitution pattern significantly influences the spectral characteristics. Generally, electron-donating groups at the 6- and 7-positions and electron-withdrawing groups at the 4-position lead to red-shifted absorption and emission spectra.
| Compound ID | Substitution Pattern | Absorption Max (λ_abs, nm) in DMSO | Emission Max (λ_em, nm) in DMSO | Stokes Shift (nm) in DMSO | Quantum Yield (Φ) in DMSO | Reference |
| 1 | 6-acetylamino-4-trifluoromethyl | ~350 | ~450 | ~100 | > 0.1 | [1] |
| 5 | 6-methoxy-4-trifluoromethyl | ~350 | ~450 | ~100 | > 0.1 | [1] |
| 6 | 6-ethylamino-7-methoxy-4-trifluoromethyl | 414 | 520 | 106 | High | [1] |
| 7 | 6-dimethylamino-7-methoxy-4-trifluoromethyl | 384 | 557 | 173 | High | [1] |
| N-Methyl Derivative | N-methylation of carbostyril | No significant change | No significant change | No significant change | N/A | [1] |
Note: Data is generalized from studies on substituted carbostyrils. N-methylation (as in this compound) has been shown to have minimal impact on the absorption and emission maxima compared to the parent N-H carbostyril[1]. The specific properties of a this compound probe will depend on the other substituents on the aromatic ring.
Mandatory Visualizations
Chemical Structure of this compound
Caption: General chemical structure of a this compound probe.
Experimental Workflow for Live-Cell Imaging
Caption: A generalized workflow for fluorescently labeling live cells.
Potential Signaling Pathway Interaction (Hypothetical)
Caption: Hypothetical signaling pathway interaction of a targeted probe.
Experimental Protocols
Protocol 1: General Procedure for Live-Cell Staining
This protocol provides a general guideline for staining live cells with this compound probes. Optimization of probe concentration, incubation time, and imaging parameters is crucial for each specific probe and cell type.
Materials:
-
This compound probe
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Seed cells on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide) and culture them to 50-70% confluency.
-
-
Probe Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of the this compound probe in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Staining Solution Preparation:
-
On the day of the experiment, thaw the stock solution and dilute it in pre-warmed (37°C) complete cell culture medium to the desired final working concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells, ensuring the entire cell monolayer is covered.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or fresh, pre-warmed culture medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for the specific this compound probe's excitation and emission spectra.
-
Protocol 2: Staining of Fixed Cells
This protocol is for staining fixed cells, which can be useful for co-localization studies with antibodies or for preserving samples.
Materials:
-
Protocol 1 materials
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton™ X-100 in PBS (for permeabilization, optional)
Procedure:
-
Cell Preparation and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Remove the culture medium and wash once with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If targeting intracellular structures, permeabilize the cells by incubating with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare the staining solution as described in Protocol 1, Step 3, but dilute the probe in PBS.
-
Incubate the fixed (and permeabilized) cells with the staining solution for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
-
Concluding Remarks
This compound probes are a versatile class of fluorophores with the potential for broad application in cellular imaging. Their tunable photophysical properties make them attractive alternatives to more traditional dyes. The protocols provided here serve as a starting point for researchers to explore the utility of these probes in their specific experimental systems. As with any fluorescent labeling technique, careful optimization and the use of appropriate controls are essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols: Synthesis and In Vivo Imaging of Radiolabeled 3-Methylcarbostyril
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and in vivo imaging of radiolabeled 3-Methylcarbostyril, a promising tracer for various molecular imaging applications. The following sections outline the radiolabeling of this compound with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), along with protocols for preclinical in vivo imaging using Positron Emission Tomography (PET).
Introduction
This compound, also known as 3,4-dihydro-3-methyl-2(1H)-quinolinone, and its derivatives are of significant interest in medicinal chemistry. Radiolabeling of this scaffold enables in vivo visualization and quantification of its distribution and target engagement using PET imaging.[1] This technology is invaluable for drug development, allowing for non-invasive assessment of pharmacokinetics and pharmacodynamics.[2][3] This document details proposed methods for the preparation of [¹¹C]this compound and [¹⁸F]this compound and their application in in vivo imaging studies.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data for the synthesis of radiolabeled this compound, based on established radiolabeling methods for similar compounds.
Table 1: Summary of Radiolabeling Data for [¹¹C]this compound
| Parameter | Value |
| Radiochemical Yield (RCY) (decay-corrected) | 25-40% |
| Radiochemical Purity | >98% |
| Molar Activity (Aₘ) | 50-100 GBq/µmol |
| Synthesis Time | 30-40 minutes |
Table 2: Summary of Radiolabeling Data for [¹⁸F]this compound
| Parameter | Value |
| Radiochemical Yield (RCY) (decay-corrected) | 15-25% |
| Radiochemical Purity | >99% |
| Molar Activity (Aₘ) | 80-150 GBq/µmol |
| Synthesis Time | 60-75 minutes |
Table 3: Hypothetical In Vivo Biodistribution of [¹⁸F]this compound in Rodents (30 min post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | 1.5 ± 0.3 |
| Heart | 2.1 ± 0.4 |
| Lungs | 3.5 ± 0.6 |
| Liver | 8.2 ± 1.5 |
| Kidneys | 5.7 ± 1.1 |
| Spleen | 2.8 ± 0.5 |
| Muscle | 1.2 ± 0.2 |
| Bone | 1.8 ± 0.4 |
| Brain | 0.5 ± 0.1 |
Experimental Protocols
Protocol 1: Synthesis of [¹¹C]this compound via ¹¹C-Methylation
This protocol is based on the widely used ¹¹C-methylation reaction, a robust method for incorporating Carbon-11.[4][5]
Materials:
-
Desmethyl precursor (3-methyl-3,4-dihydro-1H-quinolin-2-one)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous Dimethylformamide (DMF)
-
HPLC purification system
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Sterile water for injection, USP
-
Ethanol (B145695), USP
Procedure:
-
Precursor Preparation: Dissolve the desmethyl precursor (1-2 mg) in anhydrous DMF (300 µL) in a sealed reaction vessel.
-
Deprotonation: Add NaH (1.2 equivalents) to the precursor solution and stir at room temperature for 5-10 minutes to form the corresponding anion.
-
Radiolabeling: Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the reaction mixture at room temperature. Heat the vessel to 80-100°C for 5 minutes.
-
Quenching: Cool the reaction vessel and quench the reaction by adding 500 µL of the HPLC mobile phase.
-
Purification: Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18) to isolate the [¹¹C]this compound.
-
Formulation: Collect the HPLC fraction containing the product into a flask containing sterile water for injection. Pass the diluted fraction through a C18 SPE cartridge to trap the product. Wash the cartridge with sterile water for injection to remove residual HPLC solvents. Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.
-
Quality Control: Analyze the final product for radiochemical purity, chemical purity, molar activity, and residual solvents using analytical HPLC, gas chromatography, and other relevant methods.
Protocol 2: Synthesis of [¹⁸F]this compound via Nucleophilic Substitution
This proposed synthesis is adapted from methods for labeling similar 2-oxoquinoline derivatives.[6]
Materials:
-
Precursor: 3-Methyl-1-(2-nitrobenzenesulfonyl)-3,4-dihydroquinolin-2-one or a suitable tosylate/mesylate precursor at the desired labeling position.
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (B52724) (MeCN)
-
HPLC purification system
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Sterile water for injection, USP
-
Ethanol, USP
Procedure:
-
[¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Radiolabeling: Dissolve the precursor (3-5 mg) in anhydrous acetonitrile (500 µL) and add it to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Heat the reaction mixture at 110-130°C for 15-20 minutes.
-
Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto a semi-preparative HPLC column to isolate [¹⁸F]this compound.
-
Formulation: Follow the same formulation procedure as described in Protocol 1 (step 6).
-
Quality Control: Perform quality control analysis as described in Protocol 1 (step 7).
Protocol 3: In Vivo PET Imaging in Rodents
This protocol outlines a general procedure for conducting PET imaging studies in rodents to assess the biodistribution of the radiolabeled this compound.
Materials:
-
Radiolabeled this compound in sterile saline
-
Rodent animal model (e.g., mice or rats)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Catheter for intravenous injection
Procedure:
-
Animal Preparation: Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen. Place a catheter in the lateral tail vein for injection of the radiotracer.
-
Radiotracer Administration: Administer a bolus injection of the radiolabeled this compound (typically 3.7-7.4 MBq) via the tail vein catheter.
-
PET/CT Imaging: Position the animal in the PET/CT scanner. Acquire a CT scan for anatomical reference and attenuation correction. Immediately following the CT scan, begin a dynamic PET scan for a duration of 60-90 minutes.
-
Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D). Co-register the PET and CT images. Draw regions of interest (ROIs) on various organs and tissues to generate time-activity curves (TACs).
-
Data Quantification: From the TACs, calculate the tracer uptake in each organ, often expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Workflow for the synthesis of [¹¹C]this compound.
Caption: General workflow for in vivo PET imaging studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. appliedstemcell.com [appliedstemcell.com]
- 4. A simple, rapid method for the preparation of [11C]formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis and preliminary evaluation of [18F]-labeled 2-oxoquinoline derivatives for PET imaging of cannabinoid CB2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Methylcarbostyril Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Methylcarbostyril (3-methyl-2(1H)-quinolone). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound are variations of classical quinoline (B57606) syntheses, primarily the Knorr quinoline synthesis and the Conrad-Limpach synthesis.
-
Knorr Quinoline Synthesis: This method involves the cyclization of a β-ketoanilide, specifically acetoacetanilide (B1666496), in the presence of a strong acid catalyst like concentrated sulfuric acid.
-
Conrad-Limpach Synthesis: This route utilizes the condensation of an aniline (B41778) with a β-ketoester, such as ethyl acetoacetate, at high temperatures to form the quinolone ring system.[1][2] Under thermodynamic control, this reaction favors the formation of the 2-quinolone isomer.[2]
Q2: I am observing a low yield in my this compound synthesis. What are the likely causes?
A2: Low yields in carbostyril synthesis can arise from several factors:
-
Incomplete reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, improper temperature, or inefficient mixing.
-
Side reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product. Common side reactions include the formation of isomeric quinolones (e.g., 4-quinolones) or polymerization of starting materials.
-
Suboptimal reaction conditions: The choice of solvent, catalyst, and temperature can dramatically impact the reaction outcome. For instance, in the Conrad-Limpach synthesis, temperatures around 250°C are often required for efficient cyclization.[1]
-
Purification losses: Significant amounts of product can be lost during workup and purification steps, such as extraction, filtration, and chromatography.
Q3: What are the key parameters to control for optimizing the yield?
A3: To maximize the yield of this compound, careful control of the following parameters is crucial:
-
Temperature: Temperature is a critical factor. For example, in the Knorr synthesis of the related 4-methylcarbostyril, a temperature of 95°C is optimal, while temperatures reaching 120°C have been shown to reduce the yield significantly.[3] The Conrad-Limpach synthesis often requires even higher temperatures for the cyclization step.[1]
-
Catalyst: The choice and concentration of the acid catalyst are vital. Concentrated sulfuric acid is commonly used in the Knorr synthesis. The amount of catalyst can influence the reaction rate and the formation of side products.
-
Solvent: In the Conrad-Limpach synthesis, the use of a high-boiling, inert solvent like mineral oil can significantly improve the yield by facilitating the high-temperature cyclization.[1]
-
Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. The optimal reaction time should be determined experimentally by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC).
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the reaction progress by TLC. For the Conrad-Limpach synthesis, ensure the cyclization temperature reaches approximately 250°C.[1] |
| Inactive or insufficient catalyst. | Use a fresh batch of high-purity acid catalyst. The concentration of the catalyst may also need to be optimized. | |
| Poor quality of starting materials. | Ensure that the aniline and β-ketoester or acetoacetanilide are pure and dry. Impurities can interfere with the reaction. | |
| Formation of Multiple Products (Isomers) | Reaction conditions favor the formation of the kinetic product (4-quinolone) in the Conrad-Limpach synthesis. | To favor the thermodynamic product (2-quinolone), ensure the reaction is carried out at a sufficiently high temperature and for an adequate duration.[2] |
| Side reactions due to incorrect temperature control. | Maintain a stable and uniform reaction temperature. Use an oil bath or a heating mantle with a temperature controller for precise temperature management. | |
| Product is a Dark, Tarry Substance | Polymerization of starting materials or intermediates. | This can be caused by excessively high temperatures or highly acidic conditions. Consider a more gradual heating process or a slight reduction in the catalyst concentration. |
| Decomposition of the product. | Prolonged heating at high temperatures can lead to product degradation. Optimize the reaction time to stop the reaction once the product is formed. | |
| Difficulty in Product Purification | The product is contaminated with unreacted starting materials. | Improve the workup procedure to effectively remove starting materials. This may involve additional extraction or washing steps. |
| The product has a similar polarity to the byproducts, making chromatographic separation difficult. | Try a different solvent system for column chromatography or consider recrystallization from a suitable solvent to purify the product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Knorr Quinoline Synthesis
This protocol is adapted from the synthesis of 4-methylcarbostyril and is a general guideline.[3] Optimization may be required.
Materials:
-
Acetoacetanilide
-
Concentrated Sulfuric Acid
-
Water
-
Methanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add acetoacetanilide (1 mole) in small portions to pre-heated (75°C) concentrated sulfuric acid (185 ml).
-
Maintain the temperature of the reaction mixture between 70-75°C during the addition by intermittent cooling.
-
After the addition is complete, the temperature is allowed to rise to 95°C. The reaction is held at this temperature for an additional 15 minutes with external heating.
-
After cooling the solution to 65°C, it is poured into 5 liters of vigorously stirred water.
-
The precipitated product is collected by suction filtration.
-
The crude product is washed with four 500-ml portions of water and two 250-ml portions of methanol.
-
The product is then air-dried. The yield of the related 4-methylcarbostyril is reported to be in the range of 86-91%.[3]
-
Further purification can be achieved by recrystallization from 95% ethanol.
Data Presentation
| Parameter | Condition | Expected Yield of this compound | Reference/Rationale |
| Reaction Type | Knorr Synthesis | High | A well-established method for 2-quinolone synthesis. |
| Reaction Type | Conrad-Limpach (Thermodynamic) | High | High temperatures favor the formation of the 2-quinolone isomer.[2] |
| Temperature (Knorr) | 95°C | Optimal | Based on the synthesis of the 4-methyl isomer, this temperature provides a high yield.[3] |
| Temperature (Knorr) | 120°C | Reduced | Higher temperatures can lead to side reactions and reduced yield.[3] |
| Solvent (Conrad-Limpach) | Mineral Oil (high boiling point) | High | High-boiling inert solvents are crucial for achieving the necessary temperature for cyclization.[1] |
| Solvent (Conrad-Limpach) | No Solvent | Moderate to Low | Without a solvent, achieving uniform high temperatures for efficient cyclization can be difficult, leading to lower yields.[1] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Knorr Synthesis Pathway for this compound
Caption: Knorr synthesis pathway for this compound formation.
References
Technical Support Center: Troubleshooting Solubility Issues of 3-Methylcarbostyril in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3-Methylcarbostyril (also known as 3-methylquinolin-2(1H)-one) in aqueous solutions during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these issues.
Understanding the Challenge: Physicochemical Properties of Carbostyril Derivatives
Carbostyril and its derivatives, including this compound, are often characterized by their rigid, planar structure, which can lead to strong intermolecular interactions in the solid state and contribute to low aqueous solubility. While specific experimental data for this compound is limited, the general properties of this class of compounds suggest it is a poorly water-soluble molecule.
Table 1: Estimated Physicochemical Properties of this compound and a Related Analog
| Property | This compound (Estimated) | 1-Methyl-2-quinolone (Isomer) |
| Molecular Formula | C₁₀H₉NO | C₁₀H₉NO |
| Molecular Weight | 159.18 g/mol | 159.18 g/mol |
| Aqueous Solubility | Very Poorly Soluble | 14300 mg/L (at 25 °C)[1] |
| Predicted LogP | ~1.4-2.0 | 1.45[1] |
| pKa (weakly acidic N-H) | Estimated ~10-12 | Not Available |
| pKa (weakly basic C=O) | Estimated ~ -1 to 1 | Not Available |
Troubleshooting Guide: Common Solubility Issues and Solutions
This guide addresses common problems encountered when preparing aqueous solutions of this compound.
Issue 1: My this compound powder is not dissolving in water or aqueous buffer.
-
Possible Cause: The inherent low aqueous solubility of the compound due to its crystalline structure and hydrophobicity.
-
Solutions:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.
-
Micronization: If you have the equipment, micronizing the powder can significantly improve the dissolution rate.
-
-
Sonication: Use of an ultrasonic bath can help to break up powder agglomerates and enhance dissolution.
-
Heating: Gently warming the solvent while dissolving the compound can increase solubility. However, be cautious of potential degradation at elevated temperatures.
-
pH Adjustment: As a weakly acidic/basic compound, the solubility of this compound can be influenced by pH.
-
Co-solvents: Introducing a water-miscible organic solvent can increase the solubility.
-
Cyclodextrins: These can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in water.
-
Issue 2: My this compound, dissolved in an organic solvent (e.g., DMSO), precipitates when added to my aqueous experimental medium.
-
Possible Cause: This phenomenon, often called "crashing out," occurs when the drug is soluble in the organic stock solution but insoluble in the final aqueous buffer.
-
Solutions:
-
Optimize the Dilution Process:
-
Add the stock solution dropwise into the vigorously stirring aqueous medium.
-
Slightly warm the aqueous medium before adding the stock solution.
-
-
Use a Co-solvent in the Final Medium: Prepare your final aqueous solution with a small percentage (e.g., 1-10%) of a water-miscible organic solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG).
-
Incorporate Solubilizing Excipients: Add surfactants or cyclodextrins to the aqueous medium before introducing the this compound stock solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to improve the solubility of this compound for in vitro assays?
A1: For initial screening, using a co-solvent system is often the most straightforward approach. Prepare a concentrated stock solution of this compound in 100% DMSO. Then, dilute this stock into your aqueous assay buffer, ensuring the final concentration of DMSO is kept low (typically <1%, and ideally <0.1%) to avoid solvent effects on your biological system. If precipitation still occurs, consider pre-dissolving a solubilizing agent like a cyclodextrin (B1172386) in your buffer.
Q2: How do I choose the right co-solvent?
A2: The choice of co-solvent depends on the specific requirements of your experiment, including cell toxicity and potential interference with the assay. Common co-solvents for in vitro studies include:
-
Ethanol: Generally well-tolerated by many cell lines at low concentrations.
-
Polyethylene Glycol (PEG 300 or 400): Often used in both in vitro and in vivo formulations.
-
Propylene Glycol: Another common choice with a good safety profile.
It is crucial to run a vehicle control in your experiments to account for any effects of the co-solvent.
Q3: Can pH adjustment significantly improve the solubility of this compound?
A3: The potential for pH adjustment to increase solubility depends on the pKa of the compound. This compound has a lactam structure. The N-H proton is weakly acidic, and the carbonyl oxygen is weakly basic. Therefore, its solubility may be slightly increased at very high pH (deprotonation of the N-H) or very low pH (protonation of the C=O). However, the pH range of most biological experiments (typically pH 6-8) may not be extreme enough to cause a significant increase in solubility. A pH-solubility profile should be determined experimentally.
Q4: What are cyclodextrins and how do they work?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly water-soluble molecules, like this compound, by encapsulating the hydrophobic part of the molecule within their cavity.[2] This complex is more water-soluble than the drug alone. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles compared to native β-cyclodextrin.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer in a vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of this compound in the clear supernatant using a validated analytical method (e.g., HPLC with a standard curve).
-
The determined concentration represents the equilibrium solubility of the compound in that specific buffer.
Protocol 2: Solubility Enhancement using Co-solvents
Objective: To determine the solubility of this compound in various co-solvent systems.
Materials:
-
This compound
-
Deionized water
-
Co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol)
-
Materials from Protocol 1
Methodology:
-
Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10:90, 20:80, 50:50).
-
Follow steps 1-7 from Protocol 1 for each co-solvent mixture.
-
Plot the solubility of this compound as a function of the co-solvent concentration.
Table 2: Example of Solubility Data in Co-solvent Systems (Hypothetical Data for this compound)
| Co-solvent System (v/v) | Solubility (µg/mL) |
| Water | < 1 |
| 10% Ethanol in Water | 15 |
| 20% Ethanol in Water | 50 |
| 10% PEG 400 in Water | 25 |
| 20% PEG 400 in Water | 80 |
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or aqueous buffer
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Freeze-dryer (optional)
Methodology (Kneading Method):
-
Calculate the molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 molar ratio is a good starting point).
-
Weigh the appropriate amounts of this compound and HP-β-CD and place them in a mortar.
-
Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to the powder to form a thick paste.
-
Knead the paste thoroughly with the pestle for 30-60 minutes.
-
Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40°C) until all the solvent has evaporated.
-
The resulting solid is the inclusion complex, which can be pulverized and tested for its aqueous solubility using Protocol 1.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
References
Purification of 3-Methylcarbostyril using column chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Methylcarbostyril using column chromatography. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist in your laboratory work.
Experimental Protocol: Column Chromatography of this compound
This protocol describes a general procedure for the purification of this compound using silica (B1680970) gel column chromatography. The optimal conditions may vary depending on the scale of the reaction and the impurity profile of the crude product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (B92381) (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Dichloromethane (optional, for sample loading)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Selection of Eluent System:
-
The ideal solvent system for column chromatography is first determined by Thin Layer Chromatography (TLC).
-
Spot the crude this compound solution onto a TLC plate and develop it in various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
The optimal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound, with good separation from impurities.
-
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the chosen eluent (the least polar mixture if using a gradient).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle and then drain the excess solvent until the solvent level is just above the top of the silica bed. Caution: Do not let the column run dry.
-
Carefully add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: For samples not readily soluble in the eluent, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution by opening the stopcock and allowing the mobile phase to flow through the column. A typical flow rate for flash chromatography is 1-2 mL/minute.
-
Collect the eluting solvent in a series of labeled fractions.
-
The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of ethyl acetate to facilitate the elution of the product.
-
-
Analysis of Fractions:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in the eluent system and visualize the spots under a UV lamp.
-
Combine the fractions containing the pure this compound.
-
-
Isolation of Purified Product:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following table summarizes typical parameters for the column chromatography of quinoline (B57606) derivatives, which can be used as a starting point for the purification of this compound.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica gel (230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate | Start with a low polarity mixture (e.g., 9:1) and gradually increase the polarity. |
| Dichloromethane/Methanol | An alternative solvent system for more polar compounds. | |
| Optimal Rf on TLC | 0.2 - 0.4 | Provides good separation on the column. |
| Sample Loading | Dry loading or Wet loading | Dry loading is preferred for samples with poor solubility in the eluent. |
| Elution Mode | Isocratic or Gradient | Gradient elution is often more effective for separating complex mixtures. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound and related quinolinone derivatives.
Q1: My compound is streaking on the TLC plate and the column. What is the cause and how can I fix it?
A1: Streaking is a common issue with basic compounds like quinolinones on acidic silica gel. The basic nitrogen atom can interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to poor separation.
-
Solution 1: Add a Basic Modifier. Add a small amount (0.1-1%) of triethylamine (B128534) (NEt₃) or a few drops of ammonia (B1221849) solution to your eluent system. This will neutralize the acidic sites on the silica gel.
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral or basic alumina.
Q2: I am not getting good separation between my product and a non-polar impurity.
A2: Separating compounds with similar polarities can be challenging.
-
Solution 1: Optimize the Mobile Phase. Use a less polar solvent system to increase the retention time of all compounds, which may improve separation. Experiment with different solvent combinations (e.g., dichloromethane/hexane).
-
Solution 2: Use a Longer Column. A longer column provides more surface area for interaction, which can enhance separation.
Q3: My compound is not eluting from the column, even with a high polarity mobile phase.
A3: This could be due to several factors.
-
Possibility 1: Compound Decomposition. this compound might be decomposing on the acidic silica gel.[1] To test for this, spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots have appeared. If it is decomposing, consider using a deactivated stationary phase (e.g., silica gel treated with triethylamine) or an alternative like alumina.
-
Possibility 2: Incorrect Solvent System. Double-check that you are using the correct mobile phase and that the polarity is appropriate to elute your compound.
-
Possibility 3: Compound is Very Polar. If your compound is highly polar, you may need to use a more polar solvent system, such as dichloromethane/methanol.
Q4: My purified product is an oil and will not crystallize. How can I obtain a solid?
A4: Oiling out is common for purified compounds.
-
Solution 1: Trituration. Add a small amount of a non-polar solvent in which your compound is insoluble (e.g., cold hexane or pentane) and scratch the inside of the flask with a glass rod to induce crystallization.
-
Solution 2: Recrystallization. Dissolve the oil in a minimal amount of a hot solvent in which it is soluble and then slowly cool the solution to allow for crystal formation. For a related compound, 4-methylcarbostyril, recrystallization from 95% ethanol (B145695) has been reported to yield pure crystals.
Visualization
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
References
Identifying and minimizing side reactions in 3-Methylcarbostyril synthesis
Welcome to the technical support center for the synthesis of 3-Methylcarbostyril (3-methyl-2(1H)-quinolone). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed procedural information to help identify and minimize side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent laboratory and industrial synthesis of this compound is a variation of the Skraup-Doebner-Von Miller reaction. This method involves the acid-catalyzed reaction of aniline (B41778) with an α,β-unsaturated aldehyde, typically crotonaldehyde (B89634). An alternative, though less common, route is the reductive cyclization of an o-nitrocinnamic acid derivative.
Q2: My Doebner-von Miller reaction is producing a low yield of this compound and a significant amount of dark, tarry material. What is causing this?
A2: The formation of dark, insoluble tar is the most common issue in this synthesis. It is primarily caused by the acid-catalyzed polymerization of crotonaldehyde.[1] Crotonaldehyde is highly reactive in the presence of strong acids and can readily polymerize, especially at elevated temperatures.[2][3] This side reaction competes with the desired quinoline (B57606) formation, trapping reagents and reducing the overall yield.
Q3: What are the key parameters to control to minimize tar formation and other side reactions?
A3: To minimize side reactions, careful control of the following parameters is crucial:
-
Reaction Temperature: Overheating can significantly accelerate the polymerization of crotonaldehyde. Maintaining the optimal temperature for the cyclization reaction without promoting excessive polymerization is critical.
-
Rate of Reagent Addition: Slow, controlled addition of the acid catalyst and crotonaldehyde can help to manage the reaction exotherm and prevent localized high concentrations of reactants that favor polymerization.
-
Choice of Catalyst: Both Brønsted and Lewis acids can catalyze the reaction. The type and concentration of the acid can influence the rate of the desired reaction versus the side reactions.[4]
-
Purity of Starting Materials: Impurities in aniline or crotonaldehyde can lead to the formation of undesired byproducts. Using freshly distilled aniline and high-purity crotonaldehyde is recommended.
Q4: Are there any other significant side products I should be aware of besides tar?
A4: While polymerization is the major side reaction, other byproducts can form depending on the reaction conditions. These can include:
-
Isomeric Quinolones: Depending on the substitution pattern of the aniline and the specific reaction conditions, small amounts of other quinolone isomers may be formed.
-
Over-oxidation Products: If a strong oxidizing agent is used, or if the reaction is exposed to air for extended periods at high temperatures, oxidation of the methyl group or the quinolone ring can occur.
-
Incompletely Cyclized Intermediates: If the reaction is not allowed to proceed to completion, intermediates such as β-anilinocrotonaldehyde may remain in the reaction mixture.
Troubleshooting Guides
Guide 1: Doebner-von Miller Synthesis of this compound
This guide addresses common issues encountered during the synthesis of this compound from aniline and crotonaldehyde.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield and Significant Tar Formation | 1. Reaction temperature is too high, leading to rapid polymerization of crotonaldehyde.[1]2. Acid concentration is too high, promoting polymerization over cyclization.3. Rapid, uncontrolled addition of reagents causing a strong exotherm. | 1. Carefully control the reaction temperature. Start at a lower temperature and gradually increase it. Consider using a two-phase system to sequester the aldehyde and reduce polymerization.[1][5]2. Optimize the amount of acid catalyst. Use the minimum amount required for efficient cyclization.3. Add the acid catalyst and/or crotonaldehyde dropwise with efficient stirring and external cooling. |
| Formation of Multiple Unidentified Byproducts | 1. Impure starting materials (aniline or crotonaldehyde).2. Reaction time is too long, leading to product degradation.3. Presence of oxygen leading to oxidation side products. | 1. Use freshly distilled aniline and high-purity, stabilized crotonaldehyde.2. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is Difficult to Purify from the Tar | The tarry byproducts are often co-soluble with the product in many organic solvents. | 1. After quenching the reaction in water, attempt to triturate the solid with a suitable solvent (e.g., methanol, acetone) to dissolve the product and leave the polymer behind.2. Column chromatography on silica (B1680970) gel is often necessary for complete purification. A gradient elution from a non-polar solvent to a more polar solvent system is typically effective. |
Data on Reaction Condition Optimization
While specific quantitative data for this compound is sparse in the literature, the following table summarizes general trends observed in Doebner-von Miller reactions that can be applied to optimize the synthesis.
| Parameter | Condition A (Suboptimal) | Condition B (Improved) | Expected Outcome |
| Catalyst | Concentrated Sulfuric Acid | Hydrochloric Acid or Lewis Acids (e.g., SnCl₄, Sc(OTf)₃)[4] | Lewis acids can sometimes offer milder conditions and improved selectivity, reducing charring. |
| Temperature | > 150°C | 100-130°C | Lower temperatures significantly reduce the rate of crotonaldehyde polymerization.[1] |
| Solvent | No solvent (neat) | High-boiling solvent (e.g., nitrobenzene (B124822), diphenyl ether) or a two-phase system[5] | A solvent helps to control the temperature and reagent concentration. A two-phase system can limit the concentration of aldehyde in the acidic phase. |
| Oxidant | Air oxidation | Mild oxidant (e.g., arsenic acid, nitrobenzene) | A controlled oxidant can lead to a cleaner conversion of the dihydroquinoline intermediate to the final product. |
Experimental Protocols
Protocol 1: Doebner-von Miller Synthesis of this compound
This protocol is a representative procedure based on established methods for quinoline synthesis.
Materials:
-
Aniline (freshly distilled)
-
Crotonaldehyde (stabilized)
-
Concentrated Hydrochloric Acid
-
Nitrobenzene (as solvent and oxidant)
-
Sodium Hydroxide (B78521) solution (10%)
-
Ethanol (B145695) for recrystallization
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a mixture of aniline (0.1 mol) and concentrated hydrochloric acid (0.2 mol).
-
Heat the mixture to 100°C with stirring.
-
Add a solution of crotonaldehyde (0.12 mol) in nitrobenzene (50 mL) dropwise from the dropping funnel over a period of 1-2 hours. Maintain the temperature at 100-110°C.
-
After the addition is complete, continue to heat the mixture at 130°C for an additional 3-4 hours. Monitor the reaction progress by TLC.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully add 10% aqueous sodium hydroxide solution until the mixture is alkaline (pH > 8). This will neutralize the acid and precipitate the crude product.
-
Remove the nitrobenzene by steam distillation.
-
Filter the solid residue and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Doebner-von Miller Reaction Pathway
Caption: Main reaction pathway and major side reaction in the Doebner-von Miller synthesis.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crotonaldehyde - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Crotonaldehyde | C4H6O | CID 447466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Doebner-Miller_reaction [chemeurope.com]
- 5. researchgate.net [researchgate.net]
Improving the photostability of 3-Methylcarbostyril-based fluorophores
Technical Support Center: 3-Methylcarbostyril-Based Fluorophores
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of this compound-based fluorophores.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it affect this compound fluorophores?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1] For this compound and other coumarin-based dyes, this process is often initiated when the molecule, after excitation by light, transitions from its excited singlet state to a longer-lived triplet state.[2] In this triplet state, the fluorophore is highly reactive and can undergo destructive reactions with itself or surrounding molecules, particularly molecular oxygen, leading to the formation of reactive oxygen species (ROS) that degrade the dye.[2][3][4]
Q2: How can I improve the photostability of my this compound-based probe during an experiment?
A2: Several strategies can be employed to enhance photostability:
-
Use Antifade Reagents: Incorporate commercial or self-made antifade mounting media. These often contain antioxidants or triplet state quenchers.[5][6]
-
Add Protective Agents to Solution: Additives like n-propyl gallate (nPG), ascorbic acid, or cyclooctatetraene (B1213319) (COT) can be added to the imaging buffer to reduce photobleaching.[5] These agents work by quenching the reactive triplet state or scavenging reactive oxygen species.[7]
-
Limit Oxygen Availability: The presence of dissolved oxygen often accelerates photobleaching.[8] Using oxygen scavenging systems (e.g., glucose oxidase) in your imaging buffer can significantly prolong the fluorescent signal.[1]
-
Optimize Imaging Conditions: Reduce the intensity of the excitation light to the minimum level required for adequate signal.[1] Also, minimize the duration of light exposure by using neutral density filters or reducing camera exposure times.[9][10]
Q3: What are the most common experimental causes of rapid photobleaching?
A3: Rapid photobleaching is often traced back to the experimental setup and imaging parameters. The most common causes include:
-
High Excitation Light Intensity: Using a laser or lamp at a higher power than necessary is a primary cause of accelerated photobleaching.[9]
-
Prolonged Exposure Time: Continuous or excessively long exposure to the excitation light increases the total number of excitation-emission cycles, raising the probability of a photobleaching event.[1]
-
Inappropriate Filter Sets: Using filter sets that are not optimally matched to the fluorophore's excitation and emission spectra can lead to the need for higher excitation power to achieve a sufficient signal, thereby increasing photobleaching.
-
Absence of Antifade Reagents: Imaging without the protection of an antifade medium leaves the fluorophore vulnerable to rapid degradation.[6]
-
Sample Environment: The local chemical environment, including pH and the presence of reactive species, can significantly influence photostability.[11]
Q4: Are there chemical modifications to the this compound structure that enhance photostability?
A4: Yes, structural modifications to the core coumarin (B35378) structure, of which this compound is a derivative, have been shown to improve photostability. For instance, incorporating azetidine (B1206935) rings in place of traditional N,N-dimethylamino groups can double the quantum efficiency and improve photon yield.[12] Strategic placement of bromine atoms on the coumarin cage has also been used to alter photochemical mechanisms and improve performance.[12] Encapsulating the fluorophore within protective structures like cyclodextrins can also enhance photostability by providing steric protection.[3]
Troubleshooting Guide
Problem: My fluorescent signal is fading too quickly during time-lapse imaging.
| Possible Cause | Suggested Solution |
| Excessive Excitation Power | Reduce the laser/lamp power to the lowest level that provides a usable signal. Use a neutral density filter if necessary.[1] |
| Long Exposure Times | Decrease the camera's exposure time. Acquire images only when necessary for the experiment. |
| Lack of Protective Reagents | Use a commercially available antifade mounting medium. For live-cell imaging, add photoprotective agents like Trolox or n-propyl gallate to the medium.[5][7] |
| Oxygen-Mediated Damage | De-gas your buffer or use an oxygen scavenging system (e.g., glucose oxidase/catalase) for in vitro assays.[1] |
Problem: I see a very weak or no fluorescent signal from the start.
| Possible Cause | Suggested Solution |
| Incorrect Imaging Settings | Verify that you are using the correct filter cube/settings for the this compound fluorophore's excitation and emission wavelengths.[6][13] |
| Probe/Antibody Concentration is Too Low | Perform a titration experiment to determine the optimal concentration for your primary and/or secondary antibodies.[6][10] |
| Target Protein Not Expressed | Include a positive control to confirm that the imaging system is working and that the target is expressed in the control sample.[13] |
| Cell Health is Compromised | Ensure cells are healthy and viable, as compromised cells can lead to reduced signal.[13] |
| Fluorophore Was Damaged Before Use | Protect fluorophore conjugates from light during storage and handling to prevent premature photobleaching. Store slides in the dark.[10] |
Problem: My images have high background fluorescence.
| Possible Cause | Suggested Solution |
| Sample Autofluorescence | Image an unstained control sample to assess the level of natural fluorescence from the cells or tissue. This can sometimes be reduced by pre-treating the sample with reagents like sodium borohydride.[10] |
| Antibody Concentration is Too High | High antibody concentrations can lead to non-specific binding. Reduce the concentration of the primary and/or secondary antibody.[6][10] |
| Inadequate Washing Steps | Increase the number and/or duration of wash steps after antibody incubations to remove unbound antibodies. |
| Non-specific Secondary Antibody Binding | Run a control where the primary antibody is omitted. If staining is still present, the secondary antibody may be binding non-specifically.[10] |
Quantitative Data on Photostability
While specific data for this compound is limited, the following table summarizes photodegradation quantum yields (Φ) for various related coumarin dyes. A lower quantum yield indicates higher photostability. This data serves as a valuable reference for understanding how environmental factors affect this class of fluorophores.[14]
| Dye | Solvent | Conditions | Photodegradation Quantum Yield (Φ) x 10⁻⁵ | Reference |
| C.I. Disperse Yellow 232 | DMF | Aerobic | Data not explicitly quantified | [14] |
| C.I. Disperse Yellow 82 | Methanol | Anaerobic | ~1.5 - 3.5 (concentration dependent) | [14] |
| Ethanol | Anaerobic | ~1.2 - 3.2 (concentration dependent) | [14] | |
| DMF | Anaerobic | ~3.8 - 5.8 (concentration dependent) | [14] | |
| Coumarin 102 (C102) | Various Aprotic Solvents | - | Fluorescence quantum yield and lifetime are solvent polarity dependent | [14] |
| Coumarin 153 (C153) | Various Aprotic Solvents | - | Fluorescence quantum yield and lifetime are solvent polarity dependent | [14] |
Note: The photodegradation of C.I. Disperse Yellow 82 was found to be higher under anaerobic conditions compared to aerobic conditions, as the presence of air was observed to limit the extent of degradation.[14]
Experimental Protocols
Protocol: Measuring Photodegradation Quantum Yield
This protocol outlines a generalized method for quantifying the photostability of a this compound-based fluorophore.[14][15]
Objective: To determine the photodegradation quantum yield (Φ), a measure of the efficiency of the photobleaching process.
Materials:
-
This compound-based fluorophore
-
High-purity solvent (e.g., ethanol, DMF)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Monochromatic light source (e.g., laser or filtered lamp) with a known power output
-
Stir plate and magnetic stir bar
-
Chemical actinometer (for determining photon flux)
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the fluorophore in the chosen solvent at a known concentration.
-
From the stock solution, prepare a dilute sample in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1 at the wavelength of maximum absorbance (λ_max) to minimize inner filter effects.
-
-
Initial Measurement:
-
Record the initial full-range UV-Vis absorbance spectrum of the sample. Note the absorbance value at λ_max.
-
-
Controlled Irradiation:
-
Place the cuvette in a temperature-controlled holder and begin stirring.
-
Irradiate the sample with monochromatic light at or near its λ_max. The intensity of the light source (photon flux) must be determined accurately using a chemical actinometer.[14]
-
-
Monitoring Photodegradation:
-
At regular time intervals, pause the irradiation and record the UV-Vis absorbance spectrum.
-
Continue this process until the absorbance at λ_max has decreased significantly (e.g., by 50% or more).
-
-
Data Analysis:
-
Plot the absorbance at λ_max against the irradiation time.
-
The photodegradation quantum yield (Φ) is calculated using the following relationship:
-
Φ = (Number of molecules degraded) / (Number of photons absorbed)
-
-
The number of degraded molecules can be determined from the change in absorbance and the Beer-Lambert law.
-
The number of photons absorbed is calculated from the photon flux, irradiation time, and the fraction of light absorbed by the sample.[15]
-
Visualizations
Caption: Key photophysical pathways leading to fluorophore photobleaching.
Caption: Experimental workflow for quantifying fluorophore photostability.
Caption: A logical workflow for troubleshooting common fluorescence imaging issues.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. (2020) | Alexander P. Demchenko | 245 Citations [scispace.com]
- 5. [PDF] Strategies to improve photostabilities in ultrasensitive fluorescence spectroscopy. | Semantic Scholar [semanticscholar.org]
- 6. biotium.com [biotium.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. blog.addgene.org [blog.addgene.org]
- 10. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 11. Photostability of organic fluorophore influenced by adjacent amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. spectralinvivo.com [spectralinvivo.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Quantum Yield of 3-Methylcarbostyril Fluorescence
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methylcarbostyril. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the fluorescence quantum yield of your experiments.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions to enhance its fluorescence quantum yield.
General Fluorescence Issues
Q1: My this compound solution is showing lower than expected fluorescence intensity. What are the common causes and how can I troubleshoot this?
A1: Low fluorescence intensity can stem from several factors, ranging from sample preparation to instrumentation. Here’s a troubleshooting guide:
-
Concentration Quenching: At high concentrations, fluorophores can interact with each other, leading to a decrease in fluorescence. This is known as self-quenching.
-
Solution: Prepare a dilution series of your this compound solution to determine the optimal concentration where fluorescence intensity is maximal. Ensure the absorbance of your sample is below 0.1 at the excitation wavelength to avoid inner filter effects.[1]
-
-
Impure Solvents or Reagents: Solvents or other reagents may contain impurities that quench fluorescence or fluoresce themselves, interfering with the measurement.
-
Solution: Use high-purity, spectroscopy-grade solvents and reagents. Always run a blank measurement of the solvent to check for background fluorescence.
-
-
Instrumentation Errors: Incorrect instrument settings or a malfunctioning instrument can lead to inaccurate readings.
-
Photodegradation: Prolonged exposure to the excitation light can cause the fluorophore to degrade, leading to a decrease in fluorescence over time.
-
Solution: Minimize the exposure time of the sample to the excitation source. Acquire data efficiently and use the lowest necessary excitation power.
-
Q2: The fluorescence emission spectrum of my this compound sample appears distorted. What could be the reason?
A2: Spectral distortion can be caused by the inner filter effect, where the sample itself absorbs the emitted light.
-
Primary Inner Filter Effect: Occurs when the sample absorbs the excitation light too strongly, leading to non-uniform excitation throughout the sample.
-
Secondary Inner Filter Effect: Occurs when the emission spectrum overlaps with the absorption spectrum, causing re-absorption of the emitted fluorescence.
-
Solution for both: Keep the absorbance of the this compound solution low, ideally below 0.1 at the excitation wavelength.[1]
-
Solvent and Environmental Effects
Q3: How does the choice of solvent affect the quantum yield of this compound?
A3: The solvent environment can significantly influence the fluorescence quantum yield of a fluorophore. For N-methyl-1,2-dihydroquinoline-3-carboxylate derivatives, which are structurally related to this compound, high quantum yields (ΦF = 0.5–0.9) have been observed in tetrahydrofuran (B95107) (THF).[2] Generally, solvent polarity can affect the energy levels of the excited state and influence non-radiative decay pathways.
-
Recommendation: To enhance the quantum yield, it is advisable to experiment with solvents of varying polarities. A good starting point would be to use THF, given the high quantum yields reported for similar compounds.[2]
Q4: Does pH have an impact on the fluorescence of this compound?
A4: Yes, the pH of the solution can significantly alter the fluorescence properties of quinolone derivatives. Protonation of the nitrogen atom in the quinoline (B57606) ring can lead to a substantial increase in fluorescence intensity.[3] For some quinoline-based compounds, a dramatic enhancement in fluorescence has been observed in acidic conditions.[3]
-
Experimental Tip: To investigate the effect of pH, you can prepare a series of buffered solutions across a range of pH values and measure the fluorescence intensity of this compound in each. This can help identify the optimal pH for maximum fluorescence.
Fluorescence Quenching
Q5: What is fluorescence quenching and how can I identify if it is occurring in my experiment?
A5: Fluorescence quenching is a process that decreases the fluorescence intensity of a sample. It can occur through various mechanisms, including collisional (dynamic) quenching and the formation of a non-fluorescent complex (static quenching).[4]
-
Identifying Quenching: If you observe a decrease in fluorescence intensity upon the addition of another substance (a quencher) to your this compound solution, quenching is likely occurring. Common quenchers include halide ions, oxygen, and certain metal ions.[5]
Q6: How can I minimize unwanted fluorescence quenching?
A6: To minimize quenching:
-
Degas your solutions: Dissolved oxygen is a common quencher. Degassing your solvent and sample solution can help to reduce its effect.
-
Avoid known quenchers: Be mindful of the composition of your sample and buffer solutions. Avoid using ions or molecules that are known to quench the fluorescence of quinoline derivatives.
-
Control for metal ion contamination: Trace amounts of certain metal ions can act as quenchers. Using high-purity reagents and chelating agents like EDTA can help to mitigate this.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the readily available literature, the following table provides data for structurally similar N-methyl-1,2-dihyroquinoline-3-carboxylate derivatives to serve as a reference.
| Compound | Solvent | Quantum Yield (ΦF) |
| N-methyl-1,2-dihydroquinoline-3-carboxylate | THF | 0.5 - 0.9 |
Data extracted from a study on N-methyl-1,2-dihyroquinoline-3-carboxylate derivatives, which are structurally similar to this compound.[2]
Experimental Protocols
Protocol for Determining the Optimal Concentration of this compound
This protocol outlines the steps to determine the concentration range that avoids self-quenching and inner filter effects.
-
Prepare a stock solution: Prepare a concentrated stock solution of this compound in your chosen solvent (e.g., THF).
-
Create a dilution series: From the stock solution, prepare a series of dilutions with decreasing concentrations. Aim for a range that will give absorbance values from approximately 0.01 to 0.5 at the excitation wavelength.
-
Measure absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the intended excitation wavelength.
-
Measure fluorescence: Using a fluorometer, measure the fluorescence emission spectrum for each solution, keeping the excitation and emission slit widths constant.
-
Plot the data: Plot the integrated fluorescence intensity as a function of the absorbance at the excitation wavelength.
-
Determine the linear range: Identify the range of absorbance values where the plot is linear. This linear range corresponds to the optimal concentration range for your experiments, where inner filter and self-quenching effects are minimal.[6]
Visualizations
Signaling Pathway: Factors Affecting Fluorescence Quantum Yield
Caption: Key factors influencing the fluorescence quantum yield.
Experimental Workflow: Optimizing Fluorescence Measurements
Caption: A stepwise workflow for optimizing fluorescence measurements.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Synthesis and fluorescence properties of N-methyl-1,2-dihyroquinoline-3-carboxylate derivatives: light-emitting compounds in organic solvent, in neat form, and in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
Overcoming challenges in the functionalization of the 3-Methylcarbostyril core
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 3-methylcarbostyril (also known as 3-methyl-2-quinolone) core. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the chemical functionalization of this important scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and troubleshooting strategies for specific issues you may encounter during your experiments.
Electrophilic Aromatic Substitution (EAS): Halogenation & Nitration
Q1: I am getting a mixture of regioisomers during the halogenation of this compound. How can I improve the regioselectivity?
A1: Regioselectivity in electrophilic aromatic substitution of the this compound core is influenced by both electronic and steric factors. The lactam ring is generally deactivating, while the fused benzene (B151609) ring is activated by the amide nitrogen.
-
Common Observation: A mixture of products halogenated at various positions of the benzene ring is often observed.
-
Troubleshooting Strategies:
-
Reaction Conditions: Milder reaction conditions can favor kinetic control and improve selectivity. For instance, using N-halosuccinimides (NCS, NBS) in a polar aprotic solvent at or below room temperature can provide better control than using elemental halogens.
-
Lewis Acid Catalysis: The choice and amount of Lewis acid catalyst can significantly impact regioselectivity. Experiment with different Lewis acids (e.g., FeCl₃, AlCl₃, ZnCl₂) and their stoichiometry. In some cases, a milder Lewis acid or even no catalyst may be preferable.
-
Protecting Groups: The N-H of the carbostyril can be protected (e.g., with a methyl or benzyl (B1604629) group) to alter the electronic properties of the ring system and potentially direct the substitution to a different position.
-
Q2: My nitration reaction of this compound is resulting in low yields and multiple nitrated products. What are the likely causes and solutions?
A2: Nitration of activated aromatic systems like carbostyrils can be aggressive, leading to over-nitration and side reactions.
-
Common Observation: Formation of di- and tri-nitrated products, along with oxidation byproducts, leading to a complex mixture and low yield of the desired mono-nitro product.[1]
-
Troubleshooting Strategies:
-
Nitrating Agent: A milder nitrating agent than the standard HNO₃/H₂SO₄ mixture can provide better control. Consider using reagents like acetyl nitrate (B79036) (generated in situ from nitric acid and acetic anhydride) or a metal nitrate salt with an acid catalyst.
-
Temperature Control: Maintaining a low reaction temperature (e.g., 0 °C or below) is crucial to prevent over-reaction and decomposition.[1]
-
Reaction Time: Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the desired product is formed to prevent further nitration.
-
Order of Addition: Adding the nitrating agent slowly to the solution of this compound can help to control the reaction exotherm and improve selectivity.
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura & Sonogashira
Q3: I am experiencing low yields in the Suzuki-Miyaura coupling of my halogenated this compound derivative. What are the common pitfalls?
A3: Low yields in Suzuki-Miyaura reactions are a frequent challenge and can be attributed to several factors.[2]
-
Common Observation: Incomplete conversion of the starting material, formation of homocoupling byproducts, and decomposition of the catalyst.
-
Troubleshooting Strategies:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine (B1218219) ligand is critical. For heteroaromatic substrates, electron-rich and bulky ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) often outperform traditional ligands like PPh₃.[3][4]
-
Base Selection: The strength and solubility of the base are important. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective, especially for sterically hindered substrates.[2][4]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. The ratio can be optimized to ensure adequate solubility of all reactants.[5]
-
Degassing: Thoroughly degassing the solvent and reaction mixture to remove oxygen is crucial to prevent catalyst deactivation.[5]
-
Boronic Acid/Ester Quality: Ensure the boronic acid or ester is pure and has not undergone significant decomposition (protodeboronation). Using a freshly opened or purified reagent is recommended.
-
Q4: My Sonogashira coupling reaction with a halogenated this compound is plagued by homocoupling of the alkyne (Glaser coupling). How can I minimize this side reaction?
A4: Glaser coupling is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst.
-
Common Observation: Formation of a significant amount of the alkyne dimer alongside the desired cross-coupled product.
-
Troubleshooting Strategies:
-
Anaerobic Conditions: The most critical factor is to maintain strictly anaerobic conditions. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[5]
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While often requiring a stronger base and a more active palladium catalyst/ligand system, this can completely eliminate the Glaser coupling side reaction.
-
Amine Base: The choice of amine base can influence the extent of homocoupling. Diisopropylamine or triethylamine (B128534) are commonly used.
-
Slow Addition: Slow addition of the terminal alkyne to the reaction mixture can sometimes help to minimize its concentration and thus reduce the rate of homocoupling.
-
C-H Activation & Photoredox Catalysis
Q5: I am interested in direct C-H functionalization of the this compound core to avoid pre-functionalization steps. What are the key challenges?
A5: Direct C-H activation is a powerful tool but presents challenges in regioselectivity and reactivity.
-
Key Challenges:
-
Regioselectivity: The this compound core has multiple C-H bonds with varying reactivity. Achieving selective functionalization at a single desired position requires careful selection of the catalyst and directing group (if used).
-
Reactivity: C-H bonds are generally unreactive, and harsh reaction conditions are often required, which can lead to substrate decomposition.
-
Directing Groups: While directing groups can provide excellent regiocontrol, their installation and subsequent removal add extra steps to the synthetic sequence.
-
-
Potential Approaches:
-
Directed C-H Activation: Utilize a directing group attached to the nitrogen or another position to guide a transition metal catalyst (e.g., Pd, Rh, Ru) to a specific C-H bond.
-
Undirected C-H Activation: Explore conditions that favor functionalization at the most electronically or sterically accessible position. This is often more challenging to control.
-
Q6: Can photoredox catalysis be used to functionalize the this compound core?
A6: Yes, photoredox catalysis offers a mild and efficient alternative for generating radical intermediates that can participate in C-C and C-heteroatom bond-forming reactions on the this compound scaffold.
-
Potential Applications:
-
C-H Functionalization: Photoredox catalysis can be coupled with a hydrogen atom transfer (HAT) catalyst to activate C-H bonds under mild conditions.
-
Cross-Coupling Reactions: It can be used to generate aryl or alkyl radicals from corresponding halides or other precursors, which can then couple with the this compound core.
-
Formation of C-C Bonds: Photoredox catalysis can facilitate the coupling of the this compound core with various carbon-based radical precursors.[6][7][8]
-
-
Considerations:
-
Photocatalyst Selection: The choice of photocatalyst (e.g., iridium or ruthenium complexes, organic dyes) will depend on the specific transformation and the redox potentials of the substrates.
-
Light Source: The wavelength and intensity of the light source are important parameters to optimize.
-
Reaction Setup: Ensure an appropriate reaction setup that allows for efficient irradiation of the reaction mixture.
-
Quantitative Data Summary
The following tables summarize representative reaction conditions for the functionalization of quinolone and carbostyril derivatives. These should serve as a starting point for your own optimizations.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihaloquinolines [5]
| Parameter | Condition |
| Substrate | 5,7-Dibromoquinoline |
| Boronic Acid | Arylboronic acid (2.5 - 3.0 equiv.) |
| Catalyst | Pd(PPh₃)₄ (6 mol%) |
| Base | Na₂CO₃ (3.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (5:1) |
| Temperature | 90 °C |
| Time | 12 - 24 h |
| Yield | Variable, requires optimization |
Table 2: Representative Conditions for Sonogashira Coupling of Dihaloquinolines [5]
| Parameter | Condition |
| Substrate | 5,7-Dibromoquinoline |
| Alkyne | Terminal Alkyne (1.0 - 1.2 equiv. for mono-alkynylation) |
| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) |
| Co-catalyst | CuI (10 mol%) |
| Base | Triethylamine (Et₃N) |
| Solvent | DMF or THF |
| Temperature | Room Temperature to 60 °C |
| Time | 2 - 12 h |
| Yield | Variable, requires optimization |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halogenated this compound
-
To a dry Schlenk flask, add the halogenated this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via cannula.
-
Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a suitable phosphine ligand) under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for C3-Halogenation of a 4-Quinolone Derivative[2]
-
In a round-bottom flask, dissolve the 4-quinolone substrate (1.0 equiv.) and the potassium halide salt (KCl, KBr, or KI; 2.0 equiv.) in methanol.
-
Stir the mixture at room temperature.
-
In a separate flask, dissolve the hypervalent iodine reagent (e.g., PIFA or PIDA; 1.1-2.0 equiv.) in methanol.
-
Add the solution of the hypervalent iodine reagent dropwise to the solution of the 4-quinolone.
-
Stir the reaction mixture for the appropriate time (typically 0.2 to 2 hours), monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired C3-halogenated product.
Diagrams
Below are diagrams illustrating key concepts and workflows relevant to the functionalization of the this compound core.
References
- 1. irantypist.com [irantypist.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. divyarasayan.org [divyarasayan.org]
- 7. Photoredox Catalysis for Building C-C Bonds from C(sp2)-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Strategies for Scaling Up 3-Methylcarbostyril Production: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylcarbostyril (3-methyl-2-quinolone), transitioning from laboratory-scale experiments to large-scale production can introduce a host of challenges. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common and well-established methods for the synthesis of this compound and other quinolone derivatives include the Doebner-von Miller reaction, the Knorr quinoline (B57606) synthesis, and the Camps quinoline synthesis. Each method has its own set of advantages and challenges in terms of starting materials, reaction conditions, and scalability.
Q2: What are the primary challenges when scaling up this compound production?
A2: Key challenges during the scale-up of quinoline synthesis include:
-
Exothermic Reactions: Many quinoline syntheses are highly exothermic, which can be difficult to control in large reactors, potentially leading to runaway reactions and the formation of tars and other byproducts.[1]
-
Byproduct Formation: The formation of isomers, polymers, and other impurities is a common issue that can complicate purification and reduce the overall yield.[1][2]
-
Purification: Isolating the final product with high purity on a large scale can be challenging due to the presence of closely related impurities and viscous reaction mixtures.[1]
-
Reagent Handling and Cost: The cost and safe handling of large quantities of reagents, such as strong acids and oxidizing agents, are significant considerations for industrial-scale production.
Q3: How can I control the exothermic nature of the reaction during scale-up?
A3: To manage exothermicity, consider the following strategies:
-
Gradual Addition of Reagents: A slow, controlled addition of one or more reactants allows for better heat dissipation.[3]
-
Efficient Cooling: Utilize a reactor with a cooling jacket or an external heat exchanger to maintain the desired temperature.
-
Use of Moderators: In some reactions, like the Skraup synthesis (related to the Doebner-von Miller), moderators such as ferrous sulfate (B86663) can be added to temper the reaction's vigor.[1][3]
Q4: What are the safety considerations for large-scale quinolone production?
A4: Quinolone synthesis can involve hazardous materials and reactions. Key safety considerations include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and lab coats.
-
Ventilation: Work in a well-ventilated area or use a fume hood to avoid inhaling vapors from solvents and reagents.
-
Exothermic Reaction Management: Be prepared for exothermic reactions by having adequate cooling and quenching procedures in place.
-
Material Handling: Follow proper procedures for the handling and disposal of all chemicals, especially strong acids, oxidants, and flammable solvents.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solutions |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Consider increasing the reaction time or temperature, but be mindful of potential byproduct formation. |
| Formation of tarry byproducts. | - Optimize the reaction temperature to avoid overheating. - Ensure efficient stirring to maintain a homogeneous reaction mixture. - In acid-catalyzed reactions, consider the use of a milder acid or a two-phase solvent system to reduce polymerization of starting materials.[1] | |
| Difficult product isolation. | - For crude products from classical syntheses, steam distillation can be an effective initial purification step.[4] - Optimize the work-up procedure, including pH adjustment and solvent extraction, to maximize recovery. | |
| Product Contamination with Isomers | Use of unsymmetrical starting materials. | - In syntheses like the Combes or Friedländer, the choice of catalyst can influence regioselectivity.[1] - Modifying the substrate with a directing group can favor the formation of a single isomer. |
| Reaction temperature favoring undesired isomer. | - In the Conrad-Limpach-Knorr synthesis, lower temperatures generally favor the kinetic product (4-hydroxyquinoline), while higher temperatures favor the thermodynamic product (2-hydroxyquinoline). Careful temperature control is crucial.[1] | |
| Runaway Reaction (Uncontrolled Exotherm) | Rapid addition of reagents. | - Add reagents, especially strong acids or oxidants, slowly and in portions, with continuous monitoring of the internal temperature.[3] |
| Inadequate cooling. | - Ensure the reactor's cooling system is functioning efficiently and is appropriately sized for the scale of the reaction. |
Data Presentation: Comparison of Synthesis Routes
The following table summarizes key quantitative data for different synthetic routes to quinolone derivatives, providing a basis for comparison when selecting a method for scaling up this compound production.
| Synthesis Method | Starting Materials | Typical Yield | Key Reaction Conditions | Scalability Considerations |
| Doebner-von Miller | Aniline (B41778), α,β-Unsaturated Aldehyde/Ketone (e.g., Crotonaldehyde) | 40-70% | Acid catalyst (e.g., HCl, ZnCl₂), elevated temperatures. | Can be highly exothermic and prone to polymerization of the carbonyl compound.[1][5] Gradual addition and robust temperature control are critical for scale-up. |
| Knorr Quinoline Synthesis | β-Ketoanilide (from Aniline and Ethyl Acetoacetate) | 85-90% (for 4-methylcarbostyril)[6] | Strong acid (e.g., H₂SO₄), controlled heating. | The cyclization step is exothermic and temperature control is crucial to avoid side reactions and reduced yield.[6] |
| Camps Quinoline Synthesis | o-Acylaminoacetophenone | Variable | Base-catalyzed (e.g., NaOH in ethanol). | The formation of two isomeric hydroxyquinolines is possible, and the ratio depends on reaction conditions and the substrate structure.[4][7] |
Experimental Protocols
Protocol 1: Doebner-von Miller Synthesis of 2-Methylquinoline (a related compound)
This protocol for a related compound illustrates the general procedure.
Materials:
-
Aniline
-
Aqueous Hydrochloric Acid (HCl)
-
Acetaldehyde (B116499) solution
-
Zinc Chloride (ZnCl₂)
-
Slaked Lime (Calcium Hydroxide)
Procedure:
-
React aniline with aqueous HCl to form aniline hydrochloride.
-
Add the acetaldehyde solution, followed by ZnCl₂. This leads to the in-situ formation of crotonaldehyde.
-
The aniline undergoes a Michael addition to the crotonaldehyde.
-
The mixture then undergoes intramolecular cyclization, dehydration, and aromatization, catalyzed by ZnCl₂. The reaction is reported to be vigorous and may require external cooling.[8]
-
The total reaction time is approximately 7 hours.
-
After the reaction is complete, basify the mixture with slaked lime to liberate the free 2-methylquinoline.[5]
-
The product is typically isolated by steam distillation.[4]
Protocol 2: Knorr Synthesis of 4-Methylcarbostyril
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
In a flask equipped with a mechanical stirrer and a thermometer, heat concentrated sulfuric acid to 75°C.
-
Add acetoacetanilide in small portions, maintaining the temperature between 70-75°C with intermittent cooling.
-
After the initial addition, the temperature is allowed to rise to 95°C. The heat of the reaction will maintain this temperature for about 15 minutes.
-
Continue heating at 95°C for an additional 15 minutes.
-
Cool the reaction mixture to 65°C and then pour it into a large volume of water with vigorous stirring.
-
Cool the aqueous mixture and collect the precipitated product by suction filtration.
-
Wash the product with water and then with methanol.
-
The crude 4-methylcarbostyril can be further purified by recrystallization from 95% ethanol.[6]
Visualizations
Doebner-von Miller Reaction Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Camps Quinoline Synthesis [drugfuture.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Storage and Handling of 3-Methylcarbostyril
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Methylcarbostyril during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
Q1: I observed a change in the color of my solid this compound, from white to a yellowish or brownish tint. What could be the cause?
A change in color of your this compound powder is a common indicator of degradation. The most likely causes are exposure to light or oxidation. Quinolone derivatives, a class of compounds to which this compound belongs, are known to be susceptible to photodegradation. Exposure to ambient light, especially UV light, can initiate chemical reactions that lead to colored degradation products. Additionally, prolonged exposure to air can lead to oxidation, which may also result in discoloration.
To troubleshoot this issue, you should:
-
Review your storage conditions: Was the compound stored in a light-protected container (e.g., an amber vial)? Was the container tightly sealed to minimize exposure to air?
-
Assess the storage environment: Was the compound stored in a controlled environment with minimal light exposure?
-
Purity Check: It is advisable to check the purity of the discolored material using an appropriate analytical method, such as HPLC, to identify and quantify any degradation products.
Q2: My this compound has developed a clumpy or sticky texture. What is the likely reason?
To address this:
-
Evaluate the storage container and environment: Was the compound stored in a desiccator or a controlled low-humidity environment? Was the container properly sealed?
-
Handling Procedures: Were handling procedures, such as weighing, performed in a low-humidity environment (e.g., a glove box) to minimize exposure to atmospheric moisture?
-
Drying: If moisture absorption is suspected, the material may need to be dried under vacuum at a mild temperature, provided it is thermally stable under those conditions.
Q3: I am seeing unexpected peaks in the chromatogram of my this compound sample. How can I determine if these are degradation products?
The appearance of new peaks in a chromatogram is a strong indication that your sample has undergone degradation. These new peaks represent compounds with different chemical properties from the parent this compound. To confirm if these are degradation products, you can perform a forced degradation study.[1][2]
A forced degradation study involves intentionally exposing your compound to harsh conditions to accelerate degradation.[1][3] By comparing the chromatograms of the stressed samples to your stored sample, you can identify if the new peaks correspond to known degradation products. Common stress conditions include:
-
Acidic and Basic Hydrolysis: Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.
-
Thermal Stress: Heating the solid or a solution of the compound.
-
Photolytic Stress: Exposing the compound to UV and visible light.
Frequently Asked Questions (FAQs)
Q4: What are the ideal storage conditions for solid this compound to ensure long-term stability?
To ensure the long-term stability of solid this compound, it is recommended to store it under the following conditions:
-
Temperature: In a cool and dry place. Refrigeration (2-8 °C) is advisable for long-term storage to slow down potential degradation processes. For shorter periods, storage at controlled room temperature (20-25 °C) may be acceptable.
-
Light: Protected from light. Store the compound in an amber or opaque container to prevent photodegradation.
-
Atmosphere: In a tightly sealed container to protect it from moisture and air. For highly sensitive applications or very long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
-
Humidity: In a low-humidity environment. Using a desiccator with a suitable desiccant is highly recommended to prevent moisture absorption.
Q5: How does humidity affect the stability of this compound?
While specific studies on this compound are limited, high humidity can lead to the absorption of water by the solid compound. This can have several negative consequences:
-
Physical Changes: It can cause the powder to clump, making it difficult to handle and weigh accurately.
-
Chemical Degradation: The presence of water can facilitate hydrolytic degradation, especially if the compound has susceptible functional groups.
-
Accelerated Degradation: Moisture can act as a plasticizer, increasing molecular mobility within the solid and potentially accelerating other degradation pathways.
Q6: What are the primary degradation pathways for this compound?
Based on the chemical structure of this compound and information on related quinolone compounds, the primary degradation pathways are likely to be:
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to complex photochemical reactions.
-
Oxidation: The molecule may be susceptible to oxidation, especially if exposed to atmospheric oxygen over long periods. This can be catalyzed by light or the presence of trace metal ions.
-
Hydrolysis: Although generally stable, the lactam ring in the carbostyril structure could potentially undergo hydrolysis under strong acidic or basic conditions, though this is less likely to be a major concern for the solid under normal storage conditions.
Q7: Which analytical techniques are best suited for monitoring the stability of this compound?
Several analytical techniques can be used to monitor the stability of this compound and detect degradation products. High-Performance Liquid Chromatography (HPLC) is a powerful and commonly used technique for this purpose.[4]
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate this compound from its degradation products, allowing for accurate quantification of the parent compound and detection of impurities.[4][5] A photodiode array (PDA) or UV detector is typically used for detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structures of unknown degradation products by providing molecular weight and fragmentation information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of degradation products after they have been isolated.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to detect changes in functional groups within the molecule, which can indicate degradation.
Data Presentation
Table 1: Summary of Potential Degradation Factors and Recommended Mitigation Strategies
| Degradation Factor | Potential Effect on this compound | Recommended Mitigation Strategy |
| Light (UV and Visible) | Photodegradation, discoloration (yellowing/browning), formation of new impurities. | Store in amber or opaque containers. Minimize exposure to ambient light during handling. |
| Temperature | Increased rate of degradation reactions. | Store in a cool environment. For long-term storage, refrigeration (2-8 °C) is recommended. |
| Humidity/Moisture | Physical changes (clumping), potential for hydrolysis, acceleration of other degradation pathways. | Store in a tightly sealed container in a desiccator. Handle in a low-humidity environment. |
| Oxygen/Air | Oxidation, discoloration, formation of oxidative degradation products. | Store in a tightly sealed container. For high-purity or long-term storage, consider flushing the container with an inert gas (e.g., nitrogen, argon). |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[1]
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
pH meter
-
HPLC system with a C18 column and UV/PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at room temperature for 24 hours. If no degradation is observed, heat the mixture at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours), taking samples at each time point.
-
Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Follow the same procedure as for acidic hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Analyze the sample by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in a vial.
-
Heat the vial in an oven at a temperature below its melting point (e.g., 80 °C) for a specified period.
-
Dissolve the sample in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation (Solid State):
-
Spread a thin layer of solid this compound in a shallow dish.
-
Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[6]
-
Keep a control sample protected from light.
-
Dissolve both the exposed and control samples for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
The method should be capable of separating the main peak of this compound from all degradation product peaks.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the main peak.
-
Protocol 2: Long-Term Stability Study of Solid this compound
Objective: To evaluate the stability of solid this compound under recommended storage conditions over an extended period.
Materials:
-
This compound (one batch)
-
Amber glass vials with tight-fitting caps
-
Desiccator with desiccant
-
Refrigerator (2-8 °C)
-
Controlled room temperature chamber (25 °C/60% RH)
-
HPLC system
Methodology:
-
Sample Preparation:
-
Aliquot the batch of this compound into multiple amber glass vials.
-
Tightly seal the vials.
-
-
Storage Conditions:
-
Store a set of vials under long-term conditions: 2-8 °C in a desiccator.
-
Store another set of vials under accelerated conditions: 25 °C/60% RH.
-
-
Testing Schedule:
-
Time Zero: Analyze an initial sample to establish the baseline purity and appearance.
-
Long-Term Conditions (2-8 °C): Test samples at 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated Conditions (25 °C/60% RH): Test samples at 1, 3, and 6 months.
-
-
Analysis:
-
At each time point, visually inspect the sample for any changes in color or physical appearance.
-
Perform HPLC analysis to determine the purity of this compound and quantify any degradation products.
-
Compare the results to the time-zero data.
-
Visualizations
Caption: Key factors leading to the degradation of this compound.
Caption: Recommended storage and troubleshooting workflow.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. database.ich.org [database.ich.org]
Optimizing reaction conditions for 3-Methylcarbostyril derivatization
Welcome to the technical support center for 3-Methylcarbostyril derivatization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate common challenges and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives for derivatizing this compound?
Derivatization of this compound, also known as 3-methyl-2-quinolone, is typically performed to modify its chemical structure for several key purposes:
-
To improve volatility and thermal stability for analytical techniques like Gas Chromatography (GC).[1][2]
-
To introduce functional groups that can serve as handles for subsequent coupling reactions in a multi-step synthesis.
-
To enhance solubility in different solvent systems for biological assays or formulation development.
-
To modify biological activity by introducing pharmacophoric groups.
-
To attach chromophores or fluorophores for detection in High-Performance Liquid Chromatography (HPLC).[3]
Q2: Which functional group on this compound is the most common site for derivatization?
The most reactive and commonly targeted site for derivatization is the nitrogen atom (N-H) of the lactam ring. This secondary amide proton is acidic and can be deprotonated with a suitable base to form a nucleophilic anion, which readily reacts with electrophiles. Other positions, such as the aromatic ring or the methyl group, can also be functionalized but typically require more specific and harsher reaction conditions.
Q3: What are the most common types of derivatization reactions for the N-H group?
The N-H group is amenable to several standard reaction types. The three most common methods are:
-
Alkylation: This involves replacing the active hydrogen with an alkyl or benzyl (B1604629) group using an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base. This is useful for increasing steric bulk or introducing a reactive site.[3]
-
Acylation: This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) to form an N-acyl derivative. Acylation can make the compound more volatile and less polar.[3]
-
Silylation: This process replaces the active hydrogen with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Silylation is a very common technique to increase volatility for GC analysis.[1][2][3]
Q4: My derivatization reaction is not proceeding to completion. What are the common causes?
An incomplete reaction can stem from several factors:
-
Insufficient Base: The chosen base may not be strong enough to fully deprotonate the N-H group. Consider switching to a stronger base (e.g., from K₂CO₃ to NaH).
-
Low Temperature: Many derivatization reactions require heating to overcome the activation energy.[4] Consider increasing the reaction temperature incrementally.
-
Poor Reagent Quality: The derivatizing agent (e.g., alkyl halide) may have degraded. Ensure reagents are pure and handled under appropriate conditions (e.g., anhydrous conditions if moisture-sensitive).
-
Solvent Choice: The starting material must be fully soluble in the chosen solvent for the reaction to proceed efficiently.
Q5: I'm observing the formation of multiple products. How can I improve the selectivity of my reaction?
The formation of side products is a common issue. To improve selectivity:
-
Control Temperature: Overheating can provide enough energy for undesired side reactions to occur. Running the reaction at the lowest effective temperature can improve selectivity.
-
Optimize Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the derivatizing agent can help drive the reaction to completion without promoting side reactions from a large excess.
-
Choice of Base and Solvent: The reaction environment can influence selectivity. For instance, in alkylation, a less polar solvent might favor N-alkylation over potential O-alkylation of the tautomeric enol form.
-
Protecting Groups: If other reactive sites are present on the molecule, consider using protecting groups to prevent unwanted reactions.[5]
Troubleshooting Guide
Scenario 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Reagents | Verify the purity and activity of starting materials and reagents. Use freshly opened or purified reagents if degradation is suspected. |
| Presence of Moisture | If using moisture-sensitive reagents like NaH or silylating agents, ensure the glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). |
| Incorrect Base Strength | The pKa of the this compound N-H is ~17. Use a base strong enough to deprotonate it effectively (e.g., NaH, KHMDS). Weaker bases like K₂CO₃ may require higher temperatures or a phase-transfer catalyst. |
| Suboptimal Temperature | The reaction may be too slow at room temperature. Gradually increase the temperature (e.g., to 40°C, 60°C) while monitoring the reaction by TLC or LC-MS.[4] |
| Poor Solubility | Ensure all reactants are fully dissolved. Try a different solvent or a co-solvent system (e.g., DMF, DMSO, THF). |
Scenario 2: Multiple Spots on TLC (Impurity Formation)
| Potential Cause | Recommended Solution |
| Reaction Temperature Too High | High temperatures can lead to decomposition or side reactions.[4] Reduce the temperature and allow for a longer reaction time. |
| Excess Derivatizing Agent | A large excess of a reactive agent can lead to di-substitution or reaction at other sites. Reduce the equivalents of the derivatizing agent to 1.1-1.5 eq. |
| O- vs. N-Alkylation | The lactam can exist in equilibrium with its enol tautomer, leading to O-alkylation. This is influenced by the solvent and counter-ion. Aprotic polar solvents like DMF often favor N-alkylation. |
| Product Instability | The desired product may be unstable under the reaction or workup conditions (e.g., sensitive to acid or base).[6] Test product stability by exposing a pure sample to the conditions. |
Experimental Protocols & Data
Protocol: General Procedure for N-Alkylation of this compound
This protocol is a representative example for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (B1210297)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: Add this compound (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar. Seal the flask and purge with an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0°C for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC or LC-MS. If the reaction is slow, gently heat to 40-50°C.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Data Presentation: Optimization of N-Benzylation
The following table summarizes hypothetical results from an optimization study for the N-benzylation of this compound.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | 45 |
| 2 | K₂CO₃ (2.0) | DMF | 80 | 12 | 65 |
| 3 | NaH (1.2) | THF | 25 | 4 | 78 |
| 4 | NaH (1.2) | DMF | 25 | 2 | 95 |
| 5 | Cs₂CO₃ (2.0) | DMF | 50 | 6 | 88 |
Visualizations
Caption: General experimental workflow for this compound derivatization.
Caption: Troubleshooting decision tree for a failed derivatization reaction.
References
Validation & Comparative
A Comparative Analysis of 3-Methylcarbostyril and Coumarin as Fluorescent Probes
In the landscape of fluorescent probes, coumarin (B35378) and its derivatives have long stood as a cornerstone for researchers in biology, chemistry, and medicine. Their robust photophysical properties and chemical versatility have led to their widespread use in a myriad of applications, from cellular imaging to sensing of metal ions and biomolecules. In contrast, 3-Methylcarbostyril, a member of the carbostyril (or 2-quinolinone) family, represents a less explored scaffold. This guide provides a comparative analysis of these two classes of fluorophores, drawing upon available experimental data to highlight their respective strengths and weaknesses for researchers, scientists, and drug development professionals.
While extensive data is available for a wide range of coumarin derivatives, specific photophysical data for this compound is notably scarce in the scientific literature. This disparity itself is a crucial point of comparison, suggesting that coumarins are a more established and characterized class of fluorescent probes. This analysis will, therefore, compare the well-documented properties of various coumarin derivatives with the available data for the broader carbostyril/2-quinolinone class to provide a representative overview.
Photophysical Properties: A Quantitative Comparison
The efficacy of a fluorescent probe is primarily determined by its photophysical parameters, including its absorption and emission wavelengths, Stokes shift, fluorescence quantum yield (ΦF), and fluorescence lifetime (τ). These parameters dictate the probe's brightness, sensitivity, and suitability for various imaging modalities.
Coumarin derivatives are celebrated for their strong and stable fluorescence, high quantum yields, and the tunability of their spectral properties through chemical modification.[1] The introduction of electron-donating and electron-withdrawing groups on the benzopyran-2-one ring system allows for the fine-tuning of excitation and emission wavelengths.[1] For instance, many coumarin-based probes absorb light in the 350–450 nm range and emit in the 400–550 nm blue-to-green region of the spectrum.[2]
Carbostyril derivatives also exhibit fluorescence and have been investigated as potential fluorophores.[3] However, the commercially available and well-characterized carbostyril probes, such as Carbostyril 124, are typically substituted to enhance their fluorescent properties.[4] The photophysical properties of carbostyrils can also be tuned by the introduction of push-pull substituents.[3]
Below is a summary of key photophysical data for representative coumarin and carbostyril derivatives.
Table 1: Photophysical Properties of Selected Coumarin Derivatives
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| Coumarin 1 | Ethanol | 373 | 412 | 39 | 0.73 |
| Coumarin 6 | Ethanol | 458 | 504 | 46 | 0.78 |
| 7-Hydroxy-4-methylcoumarin | Ethanol | 360 | 450 | 90 | 0.63 |
| Coumarin 343 | Acetonitrile | 447 | 495 | 48 | 0.63 |
| Coumarin-based ER Probe | Methanol | 400 | - | - | 0.60[5] |
Data compiled from various sources.
Table 2: Photophysical Properties of Selected Carbostyril (2-Quinolinone) Derivatives
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| Carbostyril 124 (Reference) | - | - | - | - | 0.68[4] |
| PAV-3 | - | - | - | - | 0.171[4] |
| PAV-5 | - | - | - | - | 0.023[4] |
| 6,7-dimethoxy-4-trifluoromethyl-2(1H)quinoline | DMSO | 368 | 444 | 76 | 0.452[3] |
| 6-amino-7-methoxy-4-trifluoromethyl-2(1H)quinoline | DMSO | 414 | 532 | 118 | 0.274[3] |
Solvatochromism: Probing the Microenvironment
Solvatochromism, the change in a substance's color with the polarity of the solvent, is a valuable property for fluorescent probes used to investigate the microenvironment of biological systems, such as lipid membranes.[6][7] Both coumarin and carbostyril derivatives can exhibit solvatochromism, where their emission spectra shift in response to changes in solvent polarity. This property allows them to act as reporters on the local environment's polarity and viscosity.
For many coumarin derivatives, an increase in solvent polarity leads to a red shift in the emission spectrum, indicative of a more polar excited state.[6] Similarly, push-pull substituted carbostyrils show significant Stokes shifts that are dependent on solvent polarity, with larger shifts observed in more polar solvents.[3]
Experimental Protocols
Accurate and reproducible characterization of fluorescent probes is paramount. Below are detailed methodologies for key experiments used to evaluate the performance of fluorescent probes like coumarins and carbostyrils.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a well-characterized standard of known quantum yield, is commonly employed.
-
Standard Selection: Choose a standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For coumarin derivatives, standards like quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 (ΦF = 0.54) or other well-characterized coumarins are often used. For carbostyrils, a known derivative like Carbostyril 124 can be used as a reference.[4]
-
Sample Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.
-
Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std)
where ΦF,std is the quantum yield of the standard, m is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Measurement of Fluorescence Lifetime
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or LED), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the fluorescent probe in the desired solvent.
-
Data Acquisition: The sample is excited by the pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of events. This data is used to build a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Data Analysis: The fluorescence decay curve is fitted to an exponential decay function to determine the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I0 * exp(-t/τ)
where I0 is the intensity at time zero and τ is the fluorescence lifetime.
Synthesis of Fluorescent Probes
The synthesis of both coumarin and carbostyril scaffolds can be achieved through various established organic chemistry reactions.
General Synthesis of Coumarins
Coumarin derivatives are often synthesized via several classical methods, including the Pechmann condensation, Perkin reaction, and Knoevenagel condensation. These reactions typically involve the condensation of a phenol (B47542) with a β-ketoester or a related carbonyl compound. The versatility of these synthetic routes allows for the introduction of a wide range of substituents to tune the probe's properties.
General Synthesis of Carbostyrils (2-Quinolinones)
The Knorr reaction is a common method for synthesizing carbostyrils.[3] This reaction involves the condensation of an aniline (B41778) with a β-ketoester, followed by cyclization in the presence of a strong acid like sulfuric acid or polyphosphoric acid.[3]
Applications in Bioimaging and Sensing
Coumarin-based fluorescent probes have found extensive applications in biological research. Their uses include:
-
Sensing Metal Ions: Coumarin derivatives functionalized with chelating groups can act as selective "turn-on" or "turn-off" fluorescent sensors for various metal ions, including Cu2+, Hg2+, Mg2+, and Zn2+.
-
pH Indicators: The fluorescence of some coumarins is sensitive to pH, making them useful for monitoring pH changes in cellular compartments.
-
Bioimaging: Their bright and stable fluorescence makes them excellent labels for imaging cellular structures and dynamics. For example, coumarin derivatives have been developed to specifically target and image the endoplasmic reticulum.[5]
The application of this compound as a fluorescent probe is not well-documented in the literature. However, the broader class of carbostyril derivatives has been explored for applications such as sensitizers for lanthanide luminescence and as potential photocatalysts.[4][8] The development of highly fluorescent carbostyrils suggests their potential as competitors to coumarins, particularly due to their often superior photochemical and thermal stability.[3]
Visualizing Concepts and Workflows
Diagrams created using Graphviz (DOT language) can help to visualize key concepts and experimental workflows.
Conclusion
The comparative analysis of this compound and coumarin as fluorescent probes reveals a significant gap in the current body of scientific knowledge. Coumarin and its derivatives are well-established, highly versatile, and extensively characterized fluorophores with a vast range of applications. Their photophysical properties are well-documented and can be readily tuned through synthetic modifications.
In contrast, this compound remains a largely unexplored entity in the context of fluorescent probes. While the broader class of carbostyril derivatives shows promise, with some exhibiting high quantum yields and advantageous stability, the lack of specific data for this compound hinders its direct comparison and application. For researchers seeking a reliable and well-characterized fluorescent probe, the coumarin family offers a wealth of options with predictable and tunable properties. The carbostyril scaffold, however, represents an area ripe for further investigation, with the potential to yield novel probes with unique and valuable characteristics. Future studies focusing on the systematic characterization of simple carbostyril derivatives like this compound are needed to unlock their full potential as fluorescent tools.
References
A Comparative Analysis of the Photophysical Properties of 3-Methylcarbostyril and 4-Methylcarbostyril
A detailed guide for researchers, scientists, and drug development professionals on the distinct photophysical behaviors of 3-Methylcarbostyril and 4-Methylcarbostyril, supported by experimental data and protocols.
The isomeric compounds this compound (3-methyl-2-quinolinone) and 4-Methylcarbostyril (4-methyl-2-quinolinone) are heterocyclic molecules that form the core structure of various biologically active compounds and fluorescent probes. While structurally similar, the position of the methyl group on the quinolinone scaffold significantly influences their photophysical properties. This guide provides a comparative study of their absorption and emission characteristics, fluorescence quantum yields, and lifetimes, offering valuable insights for the rational design of novel molecules in drug discovery and materials science.
Quantitative Photophysical Data
A comprehensive review of available literature reveals the following photophysical parameters for this compound and 4-Methylcarbostyril. It is important to note that a complete set of directly comparable experimental data for both isomers under identical conditions is not extensively documented in a single source. The data presented below is compiled from various studies and serves as a representative comparison.
| Photophysical Parameter | This compound | 4-Methylcarbostyril | Solvent |
| Absorption Maximum (λ_abs) | ~320 - 330 nm | ~320 - 330 nm | Ethanol (B145695)/Methanol |
| Emission Maximum (λ_em) | ~380 - 400 nm | ~380 - 400 nm | Ethanol/Methanol |
| Fluorescence Quantum Yield (Φ_F) | Data not readily available | Used as a standard, Φ_F can be significant | Various |
| Fluorescence Lifetime (τ_F) | Data not readily available | Data not readily available | Various |
Note: The photophysical properties of carbostyril derivatives can be sensitive to the solvent environment. The data provided should be considered in the context of the specified solvent.
Experimental Protocols
The following sections detail the standard methodologies for characterizing the photophysical properties of fluorescent molecules like this compound and 4-Methylcarbostyril.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength(s) at which the molecule absorbs light, corresponding to its electronic transitions.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound and 4-Methylcarbostyril in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 µM to 10 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference.
-
Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.
-
Measure the absorbance spectra of the sample solutions from approximately 200 nm to 500 nm. The absorbance at the maximum should ideally be between 0.1 and 1.0 to ensure linearity.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_abs) from the resulting spectra.
Fluorescence Spectroscopy
Objective: To determine the emission spectrum and the fluorescence quantum yield of the compounds.
Methodology:
-
Emission Spectrum Measurement:
-
Sample Preparation: Prepare dilute solutions of the compounds in a spectroscopic grade solvent with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Measurement:
-
Set the excitation wavelength to the determined λ_abs.
-
Scan the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to a point where the emission intensity returns to the baseline.
-
-
Data Analysis: Identify the wavelength of maximum emission intensity (λ_em).
-
-
Relative Fluorescence Quantum Yield (Φ_F) Determination:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measurement:
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for each solution using the spectrofluorometer under identical experimental conditions (excitation wavelength, slit widths).
-
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_F_sample) can be calculated using the following equation: Φ_F_sample = Φ_F_std * (m_sample / m_std) * (η_sample² / η_std²) where m is the slope of the plot and η is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement
Objective: To determine the average time a molecule remains in its excited state before returning to the ground state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Sample Preparation: Prepare a dilute solution of the sample with an absorbance of around 0.1 at the excitation wavelength.
-
Instrumentation: Use a TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode), a sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.
-
Measurement:
-
Excite the sample with the pulsed light source.
-
The detector registers the arrival time of the first emitted photon relative to the excitation pulse.
-
This process is repeated thousands or millions of times to build up a histogram of photon arrival times.
-
-
Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τ_F).
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflows for the experimental characterization of the photophysical properties.
Benchmarking the performance of 3-Methylcarbostyril probes against commercial dyes
A Comparative Guide for Researchers in Cellular Imaging and Drug Development
In the dynamic fields of cellular biology and drug discovery, the selection of appropriate fluorescent probes is paramount for generating high-quality, reproducible data. This guide provides a comprehensive performance comparison of emerging 3-Methylcarbostyril-based fluorescent probes against widely used commercial dyes, namely fluorescein (B123965) and rhodamine derivatives. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific imaging applications.
Key Performance Indicators: A Side-by-Side Comparison
The efficacy of a fluorescent probe is determined by several key photophysical parameters. This section summarizes the quantitative performance of a representative this compound probe against standard commercial dyes.
| Probe Family | Derivative Example | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability |
| This compound | PAV-5 | Not Specified | Not Specified | 0.023[1] | Data Not Available |
| Fluorescein | Fluorescein isothiocyanate (FITC) | ~495 | ~519 | ~0.95 | Low |
| Rhodamine | Rhodamine B | ~555 | ~580 | ~0.31 | High |
Experimental Protocols
To ensure a standardized and reproducible comparison of fluorescent probes, the following detailed experimental protocols for measuring quantum yield and photostability are provided.
Quantum Yield Determination (Relative Method)
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., ethanol (B145695) or water, ensuring the probe and standard are soluble)
-
Standard dye with known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
This compound probe and commercial dyes for comparison
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and the test probes in the chosen solvent.
-
Prepare Dilutions: Prepare a series of dilutions for both the standard and the test probes with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength of the standard.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength of the spectrofluorometer to that of the standard.
-
Record the fluorescence emission spectrum for each dilution of the standard and the test probes.
-
Integrate the area under the emission curve for each measurement.
-
-
Plot Data: For both the standard and the test probes, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the test probe (Φₓ) is calculated using the following equation:
Φₓ = Φₛₜ * (mₓ / mₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
mₓ and mₛₜ are the slopes of the linear fits for the test probe and the standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the solvents used for the test probe and the standard, respectively (if the same solvent is used, this term is 1).
-
Photostability Measurement
Photostability is assessed by measuring the decay of fluorescence intensity over time under continuous illumination.
Materials:
-
Fluorescence microscope equipped with a camera and a stable light source (e.g., laser or arc lamp).
-
Objective lens with appropriate magnification and numerical aperture.
-
Chambered coverslips or glass-bottom dishes.
-
Solutions of the this compound probe and commercial dyes at a working concentration.
-
Image analysis software.
Procedure:
-
Sample Preparation: Prepare samples of cells stained with each fluorescent probe or solutions of the probes in a suitable mounting medium.
-
Image Acquisition:
-
Place the sample on the microscope stage.
-
Focus on the region of interest.
-
Set the illumination intensity and camera exposure time. These settings should be kept constant for all probes being compared.
-
Acquire a time-lapse series of images with continuous illumination. The time interval and total duration of the acquisition should be sufficient to observe a significant decrease in fluorescence intensity.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a defined region of interest in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential applications, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the relative fluorescence quantum yield.
Caption: Workflow for assessing the photostability of fluorescent probes.
Caption: A generic kinase signaling pathway where fluorescent probes can be used to track protein localization and interactions.
References
Unveiling the Selectivity of Carbostyril-Based Kinase Inhibitors: A Comparative Analysis
For Immediate Release
In the landscape of kinase inhibitor development, achieving target selectivity remains a paramount challenge to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of a carbostyril-based inhibitor, 4-phenyl-1H-quinolin-2-one, highlighting its unique allosteric mechanism and exceptional selectivity for the Akt kinase. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors.
Introduction to 4-Phenyl-1H-quinolin-2-one: A Selective Allosteric Akt Inhibitor
Recent high-throughput screening efforts have identified 4-phenyl-1H-quinolin-2-one as a highly specific allosteric inhibitor of Akt (also known as Protein Kinase B).[1] Unlike traditional ATP-competitive inhibitors, this compound does not bind to the kinase active site. Instead, it interacts with the PH domain of Akt, inducing a conformational change that prevents its phosphorylation at both Threonine 308 (T308) and Serine 473 (S473) by its upstream activators, PDK1 and mTORC2, respectively.[1] This allosteric mode of action contributes to its remarkable selectivity.
Comparative Selectivity Profile
A comprehensive kinase panel screening of 4-phenyl-1H-quinolin-2-one against more than 380 human kinases revealed an exceptionally clean selectivity profile.[1] The compound demonstrated no significant inhibition of a wide range of kinases, including those closely related to the Akt signaling pathway.
Table 1: Kinase Inhibition Profile of 4-Phenyl-1H-quinolin-2-one
| Kinase Target | Inhibition | Notes |
| Akt (PKB) | Yes (IC50 = 6 µM) | Allosteric inhibition via PH domain binding.[1] |
| PI3K | No | Upstream activator of Akt.[1] |
| PDK1 | No | Upstream kinase responsible for T308 phosphorylation.[1] |
| mTORC2 | No | Upstream kinase responsible for S473 phosphorylation.[1] |
| SGK1 | No | A closely related AGC family kinase.[1] |
| PKA | No | A closely related AGC family kinase.[1] |
| PKC | No | A closely related AGC family kinase.[1] |
| ERK1/2 | No | A key kinase in a parallel signaling pathway.[1] |
| >380 Kinase Panel | No significant binding | Demonstrates high selectivity.[1] |
This table summarizes the reported selectivity of 4-phenyl-1H-quinolin-2-one against key kinases.
Signaling Pathway Context: The PI3K/Akt/mTOR Axis
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.
Experimental Protocols
The selectivity of 4-phenyl-1H-quinolin-2-one was determined through a series of robust biochemical and cellular assays.
Kinase Panel Screening
Objective: To assess the broad selectivity of the inhibitor against a large panel of human kinases.
Methodology:
-
The compound was screened against a panel of over 380 purified human kinases.
-
Kinase activity was measured using a competitive binding assay (e.g., KINOMEscan™). This technology quantifies the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site.
-
The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A low percentage indicates strong binding of the test compound to the kinase.
In Vitro Kinase Inhibition Assays (for selected kinases)
Objective: To determine the IC50 values for kinases in the primary signaling pathway.
Methodology:
-
Kinases such as PI3K, PDK1, and SGK1 were assayed using a luminescence-based ATP detection method (e.g., ADP-Glo™ Kinase Assay).
-
The assay measures the amount of ADP produced during the kinase reaction. Increased luminescence is inversely correlated with kinase activity.
-
The inhibitor was serially diluted and incubated with the kinase, substrate, and ATP.
-
The amount of ADP generated was quantified, and IC50 values were calculated from the dose-response curves.
Cellular Akt Phosphorylation Assay
Objective: To confirm the inhibition of Akt signaling in a cellular context.
Methodology:
-
Cancer cells with a constitutively active PI3K/Akt pathway were used.
-
Cells were treated with varying concentrations of 4-phenyl-1H-quinolin-2-one.
-
Cell lysates were collected, and the phosphorylation status of Akt at T308 and S473 was determined using specific antibodies via Western blotting or a high-throughput immunoassay (e.g., HTRF®).
-
A decrease in the phosphorylation signal indicated inhibition of the Akt pathway.
Conclusion
The 3-Methylcarbostyril scaffold and its analogs, such as 4-phenyl-1H-quinolin-2-one, represent a promising class of compounds for the development of highly selective kinase inhibitors. The allosteric mechanism of action of 4-phenyl-1H-quinolin-2-one circumvents the challenge of targeting the highly conserved ATP-binding pocket, leading to an exceptional selectivity profile. This guide underscores the importance of comprehensive cross-reactivity studies and detailed mechanistic investigations in the development of next-generation targeted therapies. The data presented for 4-phenyl-1H-quinolin-2-one serves as a benchmark for the desired selectivity of a modern kinase inhibitor.
References
A Comparative Guide to the In Vitro Antiproliferative Activity of 3-Methylcarbostyril Derivatives
This guide provides a detailed comparison of the in vitro bioactivity of novel carbostyril-based compounds, specifically carbostyril-3′-carbonitrilselenophene hybrids, against established chemotherapy agents. The focus is on their antiproliferative effects on the MCF-7 breast cancer and DU-145 prostate cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of carbostyril derivatives.
Introduction
Carbostyril (2-quinolinone) and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities. Among these, their potential as anticancer agents has garnered significant interest. This guide focuses on a series of novel hybrid compounds that merge the carbostyril scaffold with a 3′-carbonitrilselenophene moiety. The antiproliferative activity of these compounds is evaluated and compared against standard chemotherapeutic drugs, doxorubicin (B1662922) and cisplatin (B142131), which are commonly used in the treatment of breast and prostate cancer, respectively.
In Vitro Bioactivity: A Comparative Analysis
The antiproliferative activity of carbostyril-3′-carbonitrilselenophene hybrid compounds was assessed against the human breast adenocarcinoma cell line (MCF-7) and the human prostate carcinoma cell line (DU-145). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, were determined and are summarized in the tables below. For comparison, IC50 values for the standard chemotherapeutic agents doxorubicin and cisplatin are also provided.
Table 1: Antiproliferative Activity against MCF-7 (Breast Cancer) Cell Line
| Compound | Type | IC50 (µM) |
| Carbostyril-3′-carbonitrilselenophene Hybrid 3h | Investigational | 2.74[1] |
| Carbostyril-3′-carbonitrilselenophene Hybrid 3f | Investigational | 3.64[1] |
| Carbostyril-3′-carbonitrilselenophene Hybrid 3g | Investigational | 7.72[1] |
| Carbostyril-3′-carbonitrilselenophene Hybrid 3e | Investigational | 7.99[1] |
| Doxorubicin | Standard Chemotherapy | 0.68 (µg/ml)[2] |
| Doxorubicin | Standard Chemotherapy | 1.1 (µg/ml) |
| Doxorubicin | Standard Chemotherapy | 0.4 (µM) |
Note: IC50 values for Doxorubicin are presented as reported in the literature and may vary based on experimental conditions. Conversion from µg/ml to µM requires the molecular weight of the specific form of doxorubicin used.
Table 2: Antiproliferative Activity against DU-145 (Prostate Cancer) Cell Line
| Compound | Type | IC50 (µM) |
| Carbostyril-3′-carbonitrilselenophene Hybrid 3h | Investigational | 3.90[1] |
| Carbostyril-3′-carbonitrilselenophene Hybrid 3f | Investigational | 4.21[1] |
| Cisplatin | Standard Chemotherapy | >200[3][4] |
| Cisplatin (in combination with Pdcd5) | Standard Chemotherapy | 114.1[3][4] |
Note: The DU-145 cell line is known to be relatively resistant to cisplatin as a monotherapy.[3][4]
Experimental Protocols
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method commonly used to assess cell viability and determine the IC50 values of potential anticancer compounds.
MTT Assay Protocol for Cell Viability
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, DU-145)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (carbostyril derivatives and standard drugs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and standard drugs in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle-only controls (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
-
Signaling Pathways and Experimental Workflows
The precise molecular mechanisms and signaling pathways through which carbostyril-3′-carbonitrilselenophene hybrids exert their antiproliferative effects are still under investigation. However, based on the known mechanisms of other anticancer agents and the structure of these compounds, it is hypothesized that they may induce apoptosis (programmed cell death) and/or interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.
Below are diagrams illustrating a generalized experimental workflow for in vitro anticancer drug screening and a hypothetical signaling pathway that may be targeted by these compounds.
Caption: Experimental workflow for in vitro screening.
Caption: Hypothetical signaling pathway inhibition.
In Vivo Validation
As of the latest literature review, comprehensive in vivo studies validating the efficacy of carbostyril-3′-carbonitrilselenophene hybrid compounds in animal models have not been extensively reported. Further research is required to translate the promising in vitro findings into preclinical and potentially clinical settings. Such studies would typically involve xenograft models where human cancer cells (e.g., MCF-7 or DU-145) are implanted into immunocompromised mice, followed by treatment with the investigational compounds to assess their impact on tumor growth, metastasis, and overall survival.
Conclusion
The in vitro data presented in this guide highlight the potential of carbostyril-3′-carbonitrilselenophene hybrid compounds as a promising new class of antiproliferative agents. Several of these derivatives exhibit potent activity against both breast and prostate cancer cell lines, with IC50 values in the low micromolar range. While these compounds show less potency than some established chemotherapeutic agents like doxorubicin in certain contexts, their novel structure offers a new avenue for anticancer drug development. Further investigation into their mechanism of action, selectivity, and in vivo efficacy is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Cisplatin in combination with programmed cell death protein 5 increases antitumor activity in prostate cancer cells by promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the synthesis efficiency of different routes to 3-Methylcarbostyril
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Methylcarbostyril, also known as 3-methyl-2(1H)-quinolone, is a valuable scaffold in medicinal chemistry. This guide provides a comparative analysis of prominent synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.
At a Glance: Comparison of Synthesis Routes
The synthesis of this compound can be approached through several established methods, primarily revolving around the construction of the quinolone core. The choice of route often depends on factors such as desired yield, availability of starting materials, and reaction conditions. Below is a summary of key metrics for the discussed synthetic pathways.
| Synthesis Route | Starting Materials | Key Reagents/Conditions | Yield (%) |
| Knorr Quinoline (B57606) Synthesis | Acetoacetanilide (B1666496) | Concentrated Sulfuric Acid | 86-91% (for 4-methyl isomer) |
| Conrad-Limpach-Knorr Synthesis | Aniline (B41778), Ethyl acetoacetate | High Temperature (e.g., 250°C in diphenyl ether) | Moderate to high (isomer dependent) |
| Camps Cyclization | o-Acylaminoacetophenone | Base (e.g., Hydroxide (B78521) ion) | Varies with substrate and conditions |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Acid catalyst (Brønsted or Lewis) | Varies |
Detailed Synthesis Routes and Experimental Protocols
Knorr Quinoline Synthesis
Reaction Pathway:
Experimental Protocol (for 4-Methylcarbostyril):
One mole of acetoacetanilide is gradually added to 185 ml of concentrated sulfuric acid, pre-heated to 75°C, in a three-necked flask equipped with a mechanical stirrer and a thermometer. The temperature is maintained at 70–75°C during the addition. After the addition is complete, the temperature is allowed to rise to 95°C and is held there for an additional 15 minutes with external heating. The reaction mixture is then cooled to 65°C and poured into 5 liters of water with vigorous stirring. The precipitated product is collected by suction filtration, washed with water and methanol, and then air-dried. This process yields 138–144 g (86–91%) of 4-methylcarbostyril.[1]
Note: To synthesize this compound via this route, one would theoretically start with the appropriate isomer of the β-ketoanilide.
Conrad-Limpach-Knorr Synthesis
This method offers a versatile approach to quinolones starting from anilines and β-ketoesters. The reaction's outcome is highly dependent on the temperature. At lower temperatures, the Conrad-Limpach pathway is favored, leading to 4-hydroxyquinolines. At higher temperatures (around 140-250°C), the Knorr pathway predominates, yielding the thermodynamically more stable 2-hydroxyquinolines, such as this compound.
Reaction Pathway:
General Experimental Considerations:
The initial step involves the condensation of aniline with a suitable β-ketoester (e.g., ethyl 2-methylacetoacetate (B1246266) for the synthesis of this compound) to form an enamine or Schiff base.[2] This intermediate is then cyclized at a high temperature, often in a high-boiling solvent like diphenyl ether, to yield the 2-hydroxyquinoline product.[2] The regioselectivity towards the 2-hydroxyquinoline at higher temperatures is attributed to the formation of a more stable thermodynamic product.[3]
Camps Cyclization
The Camps cyclization is an intramolecular reaction that converts an o-acylaminoacetophenone into a hydroxyquinoline in the presence of a base. The regioselectivity of the cyclization, yielding either a 2-quinolone or a 4-quinolone, is dependent on the structure of the starting material and the reaction conditions.[4][5]
Reaction Pathway:
General Experimental Considerations:
The reaction is typically carried out by treating the o-acylaminoacetophenone substrate with a hydroxide solution. The specific conditions, such as the concentration of the base and the reaction temperature, will influence the ratio of the resulting 2- and 4-hydroxyquinoline products.[4]
Doebner-von Miller Reaction
The Doebner-von Miller reaction provides a route to quinolines through the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[6] This method is versatile and can be used to synthesize a variety of substituted quinolines.
Reaction Pathway:
General Experimental Considerations:
The reaction is catalyzed by either Brønsted or Lewis acids. The α,β-unsaturated carbonyl compound can be pre-formed or generated in situ. The specific reactants and acid catalyst used will determine the structure of the resulting quinoline and the overall efficiency of the reaction.
Conclusion
The synthesis of this compound can be achieved through various established methodologies. The Knorr quinoline synthesis, as demonstrated by the high yield for the 4-methyl isomer, presents a promising and efficient route, assuming the appropriate starting material is accessible. The Conrad-Limpach-Knorr synthesis offers flexibility, with the desired 2-hydroxyquinoline isomer being obtainable under high-temperature conditions. The Camps cyclization and Doebner-von Miller reaction provide alternative pathways, with the final product structure and yield being highly dependent on the specific substrates and reaction conditions employed. For researchers aiming for high efficiency, the Knorr and high-temperature Conrad-Limpach-Knorr routes appear to be the most promising starting points for optimization. Further investigation into specific experimental data for the synthesis of the 3-methyl isomer is recommended for process development.
References
Unlocking the Potential of 3-Methylcarbostyril Analogs: A Comparative Guide to Their Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of 3-methylcarbostyril analogs, a class of compounds known for their potential as phosphodiesterase (PDE) inhibitors, with a particular focus on their structure-activity relationships (SAR).
The this compound scaffold is a key component of several clinically significant drugs, including cilostazol (B1669032), a selective inhibitor of phosphodiesterase 3 (PDE3) used to treat intermittent claudication. The exploration of analogs of this core structure has been a fertile ground for the discovery of novel therapeutic agents. This guide synthesizes data from various studies to present a clear overview of how modifications to the this compound core influence its inhibitory potency and selectivity against different PDE isoforms.
Comparative Inhibitory Activity of this compound Analogs
The following table summarizes the in vitro inhibitory activities (IC50 values) of representative this compound analogs against phosphodiesterase 3 (PDE3), and where available, other PDE isoforms. A lower IC50 value indicates greater potency.
| Compound | Core Structure | R Group Modification | Target | IC50 (µM) |
| Cilostamide | This compound | -O-(CH₂)₄-CO-N(CH₃)(Cyclohexyl) at C6 | PDE3A | 0.027[1] |
| PDE3B | 0.050[1] | |||
| PDE1, PDE2, PDE4, PDE5, PDE7 | >12 - >300[2] | |||
| Cilostazol | 3,4-Dihydro-3-methylcarbostyril | -O-(CH₂)₄-(1-cyclohexyl-1H-tetrazol-5-yl) at C6 | PDE3A | 0.2[3] |
| OPC-33540 | This compound | 6-[3-[3-cyclooctyl-3-[(1R,2R)-2-hydroxycyclohexyl]ureido]-propoxy] | PDE3A | 0.00032[4] |
| OPC-33509 | This compound | (-)-6-[3-[3-cyclopropyl-3-[(1R,2R)-2-hydroxycyclohexyl]ureido]-propoxy] | PDE3A | 0.10[4] |
Key SAR Observations:
-
Substitution at the 6-position: Modifications at the 6-position of the carbostyril ring are crucial for PDE3 inhibitory activity. The nature and length of the side chain significantly impact potency.
-
Cyclic Moieties: The presence of cyclic groups, such as the cyclohexyl and tetrazol rings in cilostazol and the cyclooctyl group in OPC-33540, appears to be a key determinant for high-affinity binding to the PDE3 active site.[4]
-
Ureido Linkage: The ureido linkage in analogs like OPC-33540 contributes to potent inhibition.[4]
-
Selectivity: Cilostamide and its analogs generally exhibit high selectivity for PDE3 over other PDE families.[2]
Experimental Protocols
The determination of the inhibitory activity of this compound analogs is typically performed using in vitro enzyme inhibition assays. Below is a detailed methodology for a common type of phosphodiesterase inhibition assay.
Phosphodiesterase (PDE) Inhibition Assay using Recombinant Human PDE Enzymes
This assay measures the ability of a test compound to inhibit the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) by a specific PDE isoform.
Materials:
-
Recombinant human PDE3A, PDE3B, or other PDE isoforms
-
[³H]-cAMP (radiolabeled cyclic adenosine monophosphate)
-
5'-Nucleotidase (from Crotalus atrox snake venom)
-
Anion-exchange resin (e.g., Dowex 1x8)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, a specific concentration of the recombinant PDE enzyme, and the desired concentration of the test compound or vehicle (DMSO).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding [³H]-cAMP to the reaction mixture. The final concentration of cAMP should be below its Km value for the specific PDE isoform to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring that the reaction proceeds within the linear range (typically 10-30 minutes).
-
Termination of Reaction: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes).
-
Conversion to Adenosine: Add 5'-nucleotidase to the terminated reaction mixture and incubate at 37°C for 10-15 minutes. This enzyme converts the product of the PDE reaction, [³H]-AMP, into [³H]-adenosine.
-
Separation of Product: Apply the reaction mixture to a pre-equilibrated anion-exchange resin column. The unreacted [³H]-cAMP and the intermediate [³H]-AMP will bind to the resin, while the resulting [³H]-adenosine will pass through.
-
Quantification: Collect the eluate containing [³H]-adenosine into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
The primary mechanism of action for PDE3 inhibitors like the this compound analogs involves the modulation of intracellular cyclic nucleotide signaling pathways. The following diagrams illustrate the general workflow of a PDE inhibition assay and the resulting signaling cascade.
By inhibiting PDE3, this compound analogs prevent the breakdown of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to physiological responses such as vasodilation and the inhibition of platelet aggregation. This targeted approach offers a promising avenue for the development of new treatments for cardiovascular and other diseases. Further exploration of the structure-activity relationships within this class of compounds will undoubtedly lead to the discovery of even more potent and selective therapeutic agents.
References
- 1. Synthesis, SAR study, and biological evaluation of novel quinoline derivatives as phosphodiesterase 10A inhibitors with reduced CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
Head-to-Head Comparison: 3-Methylcarbostyril and Other Quinolinone Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of 3-Methylcarbostyril (3-methyl-1H-quinolin-2-one) and other quinolinone derivatives, focusing on their performance based on available experimental data. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics based on the quinolinone framework.
Data Presentation: Comparative Biological Activity
Direct head-to-head comparative studies of this compound against a wide array of quinolinone derivatives under uniform experimental conditions are not extensively available in the public domain. However, by compiling data from various studies, we can infer potential structure-activity relationships (SAR). The following table summarizes the cytotoxic and antimicrobial activities of this compound and other selected quinolinone derivatives.
Disclaimer: The data presented below is compiled from different studies and is for informational purposes only. Direct comparison of IC50 or MIC values should be made with caution as experimental conditions may vary between studies.
| Compound/Derivative Class | Biological Activity | Target/Cell Line | IC50 / MIC (µM) | Reference |
| This compound | Anticancer | Data not available | - | - |
| Antimicrobial | Data not available | - | - | |
| Quinolin-2(1H)-one | Anticancer | Various Cancer Cell Lines | Generally low µM range | [1] |
| 1-Methyl-4-hydroxy-3-(pyrimidin-4-yl)quinolin-2(1H)-one derivatives | Anticancer | HepG2 (Liver Cancer) | 6b: 1.33 | [2][3] |
| KB (Oral Cancer) | 6e: 1.33 | [2][3] | ||
| 3-(Heteroaryl)quinolin-2(1H)-one derivatives | Anticancer | PC-3 (Prostate Cancer) | 3b: 28 | [4] |
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | Anticancer | MCF-7 (Breast Cancer) | High cytotoxic effects | [5] |
| HL-60 (Leukemia) | High cytotoxic effects | [5] | ||
| Various Quinoline Derivatives | mTOR Inhibition | Cell-based assay | PQQ: 0.064 | [6] |
| PI3Kα Inhibition | Enzyme assay | GSK1059615: 0.0004 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid researchers in conducting their own comparative studies.
Synthesis of 3-Substituted Quinolin-2(1H)-ones
A general method for the synthesis of 3-substituted quinolin-2(1H)-ones involves the silver(I) nitrate-catalyzed cyclization of o-alkynylisocyanobenzenes.[8]
Materials:
-
o-alkynylisocyanobenzene derivative
-
Silver(I) nitrate (B79036) (AgNO3)
-
Dichloromethane (CH2Cl2)
-
Water (H2O)
Procedure:
-
To a solution of the o-alkynylisocyanobenzene (0.2 mmol) in CH2Cl2 (2.0 mL) is added AgNO3 (0.02 mmol) in H2O (0.2 mL).
-
The reaction mixture is stirred at room temperature for the appropriate time as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired 3-substituted quinolin-2(1H)-one.[8]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, HL-60)
-
Complete cell culture medium
-
This compound and other quinolinone derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound and other quinolinone derivatives
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualization
Signaling Pathway Diagram
Quinolinone derivatives have been shown to exert their anticancer effects through the inhibition of various signaling pathways critical for cancer cell survival and proliferation. A key pathway often implicated is the PI3K/Akt/mTOR pathway.[6][9]
Caption: PI3K/Akt/mTOR pathway with potential inhibition by quinolinones.
Experimental Workflow Diagram
The general workflow for screening the anticancer activity of quinolinone derivatives involves synthesis, characterization, and in vitro evaluation.
Caption: General workflow for anticancer screening of quinolinone derivatives.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-substituted quinolin-2(1H)-ones via the cyclization of o-alkynylisocyanobenzenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity and Selectivity of Fluorescent Probes for Cellular Imaging: A Comparative Guide to Seoul-Fluor and Alternatives
For researchers, scientists, and drug development professionals, the accurate visualization of subcellular structures is paramount for understanding cellular processes and the mechanisms of disease. Fluorescent probes are indispensable tools in this endeavor, enabling the specific and selective labeling of organelles and biomolecules. This guide provides a comprehensive comparison of the Seoul-Fluor family of probes, with a focus on SF44 for lipid droplet imaging, against commonly used alternatives such as BODIPY 493/503 and Nile Red. The comparison is based on their photophysical properties, specificity, and practical application in cellular imaging, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The efficacy of a fluorescent probe is determined by its photophysical characteristics, including its absorption and emission spectra, quantum yield, and molar extinction coefficient. These parameters dictate the brightness and clarity of the fluorescent signal. The following table summarizes the key photophysical properties of SF44, BODIPY 493/503, and Nile Red, providing a basis for objective comparison.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Key Advantages |
| SF44 (Seoul-Fluor) | ~488 | 561-624 (solvatochromic)[1] | Environment-sensitive | Not explicitly stated | Fluorogenic, high signal-to-noise, photostable[1][2] |
| BODIPY 493/503 | 493 | 503 | High in aqueous media[1] | ~80,000 | Bright green fluorescence, rapid staining[1] |
| Nile Red | 552 | 636 (in lipids) | Environment-sensitive | ~43,000 (in methanol)[3] | Large Stokes shift, sensitive to lipid environment[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of fluorescent probes. Below are standardized protocols for staining lipid droplets in cultured cells using SF44, BODIPY 493/503, and Nile Red.
SF44 Staining for Live-Cell Imaging of Lipid Droplets
This protocol is adapted from studies demonstrating the application of SF44 for visualizing lipid droplets in various cell types.[5][6][7]
Materials:
-
SF44 stock solution (1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging dish or chambered cover glass
-
Fluorescence microscope with appropriate filter sets (e.g., for GFP/FITC)
Procedure:
-
Seed cells on a live-cell imaging dish and culture until they reach the desired confluency.
-
Prepare the SF44 staining solution by diluting the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.
-
Remove the existing cell culture medium and wash the cells once with PBS.
-
Add the SF44 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
After incubation, remove the staining solution and wash the cells twice with PBS.
-
Add fresh pre-warmed cell culture medium or imaging buffer to the cells.
-
Proceed with live-cell imaging using a fluorescence microscope. Lipid droplets stained with SF44 will appear as bright fluorescent puncta.
BODIPY 493/503 Staining for Lipid Droplets
This protocol is a standard method for staining both live and fixed cells with BODIPY 493/503.[8][9][10]
Materials:
-
BODIPY 493/503 stock solution (1 mg/mL or ~5 mM in DMSO)
-
Cell culture medium or PBS
-
For fixed cells: 4% paraformaldehyde (PFA) in PBS
-
Fluorescence microscope with a standard green filter set
Procedure for Live-Cell Staining:
-
Culture cells to the desired confluency on coverslips or imaging dishes.
-
Prepare a 2 µM BODIPY 493/503 staining solution by diluting the stock solution in PBS or culture medium.[8]
-
Wash the cells once with PBS.
-
Incubate the cells with the staining solution for 15 minutes at 37°C, protected from light.[8]
-
Wash the cells twice with PBS.
-
Mount the coverslips with an anti-fade mounting medium or add fresh medium for imaging.
Procedure for Fixed-Cell Staining:
-
After cell culture, wash the cells with PBS and fix with 4% PFA for 20 minutes at room temperature.[9]
-
Wash the cells three times with PBS.
-
Incubate with the 2 µM BODIPY 493/503 staining solution for 15-30 minutes at room temperature.
-
Wash three times with PBS and mount for imaging.
Nile Red Staining for Lipid Droplets
Nile Red is a classic lipophilic stain used for detecting intracellular lipid droplets.[4][11][12]
Materials:
-
Nile Red stock solution (1 mg/mL in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microscope with appropriate filter sets for red and yellow-gold fluorescence
Procedure for Live-Cell Staining:
-
Culture cells to the desired confluency.
-
Prepare a working solution of 200-1000 nM Nile Red in HBSS or another suitable buffer.[4]
-
Wash the cells with the buffer.
-
Incubate the cells with the Nile Red working solution for 5-10 minutes at room temperature or 37°C, protected from light.[4]
-
Wash the cells to remove the staining solution.
-
Image the cells immediately. For better selectivity for lipid droplets, use yellow-gold fluorescence emission filters.[4]
Visualizing Cellular Processes
The probes discussed are instrumental in visualizing lipid droplets, which are central to cellular lipid metabolism. The formation and breakdown of lipid droplets are tightly regulated processes involving multiple enzymes and signaling pathways.
Caption: Role of lipid droplets in fatty acid metabolism.
The experimental workflow for comparing the photostability of different fluorescent probes is a critical aspect of probe selection, especially for time-lapse imaging.
Caption: Experimental workflow for photostability assessment.
Specificity and Selectivity Insights
-
Seoul-Fluor (SF44): This probe is fluorogenic, meaning its fluorescence is significantly enhanced in the hydrophobic environment of lipid droplets, leading to a high signal-to-noise ratio.[1] Its tunable photophysical properties allow for the rational design of probes for specific applications.[13][14] Studies have shown that SF44 specifically stains neutral lipid droplets with minimal background fluorescence.[7]
-
BODIPY 493/503: A widely used probe that provides a bright and stable green fluorescent signal in lipid droplets.[1] However, it can exhibit some background fluorescence in aqueous environments due to its non-fluorogenic nature.[1] While highly selective for neutral lipids, its small Stokes shift can be a limitation in some multi-color imaging experiments.[1]
-
Nile Red: A classic solvatochromic dye, its emission spectrum shifts depending on the hydrophobicity of its environment. This property allows for the differentiation of lipid droplets from other cellular membranes.[4] However, Nile Red is known for its lower photostability compared to other probes, which can be a drawback for long-term imaging.[15]
References
- 1. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Turn-on fluorescent probe for lipid droplet specific imaging of fatty liver and atherosclerosis - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. A Seoul-Fluor-based bioprobe for lipid droplets and its application in image-based high throughput screening - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Optimization of Seoul-Fluor-based lipid droplet bioprobes and their application in microalgae for bio-fuel study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. scispace.com [scispace.com]
- 11. emulatebio.com [emulatebio.com]
- 12. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery, understanding, and bioapplication of organic fluorophore: a case study with an indolizine-based novel fluorophore, Seoul-Fluor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Methylcarbostyril: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Methylcarbostyril, a quinoline (B57606) derivative. Adherence to these procedures is essential for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data from similar quinoline compounds, this compound should be treated as a hazardous substance.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
Hazard Profile of Related Compounds
| Compound | CAS Number | Physical Form | Key Hazards |
| 4-Methylcarbostyril | 607-66-9 | Solid (Crystal/Powder) | Causes skin irritation (H315), Causes serious eye irritation (H319)[1] |
| 2-Methylquinoline | 91-63-4 | Liquid | Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[2] |
| 3-Methylquinoline | 612-58-8 | Not Specified | Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye damage (H318), Harmful if inhaled (H332), May cause respiratory irritation (H335), Suspected of causing genetic defects (H341), Suspected of causing cancer (H351)[3] |
Given these profiles, it is prudent to handle this compound as a solid irritant that may be harmful if it comes into contact with skin or is ingested, and as a potential respiratory irritant.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol outlines the general steps for its proper disposal as a hazardous solid chemical waste.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Due to its chemical nature and the hazards of similar compounds, this compound waste must be classified as hazardous.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams, especially incompatible chemicals.
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or expired this compound powder, and contaminated items such as weigh boats, filter paper, and gloves.
-
Liquid Waste: Solutions containing this compound. Keep aqueous and organic solvent solutions in separate, clearly labeled containers.
-
Step 2: Waste Collection and Containerization
-
Use Appropriate Containers:
-
For solid waste, use a clearly labeled, sealable, and chemically resistant container (e.g., a high-density polyethylene (B3416737) (HDPE) pail or the original product container if it is in good condition).
-
For liquid waste, use a compatible, leak-proof container with a secure screw-top cap.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Irritant," "Harmful"). The date of waste accumulation should also be included.
Step 3: On-Site Storage
-
Designated Storage Area: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Conditions: Store in a cool, dry place away from direct sunlight and incompatible materials.
Step 4: Arranging for Disposal
-
Contact Environmental Health & Safety (EHS): All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Schedule a Pickup: Follow your institution's procedures to request a hazardous waste pickup. Provide an accurate description of the waste and its quantity.
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methylcarbostyril
For Immediate Reference: Essential Safety and Handling Protocols for 3-Methylcarbostyril
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound (also known as 4-Methylcarbostyril or 2-Hydroxy-4-methylquinoline). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Core Safety and Handling Data
The following table summarizes the key quantitative and qualitative safety information for this compound.
| Parameter | Value | Source |
| CAS Number | 607-66-9 | [1][2][3][4] |
| Physical State | Solid (White to almost white crystal/powder) | [1] |
| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319) | [1] |
| Signal Word | Warning | [1] |
| Recommended PPE | Protective gloves, Eye protection (safety glasses or goggles) | [1] |
| Storage | Store in a cool, dark, and dry place in a tightly closed container. | [1] |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | [5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step operational plan outlines the procedures for receiving, storing, handling, and disposing of this compound.
Receiving and Inspection
-
Inspect Packaging: Upon receipt, carefully inspect the outer packaging for any signs of damage, such as cracks, leaks, or torn seals.
-
Verify Labeling: Confirm that the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
-
Don Appropriate PPE: Before handling the container, at a minimum, wear standard laboratory attire, including a lab coat, closed-toe shoes, safety glasses, and nitrile gloves.
Storage
-
Designated Storage Area: Store this compound in a designated, well-ventilated, and cool, dark, and dry area.
-
Container Integrity: Ensure the container is tightly sealed to prevent the ingress of moisture and the escape of dust particles.
-
Incompatible Materials: Store away from strong oxidizing agents.
Handling and Use
-
Controlled Environment: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize inhalation of any dust.
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves). Inspect gloves for any tears or punctures before use.
-
Body Protection: A standard laboratory coat is required.
-
-
Weighing:
-
Use a disposable weighing boat or paper.
-
Handle with care to avoid generating dust.
-
Clean the balance and surrounding area with a damp cloth or a specialized laboratory vacuum cleaner after weighing to remove any residual powder. Do not dry sweep.
-
-
Solution Preparation:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the process generates heat, use a cooling bath.
-
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Spill Response
-
Evacuate: If a significant amount of dust is generated, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
Cleaning: Clean the spill area with a wet cloth or absorbent paper towels. Place all cleaning materials in the hazardous waste container.
-
Large Spills: For large spills, follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Unused or unwanted this compound should be disposed of as hazardous chemical waste.[5] Do not dispose of it in the regular trash or down the drain.
-
Contaminated Materials: All items that have come into direct contact with this compound, including gloves, weighing papers, and disposable labware, must be considered contaminated. These items should be collected in a dedicated, clearly labeled hazardous waste container.[6][5]
-
Empty Containers: "Empty" containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with an appropriate solvent.[7] The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[7]
-
Waste Collection:
-
Use a designated, leak-proof, and sealable container for solid chemical waste.[6][5]
-
The container must be clearly labeled as "Hazardous Waste" and include the name "this compound".[5]
-
Store the waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department.
-
Experimental Protocols
Detailed experimental protocols should be developed and reviewed by the principal investigator and the institutional safety officer before any work with this compound begins. These protocols should incorporate the handling and disposal procedures outlined in this guide. For a general synthetic procedure involving a similar compound, refer to the preparation of 4-methylcarbostyril as described in Organic Syntheses.[8]
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 4-Methylcarbostyril 607-66-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 4-Methylcarbostyril 607-66-9 | TCI AMERICA [tcichemicals.com]
- 3. chembk.com [chembk.com]
- 4. 4-Methylcarbostyril [chembk.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
